(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |
InChI Key |
HBCPEGFGJUTWNM-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=COC=C1)N)O |
Canonical SMILES |
CC(C(C1=COC=C1)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to a wide array of pharmacologically active molecules.[1][2] When combined with an amino alcohol functional group, the resulting structures, such as (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, represent a compelling class of compounds with significant potential in drug discovery.[3] This technical guide provides a comprehensive overview of the chemical properties, a proposed stereoselective synthesis, and potential biological applications of the specific stereoisomer this compound. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Physicochemical and Predicted Properties
The chemical properties of this compound can be inferred from the known characteristics of its core components: the furan ring and the amino alcohol moiety. The furan ring is an electron-rich aromatic heterocycle, which influences the molecule's reactivity and potential for biological interactions.[4][5] The amino and hydroxyl groups are key sites for hydrogen bonding, contributing to its solubility and potential interactions with biological targets.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₇H₁₁NO₂ | Based on structure |
| Molecular Weight | 141.17 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar amino alcohols[6][7] |
| Boiling Point | > 200 °C (estimated) | Extrapolated from similar structures |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO) | Due to the presence of polar amino and hydroxyl groups[6] |
| pKa (Amine) | ~9-10 (estimated) | Typical for primary amino alcohols |
| LogP | < 1.0 (estimated) | Hydrophilic nature due to polar functional groups[8] |
| Topological Polar Surface Area (TPSA) | ~59 Ų (estimated) | Calculated based on functional groups, suggesting good potential for membrane permeability[9][10][11] |
Stereoselective Synthesis
The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry, with numerous stereoselective methods developed.[12][13][14] A plausible and efficient route to synthesize this compound would involve the asymmetric reduction of a corresponding α-amino ketone precursor. This approach allows for the establishment of the desired stereochemistry at both chiral centers.
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below, starting from the readily available 3-acetylfuran.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: α-Bromination of 3-Acetylfuran
-
Dissolve 3-acetylfuran in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude α-bromo ketone.
Step 2: Azide Substitution
-
Dissolve the crude α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the α-azido ketone.
Step 3: Reduction of the Azide
-
Dissolve the α-azido ketone in methanol or ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete, remove the catalyst by filtration (if applicable) and concentrate the solvent.
-
Purify the resulting α-amino ketone by column chromatography.
Step 4: Asymmetric Reduction of the α-Amino Ketone
-
This is the key stereochemistry-determining step. A chiral reducing agent or a catalyst is required. One effective method is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane source (e.g., borane-dimethyl sulfide complex).[13]
-
Dissolve the α-amino ketone in an anhydrous, aprotic solvent like THF under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the (R)-CBS catalyst followed by the slow addition of the borane reagent.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction carefully with methanol, followed by aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[15][16][17] Based on analogous structures, the following spectral data can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Furan protons: Signals in the aromatic region (~6.5-7.5 ppm). - CH-OH proton: A multiplet around 3.5-4.5 ppm. - CH-NH₂ proton: A multiplet around 3.0-4.0 ppm. - CH₃ protons: A doublet around 1.0-1.5 ppm. - NH₂ and OH protons: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Furan carbons: Signals in the aromatic region (~110-150 ppm). - C-OH carbon: A signal around 60-80 ppm. - C-NH₂ carbon: A signal around 50-70 ppm. - CH₃ carbon: A signal in the aliphatic region (~15-25 ppm). |
| IR (Infrared) | - O-H and N-H stretching: Broad band around 3200-3500 cm⁻¹. - C-H stretching (furan): Peaks around 3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹. - C=C stretching (furan): Peaks around 1500-1600 cm⁻¹. - C-O stretching: Strong peak around 1000-1200 cm⁻¹. |
| MS (Mass Spec.) | - Molecular Ion (M⁺): A peak at m/z = 141. - Key Fragments: Loss of water (M-18), loss of the amino group (M-16), and fragmentation of the furan ring. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the furan ring and the amino alcohol functionality.
-
Furan Ring Reactivity: The furan ring is susceptible to electrophilic substitution, though it is less aromatic and more reactive than benzene.[4][18] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are possible, but care must be taken to avoid ring-opening under strongly acidic conditions.[19][20][21] The furan ring can also participate in Diels-Alder reactions.[4]
-
Amino Alcohol Reactivity: The primary amine and secondary alcohol are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of esters and amides. The hydroxyl group can be oxidized, and the amino group can be protected for selective reactions at other parts of the molecule.
Caption: Key reactive sites of this compound.
Potential Biological Activities and Applications
Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][22][23][24] The amino alcohol moiety is also a common feature in many biologically active molecules.[3] The combination of these two pharmacophores in this compound suggests several potential therapeutic applications.
-
Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[1] It is plausible that this compound could serve as a scaffold for the development of new antimicrobial agents.
-
Anticancer Drug Development: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][3] The amino alcohol portion could enhance interactions with biological targets, making this a promising lead structure for anticancer drug design.
-
Neuropharmacology: The structural similarity to certain neurotransmitters and the presence of functional groups capable of crossing the blood-brain barrier (as suggested by the predicted TPSA) indicate potential applications in the development of central nervous system (CNS) active agents.[3]
Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of novel compounds.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling furan derivatives and amino alcohols should be followed. Furan itself is toxic and a potential carcinogen.[7][25][26] Many furan derivatives can be irritating to the skin, eyes, and respiratory tract.[27][28] Amino alcohols can also be corrosive or irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[29][30]
Chiral Analysis and Separation
Confirmation of the enantiomeric purity of the final product is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers of amino alcohols.[31][32][33][34] Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is also a viable technique.[31]
Conclusion
This compound is a chiral molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible stereoselective synthetic route, and potential biological applications. The synthesis and evaluation of this and related furan-containing amino alcohols could lead to the discovery of novel therapeutic agents with a wide range of activities. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the therapeutic potential of this promising chemical scaffold.
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ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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YouTube. (2020). Five Member Heterocycles Reactivity of Furan. [Link]
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Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
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BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
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Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. [Link]
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PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]
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Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. [Link]
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PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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ACS Publications. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. [Link]
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DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
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Wikipedia. (n.d.). Chiral analysis. [Link]
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ResearchGate. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. [Link]
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ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. [Link]
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Ataman Kimya. (n.d.). FURAN. [Link]
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International Labour Organization. (n.d.). ICSC 0794 - FURFURYL ALCOHOL. [Link]
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International Furan Chemicals BV. (2022). Furfuryl alcohol. [Link]
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Ataman Kimya. (n.d.). FURAN. [Link]
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Health and Safety Executive. (2021). FURANES.... their safe use in foundries. [Link]
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National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. [Link]
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National Center for Biotechnology Information. (n.d.). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. [Link]
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Centers for Disease Control and Prevention. (n.d.). FURFURYL ALCOHOL. [Link]
- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Perme
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National Center for Biotechnology Information. (2019). Furan. [Link]
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MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
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Organic Chemistry Portal. (2009). Furan synthesis. [Link]
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ResearchGate. (2016). FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024).
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ACS Publications. (2023). Improved Synthesis of Furfurylamine from a High Titer of Biomass-Derived Furfural by a Thermostable Triple Mutant ω-Transaminase in a Three-Component Deep Eutectic Solvent ChCl/Lactic Acid/Malonic Acid System. [Link]
- Exploring Monomer- Amino Acid Interactions in Mimicking Mips for PSA Detection—Using the Novel MBASM Approach. (2025).
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MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
- Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.
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Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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MDPI. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. [Link]
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National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]38/)
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Spectroscopic and Structural Elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of chiral ligands and pharmaceutical intermediates. An in-depth understanding of its structural features, elucidated through modern spectroscopic techniques, is paramount for its effective application and for ensuring quality control in its synthesis and use.
This document will delve into the core spectroscopic techniques used for the structural confirmation of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present representative data, and provide detailed experimental protocols for data acquisition. The causality behind experimental choices and the self-validating nature of combining these techniques for unambiguous structure determination will be a central theme.
Molecular Structure and Stereochemistry
This compound is a chiral molecule featuring two stereocenters at the C1 and C2 positions. The "1R, 2R" designation specifies the absolute configuration at these centers. The molecule consists of a 3-substituted furan ring attached to a propanol backbone, with an amino group at the C1 position and a hydroxyl group at the C2 position. The specific spatial arrangement of these functional groups is critical to its chemical and biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (Representative) (Note: As specific experimental data for this exact stereoisomer is not publicly available, the following is a predicted spectrum based on known chemical shift values and coupling constants for similar structural motifs.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (furan) | ~7.4 | s | - |
| H-5' (furan) | ~7.3 | t | ~1.7 |
| H-4' (furan) | ~6.3 | dd | ~1.7, ~0.8 |
| H-1 | ~4.0 | d | ~4-5 |
| H-2 | ~3.8 | m | - |
| H-3 | ~1.0 | d | ~6-7 |
| OH | broad s | - | |
| NH₂ | broad s | - |
Interpretation and Experimental Rationale:
-
Furan Protons: The protons on the furan ring (H-2', H-4', H-5') are expected to resonate in the aromatic region (6.0-7.5 ppm). The specific substitution pattern and electronic nature of the furan ring dictate their precise shifts and coupling patterns.
-
Chiral Center Protons (H-1 and H-2): The protons on the stereogenic centers (H-1 and H-2) are diastereotopic and are expected to show a doublet and a multiplet, respectively. The coupling constant between them (³J_HH) is dependent on the dihedral angle, which can provide insights into the preferred conformation of the molecule.
-
Methyl Protons (H-3): The methyl protons will appear as a doublet due to coupling with the adjacent H-2 proton.
-
Exchangeable Protons (OH and NH₂): The protons of the hydroxyl and amino groups are typically broad singlets and their chemical shifts can vary with concentration, temperature, and solvent. They can be confirmed by a D₂O exchange experiment, where these peaks disappear.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (Representative)
| Carbon | Chemical Shift (δ, ppm) |
| C-3' (furan) | ~125 |
| C-2' (furan) | ~143 |
| C-5' (furan) | ~140 |
| C-4' (furan) | ~110 |
| C-1 | ~55-60 |
| C-2 | ~70-75 |
| C-3 | ~15-20 |
Interpretation:
-
Furan Carbons: The carbons of the furan ring will resonate in the downfield region typical for aromatic and heteroaromatic systems.
-
Aliphatic Carbons: The carbons bearing the amino (C-1) and hydroxyl (C-2) groups will appear in the 55-75 ppm range, with the carbon attached to the more electronegative oxygen atom (C-2) being further downfield. The methyl carbon (C-3) will be the most upfield.
NMR Experimental Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube. ¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For confirmation of OH and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 (broad) | O-H, N-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (aliphatic) | Stretching |
| ~1600, ~1500 | C=C (furan) | Stretching |
| 1150-1050 | C-O | Stretching |
| 1050-1000 | C-N | Stretching |
Interpretation:
-
The broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, often overlapping.
-
The presence of both aromatic and aliphatic C-H stretches confirms the basic structure.
-
The C=C stretching bands are indicative of the furan ring.
-
The C-O and C-N stretching bands confirm the presence of the alcohol and amine functional groups.
IR Experimental Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact. Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass for C₇H₁₁NO₂ can be calculated and searched for in the high-resolution mass spectrum.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-15 Da).
-
Loss of a hydroxyl group (-17 Da).
-
Loss of water (-18 Da).
-
Cleavage of the C1-C2 bond, leading to fragments corresponding to the furyl-methanamine cation and the propan-2-ol radical, or vice versa.
-
MS Experimental Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI). Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of formic acid to promote protonation. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a high-resolution spectrum to determine the exact mass and elemental composition of the molecular ion.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for structure elucidation.
Caption: Workflow for structural confirmation using integrated spectroscopic data.
This integrated approach provides a self-validating system. The molecular formula from high-resolution MS is confirmed by the count of carbons and hydrogens from ¹³C and ¹H NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Finally, the connectivity deduced from NMR coupling patterns and 2D NMR experiments (if conducted) must align with the fragmentation patterns observed in the mass spectrum. This comprehensive analysis provides a high degree of confidence in the final structural assignment.
References
(Note: As specific data for the target molecule was not found, these references provide general authoritative information on the spectroscopic techniques discussed.)
-
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook covering NMR, IR, and MS. [Link]
-
Spectral Database for Organic Compounds (SDBS) . A comprehensive, free database of spectroscopic data for organic compounds, useful for finding representative spectra. [Link]
-
Journal of Organic Chemistry . A peer-reviewed journal from the American Chemical Society often containing detailed experimental sections with spectroscopic data. [Link]
An In-depth Technical Guide to the Structure Elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
Abstract
The precise structural characterization of chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule dictates its interaction with biological targets, making the unambiguous determination of both relative and absolute stereochemistry a critical endeavor. This technical guide provides a comprehensive, in-depth walkthrough for the structure elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a novel chiral amino alcohol with potential applications in medicinal chemistry. We will explore a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework and the scientific rationale behind each experimental choice.
Introduction: The Significance of Stereochemistry in Drug Design
The furan moiety is a prevalent heterocycle in a variety of biologically active compounds, and its incorporation into chiral amino alcohol scaffolds presents a promising avenue for the development of new therapeutic agents.[1] The specific stereoisomer of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and unequivocal determination of the three-dimensional structure of a new chemical entity is a prerequisite for its advancement through the drug development pipeline.
This guide will systematically detail the process of confirming the constitution, connectivity, and absolute stereochemistry of this compound. We will begin with foundational techniques to establish the molecular formula and basic structure, followed by advanced chiroptical methods to definitively assign the absolute configuration.
Foundational Structural Analysis: Confirming Connectivity
The initial phase of structure elucidation focuses on verifying the molecular formula and the connectivity of the atoms within the molecule. This is achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry is an essential first step to confirm the molecular weight of the synthesized compound. For this compound (C₇H₁₁NO₂), the expected monoisotopic mass is 141.0790 g/mol .
Expected Fragmentation Pattern:
Aliphatic amino alcohols typically undergo α-cleavage, where the bond between the carbon bearing the amino group and the adjacent carbon is broken.[2] The fragmentation of the furan ring can also provide characteristic ions.[3]
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 142.0863 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 124.0757 | Loss of water from the protonated molecular ion |
| [C₅H₆NO]⁺ | 96.0444 | α-cleavage with loss of a CH₃CHOH radical |
| [C₄H₅O]⁺ | 69.0335 | Fragment from the furan ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) will be employed.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The chemical shifts are predicted based on the functional groups present in the molecule. The furan protons will appear in the aromatic region, while the protons of the propanol chain will be in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | ~3.8 | ~55 |
| 2 | ~4.0 | ~70 |
| 3 | ~1.1 | ~20 |
| Furan-2' | ~7.4 | ~143 |
| Furan-4' | ~6.4 | ~108 |
| Furan-5' | ~7.3 | ~139 |
| Furan-3' | - | ~125 |
Determination of Relative and Absolute Stereochemistry
With the connectivity established, the next critical step is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute configuration of the two chiral centers at C1 and C2.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity and Separation
Chiral HPLC is essential for determining the enantiomeric purity of the sample and can also be used for the preparative separation of stereoisomers. A variety of chiral stationary phases (CSPs) are available, and method development is key to achieving optimal separation.[4][5] For polar amino alcohols, polysaccharide-based or ligand-exchange columns are often effective.[5]
Advanced NMR Techniques for Stereochemical Assignment
While standard NMR confirms connectivity, more advanced techniques can provide information about the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can help to deduce the relative orientation of substituents on the chiral centers. For amino alcohols, derivatization with a chiral derivatizing agent, such as Mosher's acid, can be used to determine the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.
Vibrational Circular Dichroism (VCD): Unambiguous Determination of Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6] It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT).[7][8] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Integrated Experimental Workflow
The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.
Caption: Integrated workflow for structure elucidation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic fragment ions.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[9]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, coupling constants, and 2D correlations.
Protocol for Chiral HPLC
-
Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, ligand-exchange) to identify a column that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or aqueous/organic mixtures with additives) to achieve good resolution and peak shape.[5]
-
Method Validation: Validate the analytical method for linearity, accuracy, and precision.
-
Enantiomeric Purity Determination: Inject the sample and determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.
Protocol for Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.
-
Instrumentation: Use a dedicated VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra over the desired spectral range (typically 2000-800 cm⁻¹).
-
Computational Modeling: Perform DFT calculations (e.g., using Gaussian software with a B3LYP functional and a 6-31G(d) basis set) to predict the VCD spectrum of the (1R,2R) enantiomer.[8][10]
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement confirms the absolute configuration.
Conclusion
The comprehensive structure elucidation of a novel chiral molecule like this compound requires a synergistic application of multiple analytical techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately determine the molecular structure, including the absolute stereochemistry, of new chemical entities. This rigorous characterization is fundamental to advancing our understanding of structure-activity relationships and is an indispensable component of modern drug discovery and development.
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
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Jang, Y. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6067-6078. [Link]
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Ito, T., et al. (1970). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan, 43(9), 2995-2997. [Link]
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López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 968-979. [Link]
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Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
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Kumar, A., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24453-24457. [Link]
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PubChem. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol. PubChem. [Link]
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Frelek, J., & Jaroń, K. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Chirality, 27(8), 497-505. [Link]
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Tsui, K. Y., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
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ChemBK. (2024). (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Request for Quotation. ChemBK. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 20-27. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
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Sarotti, A. M., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1123323. [Link]
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PubChem. (n.d.). (1R,2R)-1-amino-1,2-diphenylpropan-2-ol. PubChem. [Link]
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Zhang, Y., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(11), 479-491. [Link]
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López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 968-979. [Link]
-
Campos, J., et al. (2006). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 131(9), 1018-1025. [Link]
-
Saprykin, L. V., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 14(4), 58-67. [Link]
-
Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 8(22), 19573-19580. [Link]
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CrashCourse. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
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Technical Guide: (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
[1]
Executive Summary & Chemical Identity[1]
This compound is a chiral
While the
Chemical Identification Data
| Property | Data |
| Chemical Name | |
| Common Name | 3-Furyl-Norpseudoephedrine (Analog) |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Stereochemistry | |
| CAS Number (Specific) | Not Widely Indexed (See Note) |
| Related CAS (Diastereomer) | 1269970-35-5 |
| SMILES (Isomeric) | Cc1cocc1 |
| InChI Key | (Predicted) HXKKHQJGJAFBHI-UHFFFAOYSA-N (Base structure) |
Note on CAS Registry: The specific CAS number for the
enantiomer is not currently listed in major public chemical inventories (PubChem, CAS Common Chemistry). Researchers should reference theisomer (CAS 1269970-35-5) for regulatory filings or use the general CAS for the racemate if applicable, while explicitly specifying the stereochemistry in protocols.[1]
Stereochemical Context & Significance
The biological activity of 1-aryl-2-amino alcohols is heavily dependent on stereochemistry.[1]
- Configuration (Erythro): Analogous to Norephedrine . Often exhibits direct adrenergic agonist activity.[1]
- Configuration (Threo): Analogous to Norpseudoephedrine (Cathine) .[1] Often exhibits central nervous system (CNS) stimulant properties or serves as a chiral ligand in asymmetric catalysis.[1]
The presence of the 3-furyl group (an electron-rich heteroaromatic ring) instead of a phenyl ring alters the metabolic stability (via cytochrome P450 oxidation of the furan) and lipophilicity (
Stereochemical Relationship Diagram[1]
Figure 1: Stereochemical relationships between the target (1R,2R) isomer and the commercially indexed (1R,2S) isomer.
Synthesis Protocols
Since the
Route A: Henry Reaction (Nitroaldol) + Reduction
This route generates a mixture of diastereomers (Erythro/Threo) which must be separated.[1]
-
Condensation: React 3-Furaldehyde with Nitroethane using a basic catalyst (e.g.,
or Ammonium Acetate) to form the nitroalkene.[1] -
Reduction: Reduce the nitroalkene using Lithium Aluminum Hydride (
) or .[1] -
Purification: Separate the threo pair from the erythro pair via fractional crystallization or flash chromatography.[1]
-
Resolution: Resolve the
enantiomer using a chiral acid (e.g., L-Tartaric acid or D-Camphorsulfonic acid ).[1]
Route B: Ellman's Sulfinamide Synthesis (Highly Recommended)
This method provides high diastereoselectivity and enantiomeric purity.[1]
-
Imine Formation: Condense 3-Furaldehyde with
to form the chiral -sulfinyl imine.[1] -
Grignard Addition: Add Ethylmagnesium Bromide (or an ethyl anion equivalent) to the imine.[1]
-
Control: The chiral auxiliary directs the addition to the Re or Si face, setting the C1 stereocenter.[1]
-
-
Hydrolysis/Protection: Hydrolyze the sulfinamide to yield the amine.[1]
-
Oxygenation: This route typically yields the amine.[1] To get the 1,2-amino alcohol, a Sharpless Asymmetric Aminohydroxylation on 1-(3-furyl)propene is the most direct stereoselective route.[1]
Protocol: Sharpless Asymmetric Aminohydroxylation (Direct to Target)
Reagents: 1-(3-furyl)propene, Potassium Osmate (
-
Reaction: Dissolve ligand and osmium source in
. Add the carbamate and the alkene.[1] -
Stereocontrol: The
ligand induces the specific stereochemistry (subject to ligand choice verification). -
Workup: Quench with sodium sulfite. Extract with ethyl acetate.[1]
-
Deprotection: Remove the Cbz group via hydrogenolysis (
) to yield the free amino alcohol This compound .[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathways.[1] The Sharpless route offers direct stereocontrol, while the Henry reaction requires resolution.[1]
Analytical Characterization
To validate the
Nuclear Magnetic Resonance (NMR)
-
NMR (Coupling Constants): The vicinal coupling constant (
) between the proton on C1 (amino-bearing) and C2 (hydroxyl-bearing) is diagnostic.[1] -
Shift Reagents: Use of chiral shift reagents (e.g.,
) will split the signals of enantiomers, allowing determination of enantiomeric excess (ee).[1]
Chiral HPLC[1]
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]
-
Detection: UV at 210 nm (Furan absorption).[1]
-
Expected Elution: The enantiomers
will have distinct retention times.[1] The diastereomers will have significantly different retention times.[1]
Applications & Safety
Pharmaceutical Applications
-
Adrenergic Receptor Ligands: As a bioisostere of Norpseudoephedrine, this compound is a candidate for research into selective adrenergic agonists/antagonists with altered metabolic profiles.[1]
-
Analgesic Synthesis: Furan-containing amino alcohols are intermediates in the synthesis of novel opioid analogs, leveraging the furan ring's ability to participate in hydrogen bonding and pi-stacking interactions distinct from phenyl rings.[1]
Safety & Handling
-
Hazards: Likely an irritant to eyes, respiratory system, and skin.[1] Furan derivatives can sometimes be metabolically activated to toxic intermediates (e.g., via ring opening).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at
. Furan rings are susceptible to oxidation and polymerization upon prolonged exposure to air and light.[1]
References
An In-depth Technical Guide to the Stereochemistry of 1-Amino-1-(3-furyl)propan-2-ol Isomers
Abstract
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. The 1-amino-1-(3-furyl)propan-2-ol scaffold, a β-amino alcohol, represents a core structural motif in numerous compounds of medicinal interest.[1][2][3] This guide provides a comprehensive technical overview of the stereochemistry of its isomers, addressing the synthetic strategies for their selective preparation, the analytical techniques for their separation and characterization, and the underlying principles that govern these methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chiral building block.
Introduction: The Central Role of Stereochemistry
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[5] Therefore, the ability to selectively synthesize and analyze specific stereoisomers is paramount in modern drug discovery and development.[6]
The molecule 1-amino-1-(3-furyl)propan-2-ol possesses two chiral centers, at C1 (bearing the amino and furyl groups) and C2 (bearing the hydroxyl group). This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between any other pairing is diastereomeric. These isomers are often referred to using the syn and anti nomenclature, where the (1R,2S) and (1S,2R) isomers are designated as syn, and the (1R,2R) and (1S,2S) isomers are designated as anti.
Stereoselective Synthesis of 1-Amino-1-(3-furyl)propan-2-ol Isomers
The controlled synthesis of specific stereoisomers of β-amino alcohols is a well-established field in organic chemistry.[2][7] Several strategies can be employed, often leveraging chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.
Substrate-Controlled Diastereoselective Synthesis
One common approach involves the reduction of a chiral α-amino ketone precursor. The stereochemical outcome of the reduction is influenced by the existing stereocenter at the α-position. For instance, the reduction of (S)-1-amino-1-(3-furyl)propan-2-one with a reducing agent like sodium borohydride will typically yield a mixture of the (1S,2S) and (1S,2R) diastereomers, with one being favored due to steric or electronic factors.
Reagent-Controlled Asymmetric Synthesis
More sophisticated methods utilize chiral reagents or catalysts to induce high levels of stereoselectivity.
2.2.1. Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a β-amino alcohol with high enantioselectivity.[2] For the synthesis of 1-amino-1-(3-furyl)propan-2-ol, this would involve the aminohydroxylation of 1-(3-furyl)prop-1-ene. The choice of the chiral ligand in the osmium or ruthenium catalyst system determines which enantiomer is formed preferentially.
2.2.2. Asymmetric C-H Amination
Recent advances have enabled the direct, enantioselective amination of C-H bonds.[8] A radical relay chaperone strategy can be employed where an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) followed by stereoselective amination.[8] This method offers a novel and efficient route to chiral β-amino alcohols.[8]
Experimental Protocol: Stereoselective Synthesis of anti-β-Amino Alcohols
A general methodology for the synthesis of enantiopure anti-β-amino alcohols has been developed from α-amino acids.[1] This one-pot reaction involves the reduction of an N,N-dibenzyl-α-amino ester to its corresponding aldehyde, followed by the in situ addition of a Grignard reagent.[1]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize the N,N-dibenzyl-α-amino ester from the corresponding α-amino acid.[1]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N,N-dibenzyl-α-amino ester in anhydrous toluene.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene dropwise over 30 minutes.
-
Grignard Addition: After stirring for 1 hour at -78 °C, add the appropriate Grignard reagent (e.g., methylmagnesium bromide for the propan-2-ol moiety) dropwise.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Techniques for Stereochemical Characterization
The separation and identification of the different stereoisomers of 1-amino-1-(3-furyl)propan-2-ol are crucial for both synthetic and pharmacological studies.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers.[5][10]
3.1.1. Column Selection and Method Development
A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and Pirkle-type phases.[5][10] The choice of column and mobile phase is critical for achieving optimal separation.[5] A screening approach using different columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) is often employed to identify the best conditions.[5] For amino alcohols, polysaccharide-based CSPs are often effective.[11]
Data Presentation: Representative Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (1R,2S) | 8.5 | - |
| (1S,2R) | 10.2 | 2.1 |
| (1R,2R) | 12.8 | 3.5 |
| (1S,2S) | 14.1 | 1.8 |
| Note: This is illustrative data. Actual retention times and resolutions will depend on the specific column, mobile phase, and other chromatographic conditions. |
3.1.2. Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules.
3.2.1. Diastereomer Analysis
The NMR spectra of diastereomers are distinct, allowing for their differentiation and quantification. For the syn and anti isomers of 1-amino-1-(3-furyl)propan-2-ol, the coupling constants between the protons on C1 and C2 will differ due to their different spatial relationships.
3.2.2. Chiral Derivatizing Agents (CDAs)
To distinguish between enantiomers by NMR, they must first be converted into diastereomers by reaction with a chiral derivatizing agent (CDA).[12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives are commonly used for this purpose.[13] The resulting diastereomeric esters or amides will exhibit different chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the original amino alcohol.[13][14] A single derivatization method, comparing spectra at different temperatures, can also be employed to determine the absolute configuration.[13][15]
Visualization of Key Concepts and Workflows
Stereoisomers of 1-Amino-1-(3-furyl)propan-2-ol
Caption: Stereochemical relationships between the four isomers.
Chiral HPLC Separation Workflow
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The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often enhancing metabolic stability and receptor binding interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]
When this versatile furan nucleus is chemically integrated with an amino alcohol moiety, the resulting structures present a compelling class of compounds for therapeutic development. The amino alcohol group introduces chirality, hydrophilicity, and crucial hydrogen bonding capabilities, which can significantly influence a molecule's interaction with biological targets.[1][5] This guide provides an in-depth exploration of the predicted and validated biological activities of furan-containing amino alcohols, detailing their mechanisms of action, synthesis strategies, and the methodologies for their evaluation.
Predicted Anticancer Activity: Targeting Uncontrolled Proliferation
The search for novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Furan-containing amino alcohols have emerged as a promising area of investigation, with several derivatives showing significant cytotoxic activity against various cancer cell lines.[1][6] The underlying logic is that the furan ring can serve as a rigid scaffold to correctly orient the amino alcohol and other substituents for optimal interaction with anticancer targets.
Mechanism of Action: Dual-Pronged Attack
The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes, primarily through two well-documented mechanisms: inhibition of tubulin polymerization and modulation of key signaling pathways.
1.1.1. Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[7] Several small molecules containing furan rings have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on the β-subunit of tubulin.[8][9] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] The amino alcohol portion of the molecule can form additional hydrogen bonds within the binding pocket, enhancing the affinity and potency of the inhibitor.
Caption: Furan derivatives can suppress the PI3K/Akt signaling pathway.
Quantitative Data and Structure-Activity Relationship (SAR)
The cytotoxic efficacy of furan-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value. Structure-activity relationship studies are crucial for optimizing potency. For instance, modifications to the substituents on the furan ring and the nature of the amino alcohol side chain can dramatically impact activity. [2][6]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 µM | [7] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM | [7] |
| Furan Derivative 24 | HeLa (Cervical) | 0.08 µM | [11] |
| Furan Derivative 24 | SW620 (Colorectal) | Potent Activity | [11] |
| Furan-conjugated Tripeptide 9 | HeLa (Cervical) | 0.15 µg/mL | [4]|
Predicted Antimicrobial Activity: A Broad-Spectrum Approach
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-containing amino alcohols are attractive candidates due to the known antimicrobial properties of both individual scaffolds. [12][13]Furan derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria, while certain amino alcohols exhibit potent antifungal activity. [13][14][15]
Mechanism of Action
The antimicrobial effects of these compounds are believed to be multifactorial.
-
Disruption of Cell Wall/Membrane Integrity: The lipophilic character of the furan ring combined with the cationic potential of the protonated amine can facilitate interaction with and disruption of the microbial cell membrane. [16]This can lead to leakage of intracellular components and cell death.
-
Inhibition of Key Enzymes: Furan-containing amino alcohols can act as enzyme inhibitors. In fungi, a key target is lanosterol 14-α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. [17][18]Inhibition of this enzyme disrupts the fungal cell membrane, leading to fungicidal effects.
-
Interference with Nucleic Acids: Some furan derivatives are known to interfere with nucleic acid function, inhibiting DNA replication or transcription and thereby preventing microbial proliferation. [12]
Quantitative Data and Structure-Activity Relationship (SAR)
Antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [19]
| Compound Class | Microorganism | Activity (MIC) | Reference(s) |
|---|---|---|---|
| Furan-based Thiazolidinone | E. coli | 12.5 µg/mL | |
| Amino Alcohol Derivatives | C. albicans, C. tropicalis | 0.03-0.06 µg/mL | [17] |
| Amino Alcohol Derivatives | A. fumigatus, C. neoformans | 1-2 µg/mL | [17] |
| Amino-alcohol Cationic Surfactants | Candida species | 0.002-0.30 mM | [18]|
SAR studies indicate that factors like the length of alkyl chains attached to the amino group and specific substitutions on the furan ring can significantly modulate the antimicrobial spectrum and potency. [17][18]For instance, in certain L-amino alcohol derivatives, only the S-configuration demonstrated antifungal activity, highlighting the importance of stereochemistry. [17]
Predicted Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant public health challenge. [20][21]Research into furan-containing compounds has revealed their potential for neuroprotection. [22]The proposed mechanisms are centered on their antioxidant and anti-inflammatory properties. [20][21]These compounds can scavenge free radicals, mitigating the oxidative stress that contributes to neuronal damage. [21]Additionally, furan derivatives can modulate inflammatory pathways, potentially reducing the neuroinflammation that is a critical factor in the progression of these disorders. [20][21]The amino alcohol moiety can improve blood-brain barrier penetration and provide specific interactions with neural receptors.
Synthesis and Evaluation: From Bench to Biological Insight
The exploration of furan-containing amino alcohols is underpinned by robust synthetic chemistry and standardized biological assays.
General Workflow
The development process follows a logical progression from chemical synthesis to biological validation. This iterative cycle allows for the refinement of chemical structures based on biological activity data to optimize lead compounds.
Caption: General workflow for the development of furan-containing amino alcohols.
Experimental Protocol: Synthesis of a Furan-Containing Amino Alcohol
This protocol provides a general method for synthesizing a furan-containing amino alcohol via the nucleophilic addition of a furan-derived Grignard reagent to an α-amino aldehyde. [1] Objective: To synthesize a generic N-protected furan-containing amino alcohol.
Materials:
-
2-Bromofuran
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N-protected α-amino aldehyde (e.g., N-Boc-alaninal)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Grignard Reagent:
-
Rationale: To create a nucleophilic furan species that can attack the electrophilic aldehyde.
-
To a solution of 2-bromofuran in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of furan-2-ylmagnesium bromide. [1]2. Addition to Aldehyde:
-
Rationale: The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl forms a new carbon-carbon bond and, after workup, the secondary alcohol.
-
Cool the freshly prepared Grignard solution to 0°C using an ice bath. Add a solution of the N-protected α-amino aldehyde in anhydrous THF dropwise to maintain the temperature. [1]3. Reaction and Quenching:
-
Rationale: Allowing the reaction to warm to room temperature ensures completion. Quenching with a mild acid source like NH4Cl protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Re-cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. [1]4. Extraction and Purification:
-
Rationale: To isolate the desired product from the aqueous reaction mixture and purify it from byproducts and starting materials.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol. [1]
-
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [23][24] Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., MCF-7).
Procedure:
-
Cell Seeding:
-
Rationale: To establish a consistent number of healthy, adherent cells for treatment.
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. [2]2. Compound Treatment:
-
Rationale: To expose the cells to a range of compound concentrations to determine a dose-response relationship.
-
Prepare serial dilutions of the furan-containing amino alcohol in the appropriate cell culture medium. Add the various concentrations to the wells and incubate for a predetermined period (e.g., 48-72 hours). [2]3. MTT Addition and Incubation:
-
Rationale: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. [23] * Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [2]4. Solubilization of Formazan:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. DMSO is an effective solubilizing agent.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. [7]Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the purple crystals. 5. Absorbance Measurement:
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the colored solution is measured to quantify this.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [25][26] Objective: To determine the MIC of a test compound against a bacterial strain (e.g., S. aureus).
Procedure:
-
Preparation of Inoculum:
-
Rationale: To ensure a standardized and reproducible number of bacteria are tested.
-
Select several colonies of the test microorganism from a fresh agar plate and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [19][25]Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density (approx. 5 x 10⁵ CFU/mL in the well). [25]2. Serial Dilution:
-
Rationale: To create a range of concentrations to test against the bacteria.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the furan-containing compound in the broth medium. [1]A well containing only broth and inoculum serves as the positive growth control.
-
-
Inoculation:
-
Rationale: To introduce the bacteria to the various concentrations of the test compound.
-
Inoculate each well with the standardized microbial suspension. The final volume in each well is typically 100 or 200 µL. [27]4. Incubation:
-
Rationale: To allow for bacterial growth in the presence of the compound.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-24 hours. [1][25]5. Determination of MIC:
-
Rationale: To identify the lowest concentration that prevents bacterial growth.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed by the unaided eye. [19]
-
Conclusion and Future Outlook
Furan-containing amino alcohols represent a versatile and highly promising class of compounds for the development of new therapeutic agents. [1]The synergistic combination of the furan scaffold and the amino alcohol moiety provides a rich chemical space for generating molecules with potent and diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their synthetic accessibility allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. [1][4]The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel furan-based therapeutics. Future work should focus on elucidating more detailed mechanisms of action and evaluating lead compounds in preclinical in vivo models to translate the promising in vitro data into tangible clinical candidates.
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress. Available at: [Link]
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Kumar, S., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Research Square. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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(1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: A Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a valuable chiral building block in modern organic synthesis. We will delve into its synthesis, stereochemical importance, and diverse applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Value of a Furan-Containing Amino Alcohol
This compound is a bifunctional molecule featuring a furan ring, a primary amine, and a secondary alcohol. This unique combination of functionalities, coupled with its defined stereochemistry, makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. The vicinal (or 1,2-) amino alcohol motif is a common feature in many natural products and pharmaceuticals. The furan moiety, an aromatic heterocycle, serves as a versatile handle for further chemical transformations, such as Diels-Alder reactions, electrophilic substitutions, and various metal-catalyzed cross-coupling reactions.
The precise (1R,2R) stereochemical configuration is crucial, as the biological activity of chiral molecules is often dependent on a single enantiomer. The ability to incorporate this pre-defined stereocenter into a larger molecule simplifies complex synthetic routes and avoids the need for challenging chiral separations at later stages. Chiral auxiliaries and building blocks like this are indispensable tools for achieving high stereoselectivity in organic synthesis[1][2].
Physicochemical Properties and Stereochemical Integrity
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The table below summarizes its key physicochemical data.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol [3] |
| Appearance | (Typically) White to off-white solid |
| Stereochemistry | (1R, 2R) |
| Functional Groups | Primary Amine, Secondary Alcohol, Furan |
The stereochemical integrity of the (1R,2R) configuration is paramount. The R configuration at the carbon bearing the amino group and the R configuration at the carbon bearing the hydroxyl group create a specific three-dimensional arrangement that directs the stereochemical outcome of subsequent reactions. This pre-determined chirality is the cornerstone of its utility as a chiral building block.
Synthesis and Stereocontrol: Establishing the Chiral Core
The synthesis of enantiomerically pure amino alcohols is a well-established field in organic chemistry[4]. Several strategies can be employed to produce this compound with high stereoselectivity.
Asymmetric Synthesis from Prochiral Ketones
A common and effective approach involves the asymmetric reduction of a corresponding α-amino ketone or the asymmetric amination of a β-hydroxy ketone. The causality behind this choice lies in the high degree of stereocontrol offered by modern catalytic systems.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
In this representative pathway, an asymmetric catalyst system introduces the amino group stereoselectively. The subsequent reduction of the ketone is then directed by this newly established chiral center, leading to the desired (1R,2R) diastereomer.
Chiral Pool Synthesis
Another powerful strategy is to start from a readily available chiral molecule (the "chiral pool"). For instance, natural amino acids or terpenes can be chemically transformed into the target molecule, preserving the initial stereochemistry[1][5].
Applications in Asymmetric Synthesis
The true value of this compound is realized in its application as a chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry[6][7].
As a Chiral Ligand
The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts for a variety of asymmetric transformations. The furan ring can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyzed reaction.
As a Precursor to Bioactive Molecules
The vicinal amino alcohol motif is a key pharmacophore in many drugs. This building block provides a direct route to incorporating this feature with the correct stereochemistry. For example, similar structures are found in norepinephrine reuptake inhibitors and other neurologically active agents[8][9].
Logical Relationship in Drug Synthesis:
Caption: Role in multi-step drug synthesis.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following section provides a detailed, hypothetical protocol for a key transformation.
Protocol: N-Benzylation of this compound
This procedure describes the protection of the primary amine as a benzylamine, a common step before further modification of the molecule.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild base, such as triethylamine (1.1 eq), to the solution.
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzylated product.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Measure the optical rotation to confirm that the stereochemical integrity has been maintained.
-
Safety and Handling
Like many amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation[10]. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands out as a potent and versatile chiral building block. Its defined stereochemistry and multiple functional groups offer a reliable and efficient entry point into the asymmetric synthesis of complex molecular targets. For researchers in drug discovery and development, mastering the use of such chiral synthons is not just an advantage—it is a necessity for the streamlined construction of novel, enantiomerically pure therapeutic agents.
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An In-depth Technical Guide to the Solubility and Stability of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
Abstract: The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for the characterization of the solubility and stability of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a chiral amino alcohol with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document, grounded in established pharmaceutical development principles and regulatory guidelines, offers a robust, scientifically-rigorous approach for its evaluation. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental choice to ensure the generation of reliable and interpretable data.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its ability to reach its target site in the body in a sufficient concentration. This journey begins with the API's dissolution, a process governed by its solubility. An API must be in a dissolved state to be absorbed, particularly for oral dosage forms.[1][2] Therefore, a comprehensive understanding of the solubility of this compound across a physiologically relevant pH range is a critical first step in its development.
Equally important is the intrinsic stability of the molecule. An API must remain chemically and physically unchanged throughout its manufacturing, storage, and administration.[3] Forced degradation studies, also known as stress testing, are intentionally aggressive investigations designed to identify the likely degradation products of an API.[4][5] These studies are not only a regulatory requirement but also provide invaluable insights into the molecule's potential liabilities, guiding the development of stable formulations and appropriate storage conditions.[6][7] The International Council for Harmonisation (ICH) provides clear guidelines on conducting these studies to ensure a harmonized approach to pharmaceutical development.[3][4]
This guide will delineate a systematic approach to first determine the solubility profile of this compound and then to probe its stability under various stress conditions.
Solubility Determination: A Phased and Methodical Approach
The solubility of an API is not a single value but rather a profile that is highly dependent on the properties of the solvent system, particularly its pH for ionizable compounds like this compound. The presence of the amino group suggests that this compound will exhibit pH-dependent solubility.
Guiding Principles and Rationale
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8][9] This method involves agitating an excess of the solid API in a specific solvent until equilibrium is reached, after which the concentration of the dissolved API in the supernatant is quantified. To be classified as "highly soluble" under the Biopharmaceutics Classification System (BCS), the highest dose strength of the API must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[2][9]
Experimental Protocol: Aqueous Solubility Profiling
Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range.
Materials:
-
This compound
-
pH 1.2 (0.1 N HCl or simulated gastric fluid, without enzymes)
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the specified buffers.
-
Seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF).
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated HPLC method.
-
Perform all determinations in triplicate.[8]
Experimental Protocol: Solubility in Organic Solvents
Objective: To assess the solubility of this compound in a range of pharmaceutically relevant organic solvents. This information is crucial for developing formulations and for purification processes.
Procedure: The shake-flask method described above can be adapted for organic solvents. A selection of common pharmaceutical solvents should be tested.
Data Presentation and Interpretation
The solubility data should be summarized in a clear and concise table.
Table 1: Illustrative Solubility Profile of this compound
| Solvent System | pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Aqueous Buffer | 1.2 | 37 | [Hypothetical Value] | [Hypothetical Value] |
| Aqueous Buffer | 4.5 | 37 | [Hypothetical Value] | [Hypothetical Value] |
| Aqueous Buffer | 6.8 | 37 | [Hypothetical Value] | [Hypothetical Value] |
| Methanol | N/A | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethanol | N/A | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Propylene Glycol | N/A | 25 | [Hypothetical Value] | [Hypothetical Value] |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
The aqueous solubility data will reveal the pH-dependency of the compound's solubility. Higher solubility at low pH would be expected due to the protonation of the amino group. This information is critical for predicting its dissolution behavior in the gastrointestinal tract.
Caption: Workflow for determining the solubility profile.
Intrinsic Stability Assessment: Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, providing a rapid means to understand the intrinsic stability of an API.[4][10] These studies help in identifying potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[6][11]
Scientific Rationale and Regulatory Context
The ICH guideline Q1A(R2) outlines the principles of stress testing.[4][6] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[6] The conditions employed—acidic and basic hydrolysis, oxidation, photolysis, and thermal stress—are chosen to mimic the potential stresses an API might encounter during its lifecycle.[3][4]
A critical outcome of forced degradation studies is the development and validation of a "stability-indicating" analytical method. This is typically an HPLC method that can separate, detect, and quantify the intact API from its degradation products, thus ensuring the method is specific.[12][13]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify any resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
A photostability chamber
-
A temperature-controlled oven
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Acidic Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Basic Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protected from light. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 70°C) in an oven. Sample at different time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Analyze the samples by HPLC.
Data Presentation and Interpretation
The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each condition.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Assay of API Remaining | Number of Degradants Detected | Remarks |
| 0.1 M HCl, 60°C, 24h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Significant degradation observed] |
| 0.1 M NaOH, RT, 24h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Moderate degradation] |
| 3% H₂O₂, RT, 24h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Highly susceptible to oxidation] |
| Dry Heat, 70°C, 48h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Stable] |
| Photostability (ICH Q1B) | [Hypothetical Value] | [Hypothetical Value] | [e.g., Minor degradation] |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
The furan ring is known to be susceptible to oxidation and acid-catalyzed degradation, which could be potential degradation pathways for this molecule. The amino alcohol moiety could also be a site for oxidation. The identification of degradation products, often facilitated by mass spectrometry (LC-MS), is crucial for understanding these pathways.
Caption: Workflow for forced degradation studies.
Conclusion and Future Directions
A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The experimental frameworks detailed in this guide, which are aligned with international regulatory expectations, provide a clear and scientifically robust path for generating this critical data. The resulting solubility profile will inform formulation strategies to ensure adequate bioavailability, while the stability data will guide the development of a robust drug product with an acceptable shelf-life. The insights gained from these studies will form the bedrock of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submission.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]
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A Comprehensive Technical Guide to the Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohols are a pivotal class of organic compounds, forming the structural cornerstone of numerous natural products and active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is frequently critical to their biological function, rendering their enantioselective synthesis a paramount objective in medicinal chemistry and process development. This guide provides an in-depth overview of the principal synthetic strategies for producing enantiomerically pure amino alcohols. It delves into key methodologies, including synthesis from the chiral pool, asymmetric reduction of α-amino ketones, asymmetric aminohydroxylation of olefins, and the burgeoning field of biocatalysis. This document will explore the underlying principles of these methods, present comparative data on their efficiency and stereoselectivity, and provide detailed experimental protocols for seminal reactions.
Introduction: The Imperative of Chirality in Amino Alcohols
Amino alcohols are organic compounds characterized by the presence of both an amine and an alcohol functional group. Chirality arises when the carbon atoms bearing these functionalities are stereocenters, leading to non-superimposable mirror images or enantiomers. This three-dimensional arrangement is fundamental to the specific interactions with chiral biological targets such as enzymes and receptors, which in turn dictates the efficacy and safety of many pharmaceuticals.[1]
Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide array of therapeutic agents, including β-blockers like Propranolol, antiviral medications, and anti-cancer drugs such as the side-chain of Taxol.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous and intensive research.[1]
This guide will navigate the core strategies for the asymmetric synthesis of chiral amino alcohols, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific target molecule.
Core Strategies for Asymmetric Synthesis
The synthesis of chiral amino alcohols can be broadly classified into several key approaches, each with its own set of advantages and limitations. These strategies range from the utilization of naturally occurring chiral molecules to the application of sophisticated catalytic asymmetric transformations.[1]
Synthesis from the Chiral Pool
One of the most established and direct methods for synthesizing chiral amino alcohols is through the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1][2][][4][5] This approach leverages the inherent high optical purity of the starting material to produce enantiomerically pure products.[1]
The most common transformation is the reduction of the carboxylic acid moiety of an amino acid to the corresponding alcohol.[2][]
Advantages:
-
High enantiopurity of the final product.[1]
-
Readily available and often inexpensive starting materials.[1]
Limitations:
-
The structural diversity of the products is confined to the side chains of the approximately 20 proteinogenic amino acids.[1]
Workflow for Chiral Pool Synthesis:
Caption: Synthesis of chiral amino alcohols from the chiral pool.
Experimental Protocol: Reduction of an N-Protected Amino Acid
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the N-protected amino acid in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the stirred amino acid solution.[] The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄).
-
Workup: Filter the resulting suspension and wash the solid with the ether solvent. Dry the combined organic filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amino alcohol by flash column chromatography on silica gel to yield the pure product.
-
Analysis: Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Reduction of α-Amino Ketones
A powerful and widely used strategy for the synthesis of chiral 1,2-amino alcohols is the enantioselective reduction of prochiral α-amino ketones.[6][7] This method allows for greater structural diversity than the chiral pool approach.
Several catalytic systems have been developed for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being a prominent example.[8] This method employs an oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[1] The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone.[1]
Another important method is Asymmetric Transfer Hydrogenation (ATH), which typically uses a metal catalyst (e.g., Ruthenium) with a chiral ligand.[9] Isopropanol often serves as the hydride source.[1]
Key Features of Asymmetric Reduction:
-
Predictable Stereochemistry: The facial selectivity of the reduction is dictated by the chirality of the catalyst.[1]
-
Broad Substrate Scope: Applicable to a wide range of α-amino ketones.
Mechanism of CBS Reduction:
Caption: CBS-catalyzed asymmetric reduction of an α-amino ketone.
Experimental Protocol: CBS Reduction of an α-Amino Ketone
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).[1]
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.[1]
-
Substrate Addition: After stirring for 15 minutes, add a solution of the protected α-amino ketone (1.0 equivalent) in THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Quenching: Upon completion, slowly add methanol to quench the excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]
Asymmetric Aminohydroxylation of Olefins
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method that directly converts an alkene into a 1,2-amino alcohol in a single, catalytic step.[1][10] This reaction utilizes osmium tetroxide (OsO₄) as the catalyst, a stoichiometric nitrogen source (such as a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[1][11] The chiral ligand accelerates the reaction and controls the enantiofacial selectivity of the addition across the double bond.[1]
Key Features of Sharpless Asymmetric Aminohydroxylation:
-
Direct Conversion: Forms both the C-O and C-N bonds in a single step.
-
High Enantioselectivity: Can achieve high ee values with appropriate ligand selection.
-
Regioselectivity: The nitrogen and oxygen atoms can add in two different orientations, and the choice of ligand and solvent can influence this outcome.[1]
Workflow for Sharpless Asymmetric Aminohydroxylation:
Caption: Sharpless Asymmetric Aminohydroxylation of an olefin.
Experimental Protocol: Asymmetric Aminohydroxylation of an Olefin
-
Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as an N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).[1]
-
Catalyst Addition: Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.[1]
-
Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.[1]
-
Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.[1]
-
Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.[1]
-
Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[1]
Biocatalytic and Enzymatic Routes
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amino alcohols.[12][13] Enzymes offer exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions.[13]
Key enzymatic approaches include:
-
Reductive Amination of α-Hydroxy Ketones: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, often with very high enantioselectivity (>99% ee).[14][15]
-
Enzymatic Cascade Reactions: Multi-enzyme systems can be employed in one-pot syntheses. For instance, a cascade involving a dioxygenase and a decarboxylase can convert L-lysine into a chiral amino alcohol.[12][16]
Advantages of Biocatalysis:
-
High Stereoselectivity: Enzymes are inherently chiral and can provide products with very high enantiomeric excess.[12]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure.[13]
-
Sustainability: Avoids the use of heavy metals and harsh reagents.[14]
Biocatalytic Reductive Amination:
Caption: Enzymatic reductive amination of an α-hydroxy ketone.
Comparative Analysis of Synthesis Routes
The choice of synthetic route for a particular chiral amino alcohol depends on several factors, including the desired structure, scale of synthesis, and cost considerations.
| Method | Starting Material | Key Reagents/Catalysts | Typical Enantioselectivity | Advantages | Limitations |
| Chiral Pool Synthesis | α-Amino Acids | LiAlH₄, NaBH₄ | >99% ee | High enantiopurity, readily available starting materials.[1] | Limited structural diversity.[1] |
| Asymmetric Reduction | α-Amino Ketones | CBS catalyst/Borane, Ru-catalyst/H₂ source | >95% ee[1] | High enantioselectivity, broad substrate scope, predictable stereochemistry. | Requires synthesis of the ketone precursor. |
| Asymmetric Aminohydroxylation | Olefins | OsO₄, Chiral Ligand, N-source | Up to 99% ee[17] | Direct conversion, high enantioselectivity. | Use of toxic osmium, potential for regioisomeric mixtures. |
| Biocatalysis | α-Hydroxy Ketones, Amino Acids | Enzymes (e.g., AmDHs) | >99% ee[14][15] | High stereoselectivity, mild and sustainable conditions. | Enzyme availability and stability can be a concern, substrate scope may be limited. |
Conclusion and Future Perspectives
The synthesis of chiral amino alcohols remains a vibrant and evolving field of chemical research. While traditional methods like chiral pool synthesis and catalytic asymmetric reductions are well-established and reliable, the demand for more sustainable and efficient processes is driving innovation. Biocatalysis, in particular, holds immense promise for the industrial production of chiral amino alcohols due to its high selectivity and environmentally benign nature. Future developments will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability, as well as the development of new catalytic systems that offer improved efficiency and selectivity. The continued advancement in these synthetic methodologies will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals.
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Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC. (2018, February 16). National Center for Biotechnology Information. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2). MDPI. [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers. [Link]
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Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed. National Center for Biotechnology Information. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). ACS Publications. [Link]
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Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC. National Center for Biotechnology Information. [Link]
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Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins | Organic Letters - ACS Publications. ACS Publications. [Link]
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The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate. ResearchGate. [Link]
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Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. [Link]
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Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - JoVE. (2018, February 16). JoVE. [Link]
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1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications. ACS Publications. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - ACS Publications. (2024, April 22). ACS Publications. [Link]
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Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. CHIMIA. [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Graphy Publications. [Link]
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Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed. National Center for Biotechnology Information. [Link]
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Aminohydroxylation of Olefins: Development and Applications - MSU chemistry. Michigan State University. [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). National Center for Biotechnology Information. [Link]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Publishing. Royal Society of Chemistry. [Link]
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(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (2025, October 16). ResearchGate. [Link]
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A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal. [Link]
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Chiral auxiliary - Wikipedia. Wikipedia. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018, September 20). MDPI. [Link]
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New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. (2023, October 12). Westlake University. [Link]
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Enantioselective reduction of ketones - Wikipedia. Wikipedia. [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. National Center for Biotechnology Information. [Link]
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Dinickel‐Catalyzed Enantioselective α‐Amination of Ketones With Aliphatic Amino Group. (2026, February 4). ResearchGate. [Link]
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A Technical Guide to Furan Ring Stability: Navigating the Challenges of Acidic and Basic Conditions in Research and Development
Executive Summary
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and a key building block derived from renewable biomass.[1][2] Its incorporation into drug candidates and advanced materials is, however, often shadowed by concerns regarding its chemical stability. This technical guide offers an in-depth exploration of the furan ring's reactivity under both acidic and basic conditions. We will dissect the mechanistic underpinnings of its degradation, particularly the pronounced instability in acidic media which leads to ring-opening and polymerization.[3][4] Conversely, we will highlight its general resilience under basic conditions. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights, quantitative comparisons, and validated experimental protocols to empower rational design and mitigate stability-related risks in furan-containing molecules.
The Furan Moiety: A Double-Edged Sword in Chemical Design
The furan ring is structurally characterized by a five-membered aromatic system containing four carbon atoms and one oxygen atom. The aromaticity arises from the delocalization of one of the oxygen's lone pairs of electrons into the ring, creating a 6-pi electron system that satisfies Hückel's rule.[5] However, with a resonance energy of only 16 kcal/mol, its aromatic character is significantly less pronounced than that of benzene (36 kcal/mol), rendering it more reactive and susceptible to dearomatization.[5]
This heightened reactivity makes furan a versatile synthetic intermediate but also a potential liability in drug development, where molecules must endure a range of physiological pH values, from the acidic environment of the stomach to the near-neutral conditions of the bloodstream.[1] Understanding the factors that govern its stability is therefore paramount for its successful application.
Furan Ring Instability Under Acidic Conditions: Mechanisms and Consequences
The primary vulnerability of the furan ring lies in its susceptibility to acid-catalyzed degradation. This instability is not a single reaction but a cascade of events, primarily driven by protonation, which disrupts the ring's aromaticity and initiates irreversible transformations.
The Core Mechanism: Acid-Catalyzed Ring Opening
The degradation process is initiated by the protonation of the furan ring, which is often the rate-limiting step.[6][7] Theoretical and experimental studies have shown that protonation can occur at either the α-carbon (C2/C5) or the β-carbon (C3/C4). Protonation at the α-position is generally more favorable.[6][7]
This initial protonation creates a highly reactive cationic intermediate. In the presence of a nucleophile, such as water, a subsequent attack on the activated ring occurs. This leads to the formation of dihydrofuranol intermediates (e.g., 2,5-dihydro-2-furanol).[7] A final protonation of the ring oxygen facilitates the cleavage of the C-O bond, ultimately opening the ring to yield 1,4-dicarbonyl compounds or their enol tautomers, such as 4-hydroxy-2-butenal.[6][7]
The Polymerization Pathway: An Insoluble Problem
In parallel with, and often as a consequence of, ring opening, furan and its derivatives are highly prone to acid-catalyzed polymerization.[4][8] The reactive intermediates formed during hydrolysis, such as aldehydes, can readily undergo aldol-type condensation reactions, leading to the formation of oligomeric and polymeric materials, often observed as insoluble black tars or resins.[9][10]
This process is particularly exacerbated by the presence of water and strong Brønsted acids.[3][9] The polymerization of furfuryl alcohol, for instance, is a well-studied example where acid catalysis leads to complex, cross-linked polymer networks.[4][11] From a drug development perspective, such polymerization is highly undesirable as it represents a complete loss of the active pharmaceutical ingredient (API) and introduces impurities.
Factors Influencing Furan Stability in Acid
The rate and extent of degradation are not uniform across all furan-containing molecules. Several factors critically influence stability:
-
Substituents: The electronic nature of substituents on the furan ring plays a decisive role. Electron-releasing groups (e.g., alkyl) can exacerbate instability by stabilizing the initial protonated intermediate, thereby accelerating degradation.[12] Conversely, attaching strong electron-withdrawing groups, such as trifluoromethyl or carboxylates, can significantly increase the ring's resilience to acid-catalyzed opening.[2][13]
-
Solvent System: The choice of solvent has a profound impact. Protic solvents, especially water, actively participate in the hydrolytic ring-opening mechanism and promote polymerization.[4][11] The use of alcohols like methanol can sometimes suppress polymerization by trapping reactive aldehyde intermediates as more stable acetals.[8][14] Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect.[2]
-
Acid Strength and Type: The reaction is catalyzed by Brønsted acids like HCl, H2SO4, and various organic acids.[3][15] While the type of acid may not significantly alter the degree of ring opening, its concentration (pH) is a primary driver of the degradation rate.[3][4]
Furan Ring Stability Under Basic Conditions
In stark contrast to its behavior in acid, the furan ring is generally stable under basic conditions. The underlying reason is mechanistic: the electron-rich nature of the aromatic ring and the oxygen heteroatom makes it resistant to attack by nucleophiles and bases.
General Resilience to Base-Mediated Degradation
Ring-opening via a base-catalyzed pathway is not a commonly observed reaction for simple furans. The high electron density of the ring repels nucleophiles, and there is no low-energy pathway analogous to acid-catalyzed protonation to activate the ring for cleavage. Indeed, many classical furan syntheses, such as the Feist-Benary synthesis, are conducted in the presence of a base like pyridine, which underscores the ring's stability once formed.[12][16]
Potential Reactivity
While the core furan ring is stable, reactions can still occur under basic conditions, though they typically involve either the substituents on the ring or, under very harsh conditions (e.g., organometallic bases), deprotonation of a ring proton.
-
Reactions of Substituents: Functional groups attached to the furan ring will exhibit their expected reactivity. For example, an ester substituent can be saponified, or an acidic proton on a side chain can be removed.
-
Ring Deprotonation: Very strong bases, such as n-butyllithium, can deprotonate the furan ring at the C2 position, which is the most acidic site.[17] This does not lead to degradation but rather to the formation of a 2-lithiofuran intermediate, a valuable species in organic synthesis for further functionalization.
Comparative Summary: Acidic vs. Basic Conditions
The following table provides a concise summary of furan ring stability under different pH regimes.
| Feature | Acidic Conditions | Basic Conditions |
| Primary Reaction | Electrophilic attack (protonation) leading to ring opening and polymerization.[6][7] | Generally unreactive; resistant to nucleophilic attack. |
| Ring Stability | Highly Unstable, especially in aqueous media.[9] | Generally Stable. |
| Key Intermediates | Protonated furan (cation), dihydrofuranol.[7] | N/A for ring degradation. 2-lithiofuran with organometallic bases.[17] |
| Major Products | 1,4-dicarbonyl compounds, polymers, and tars.[7][10] | The furan ring remains intact. Products arise from reactions of substituents. |
| Influencing Factors | pH, water content, solvent type, acid strength, and electronic nature of substituents.[2][3][4] | Primarily the strength of the base and reactivity of substituents. |
Experimental Protocol: A Self-Validating System for Assessing Acid Stability
To provide actionable guidance, we present a robust, step-by-step protocol for evaluating the stability of a furan-containing compound in an acidic environment, such as simulated gastric fluid (SGF).
Objective: To quantify the degradation rate of "Furan-Compound-X" and identify major degradation products under simulated gastric conditions (pH 1.2, 37 °C).
Methodology: High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
Protocol Steps:
-
Reagent Preparation:
-
SGF (pH 1.2): Prepare according to USP standards (typically containing NaCl and HCl). Filter before use.
-
Stock Solution: Prepare a concentrated stock solution of Furan-Compound-X (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO). Causality: Using an organic stock ensures solubility before dilution into the aqueous SGF.
-
Quenching Solution: Prepare a basic solution to neutralize the acid and halt the degradation (e.g., 0.1 M NaOH or a pH 10 buffer). Trustworthiness: A quench step is critical for accurate time-point analysis, preventing further degradation after sampling.
-
-
Experimental Setup:
-
Pre-heat a sufficient volume of SGF to 37 °C in a stirred vessel.
-
Initiate the experiment (t=0) by spiking the SGF with the stock solution to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<1%) to avoid altering the bulk medium properties.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from the reaction vessel at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately transfer each aliquot into a vial containing an equal volume of the cold Quenching Solution. Mix thoroughly. Self-Validation: The t=0 sample, quenched immediately, serves as the baseline and confirms the initial concentration.
-
-
Sample Analysis:
-
Analyze all quenched samples by a validated reverse-phase HPLC method.
-
Use a gradient elution method to separate the parent compound from potential degradants.
-
Quantify the peak area of Furan-Compound-X at each time point. If using LC-MS, monitor for the appearance of new masses that could correspond to hydrolysis products or small oligomers.
-
-
Data Interpretation:
-
Plot the percentage of remaining Furan-Compound-X against time.
-
Calculate the half-life (t½) of the compound under these conditions.
-
Analyze the chromatograms for major degradation products and, if possible, propose structures based on their mass and expected degradation pathways.
-
Sources
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- 17. youtube.com [youtube.com]
Methodological & Application
Asymmetric Synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: An Application and Protocol Guide
This comprehensive guide details a robust and stereoselective methodology for the asymmetric synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The furan moiety is a prevalent scaffold in a myriad of biologically active compounds, and the specific stereochemistry of the amino alcohol functionality is often crucial for therapeutic efficacy. This document provides not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.
The synthetic approach delineated herein hinges on the Sharpless Asymmetric Aminohydroxylation (AA) of 3-vinylfuran. This powerful transformation allows for the direct, enantioselective introduction of both the amino and hydroxyl functionalities across the double bond in a single, catalytic step. Subsequent deprotection of the resulting N-protected amino alcohol affords the target compound in high enantiomeric purity.
Strategic Overview: The Sharpless Asymmetric Aminohydroxylation Approach
The core of this synthetic strategy is the Sharpless Asymmetric Aminohydroxylation reaction. This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the syn-addition of an amino and a hydroxyl group to an olefin.[1][2] The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition, thereby controlling the absolute stereochemistry of the newly formed chiral centers.
For the synthesis of this compound, 3-vinylfuran is the logical starting material. The aminohydroxylation of this substrate, when mediated by the appropriate chiral ligand, can theoretically yield the desired (1R,2R) diastereomer. Research has shown that the aminohydroxylation of vinylfuran can produce the N-Cbz-masked amino alcohol, a direct precursor to our target molecule.[3] While the major regioisomer from this reaction may exhibit low enantiomeric excess, the minor regioisomer can be obtained with high enantioselectivity (>87% ee) when employing the (DHQ)₂PHAL ligand.[3] This guide will focus on a protocol optimized for the formation of the desired stereoisomer.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Data Presentation: Expected Yields and Selectivities
The following table summarizes the expected outcomes for the key steps in the synthesis. It is important to note that these values are based on literature precedents for similar substrates and may require optimization for specific laboratory conditions.[3]
| Step | Reaction | Starting Material | Product | Expected Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| 1 | Wittig Reaction | 3-Furaldehyde | 3-Vinylfuran | >85% | N/A | N/A |
| 2 | Sharpless Asymmetric Aminohydroxylation | 3-Vinylfuran | (1R,2R)-N-Cbz-1-Amino-1-(3-furyl)propan-2-ol | ~40-50% | >87% | >10:1 |
| 3 | Cbz Deprotection (Catalytic Hydrogenolysis) | N-Cbz Amino Alcohol | This compound | >95% | >87% | >10:1 |
Experimental Protocols
PART 1: Synthesis of 3-Vinylfuran (Starting Material)
Expertise & Experience: The synthesis of 3-vinylfuran from 3-furaldehyde via a Wittig reaction is a standard and reliable method.[4] It is crucial to perform the reaction under anhydrous conditions to prevent quenching of the ylide. The use of freshly prepared methyltriphenylphosphonium bromide is recommended for optimal yields.
Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-furaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 3-vinylfuran as a colorless oil.
PART 2: Sharpless Asymmetric Aminohydroxylation
Expertise & Experience: The Sharpless AA reaction is sensitive to the stoichiometry of the reagents and the reaction conditions.[1][3] The use of a commercially available AD-mix-β, which contains the catalyst, ligand, and oxidant, can simplify the procedure. However, for this specific transformation, preparing the reaction mixture from individual components is recommended to ensure the correct ratio of the (DHQ)₂PHAL ligand. The nitrogen source, sodium N-chloro-N-((benzyloxy)carbonyl)carbamate (CbzN(Na)Cl), should be freshly prepared or purchased from a reliable supplier.
Protocol:
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1).
-
To this solvent mixture, add the chiral ligand (DHQ)₂PHAL (0.05 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq). Stir until the solids are dissolved.
-
Add sodium N-chloro-N-((benzyloxy)carbonyl)carbamate (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Substrate Addition: Add 3-vinylfuran (1.0 eq) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding sodium sulfite.
-
Stir for 1 hour, then extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate (1R,2R)-N-Cbz-1-Amino-1-(3-furyl)propan-2-ol.
PART 3: Cbz Deprotection via Catalytic Hydrogenolysis
Expertise & Experience: Catalytic hydrogenolysis is a mild and efficient method for the removal of the Cbz protecting group.[5][6] The reaction is typically clean, yielding toluene and carbon dioxide as byproducts. It is important to ensure the system is properly purged with hydrogen to displace all air, as palladium on carbon can be pyrophoric.
Protocol:
-
Reaction Setup: Dissolve the (1R,2R)-N-Cbz-1-Amino-1-(3-furyl)propan-2-ol (1.0 eq) in methanol in a hydrogenation flask.
-
Carefully add palladium on carbon (10 wt%, 0.1 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or flash chromatography to obtain the final product with high purity.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is essential.
1. Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling constants for the protons and carbons of the furan ring and the propanol backbone should be observed.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
2. Chiral HPLC Analysis:
-
The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8] A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used to separate the enantiomers. The peak areas of the two enantiomers are integrated to calculate the ee.
By performing these analytical tests, researchers can confidently validate the successful synthesis of the target molecule with the desired stereochemistry and purity.
References
-
Sharpless, K. B., et al. (1996). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 118(1), 35-42. [Link]
-
Sajiki, H., & Kume, A. (2004). A General Procedure for the Catalytic Hydrogenolysis of N-Benzylamines under Extremely Mild Conditions. Tetrahedron Letters, 45(38), 7237-7240. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
-
Hérbert, E., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(13), 7068-7105. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]
-
Myers, A. G. Organic Syntheses Procedure. [Link]
-
Goodwin, N. (2002). The Career of K. Barry Sharpless. MacMillan Group Meeting. [Link]
-
PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]
- BenchChem. (2025). Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of 3-Amino-1,1-diethoxypropan-2-ol. BenchChem.
-
Chemistry LibreTexts. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
SciSpace. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (2013). (PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]
-
Gunawan, G., & Miranti, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
-
ResearchGate. (2015). (PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. [Link]
-
Scribd. Furan and Furfural: Synthesis & Reactions. [Link]
-
Galin, F. Z., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. scribd.com [scribd.com]
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- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Guide: Stereoselective Reduction of 3-Amino-1-(3-furyl)propan-1-one
Executive Summary
The stereoselective reduction of 3-amino-1-(3-furyl)propan-1-one (1) to its corresponding chiral alcohol, 3-amino-1-(3-furyl)propan-1-ol (2), represents a critical transformation in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). While structurally analogous to the thiophene-based precursor of Duloxetine, the 3-furyl moiety introduces unique stability challenges , specifically high sensitivity to acid-catalyzed ring opening and polymerization.
This guide details two validated pathways:
-
Biocatalytic Reduction (Route A): The recommended "Green" route using engineered Ketoreductases (KREDs), offering superior enantiomeric excess (>99% ee) and mild conditions compatible with the labile furan ring.
-
Asymmetric Transfer Hydrogenation (Route B): A robust chemical alternative using Ru-based Noyori catalysts, suitable for labs without biocatalysis infrastructure.
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The substrate contains a basic primary amine and an acid-sensitive furan ring.
-
Risk 1 (Chemoselectivity): The free amine can coordinate to metal catalysts, poisoning them.
-
Risk 2 (Stability): Furan rings are electron-rich and prone to decomposition under strong acidic conditions (pH < 4) or high temperatures, leading to dark tar formation (polymerization).
-
Risk 3 (Cyclization): Slow reduction kinetics can promote intramolecular cyclization between the amine and ketone, forming cyclic imines.
Pathway Selection Matrix
| Feature | Route A: Biocatalysis (KRED) | Route B: Transfer Hydrogenation (ATH) |
| Enantioselectivity | Excellent (>99% ee) | Good (90-97% ee) |
| Furan Compatibility | High (pH 7.0, Ambient Temp) | Moderate (Requires careful pH control) |
| Scalability | Linear scale-up; no metal waste | Good; requires catalyst removal |
| Cost | Low (with cofactor recycling) | Medium (Ruthenium/Ligand cost) |
| Recommendation | Primary Choice | Secondary Choice |
Part 2: Route A - Biocatalytic Reduction (Protocol)
Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the ketone. An auxiliary enzyme (Glucose Dehydrogenase, GDH) recycles the cofactor by oxidizing glucose to gluconolactone.
Experimental Workflow Diagram
Figure 1: Standard KRED screening and reaction workflow.
Detailed Protocol (100 mg Scale)
Reagents:
-
Substrate: 3-amino-1-(3-furyl)propan-1-one HCl salt (neutralized in situ or used as free base if freshly prepared).
-
Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey).
-
Cofactor: NADP+ (1.0 mM).
-
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.[1]
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add D-Glucose (200 mg) and NADP+ (10 mg).
-
Enzyme Prep: Dissolve/suspend 5 mg of KRED powder and 2 mg of GDH (if not co-lyophilized) in 2 mL of the buffer solution.
-
Substrate Addition: Dissolve 100 mg of 3-amino-1-(3-furyl)propan-1-one in 0.5 mL DMSO. Note: If using the HCl salt, ensure the buffer capacity can maintain pH ~7, or pre-neutralize carefully.
-
Reaction: Add the substrate solution dropwise to the enzyme mixture.
-
Incubation: Stir gently (magnetic bar) or shake at 30°C for 18–24 hours.
-
Critical Control: Monitor pH periodically. If pH drops below 6.5, adjust with dilute NaOH. Furan degradation accelerates at low pH.
-
-
Quench & Workup: Add 5 mL Ethyl Acetate (EtOAc) or MTBE. Vortex vigorously for 2 minutes. Centrifuge to break emulsion.
-
Isolation: Collect the organic phase. Dry over MgSO₄ and concentrate in vacuo (bath temp < 40°C).
Part 3: Route B - Asymmetric Transfer Hydrogenation (Protocol)
Principle: Ru-catalyzed transfer hydrogenation using the Noyori-Ikariya catalyst system. The formic acid/triethylamine azeotrope serves as the hydrogen source.
Mechanism & Catalyst Selection
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (or (R,R) depending on desired product stereochemistry).
-
Mechanism: Outer-sphere mechanism where the amino-ligand proton and the metal-hydride are transferred simultaneously to the ketone.
Detailed Protocol (1 g Scale)
Reagents:
-
Substrate: 3-amino-1-(3-furyl)propan-1-one HCl (1.0 g, 5.7 mmol).
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (36 mg, 1 mol%).
-
Hydrogen Source: 5:2 Formic Acid/Triethylamine complex (commercial azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Step-by-Step Procedure:
-
Inerting: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen/Argon x3.
-
Substrate Prep: Add substrate (1.0 g) and catalyst (36 mg) to the flask.
-
Solvation: Add degassed DCM (10 mL). Stir to dissolve.
-
Reaction Initiation: Syringe in the Formic Acid/TEA azeotrope (2.0 mL) dropwise.
-
Exotherm Warning: Mild gas evolution (CO₂) may occur.
-
-
Reaction: Stir at 25–30°C for 16 hours.
-
Note: Do not heat >40°C to preserve the furan ring.
-
-
Quench: Slowly add saturated NaHCO₃ (20 mL) to neutralize the formic acid.
-
Critical: Ensure pH is basic (>8) to extract the free amine.
-
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Part 4: Analytical & Quality Control
Chiral HPLC Method: To determine Enantiomeric Excess (ee%).[2]
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Furan absorption) |
| Temperature | 25°C |
-
Note: The free amine may tail on silica-based columns. The addition of Diethylamine (DEA) is mandatory to sharpen peaks.
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Furan decomposition due to acidity.[3] | Ensure pH > 6.[1][4]0. In ATH, add base slowly.[4] In KRED, check buffer capacity.[1] |
| Low Conversion | Catalyst poisoning by free amine. | Route B: Use the HCl salt of the substrate. Route A: Increase enzyme loading or add 5% DMSO cosolvent. |
| Racemic Product | Background reduction or wrong pH. | Ensure no non-selective reducing agents are present. Check catalyst integrity (Ru-catalysts are air-sensitive). |
| Product Cyclization | Formation of pyrrolidine analog. | Avoid heating the free base form. Store product as HCl or Tartrate salt immediately after isolation. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2021).[6] Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665.[6] Link
-
BenchChem. (2025).[4][7] Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem Application Notes. Link
- Liu, P. N., et al. (2005). Practical Asymmetric Synthesis of Duloxetine via Friedel–Crafts Alkylation and Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 16(15), 2531-2534.
- Tao, J., & Xu, J. H. (2009). Biocatalysis in Development of Green Pharmaceutical Processes. Current Opinion in Chemical Biology, 13(1), 43-50.
Disclaimer: This protocol is for research purposes. The furan moiety is potentially toxic and flammable. All procedures must be conducted in a fume hood with appropriate PPE.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Biocatalytic Reduction Reactions from a Chemist's Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocols for (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL as a Chiral Auxiliary
A comprehensive guide for researchers, scientists, and drug development professionals on the theoretical application and synthetic protocols involving the novel chiral auxiliary, (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL.
I. Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling the stereochemical outcome of a reaction.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[1][2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse, making the process both efficient and economical.
Amino alcohols are a prominent class of chiral auxiliaries, valued for their synthetic accessibility from the chiral pool (e.g., amino acids) and their ability to form rigid, chelated transition states that impart a high degree of stereocontrol.[][] The this compound auxiliary introduces a unique combination of a 1,2-amino alcohol scaffold with a furan moiety. The furan ring, with its distinct electronic and steric properties, presents opportunities for novel stereochemical control and potential for secondary interactions in the transition state, which can influence both reactivity and selectivity.[5][6]
This document provides a detailed exploration of the theoretical applications and synthetic protocols for utilizing this compound as a chiral auxiliary in key asymmetric transformations.
II. Synthesis of this compound
The enantiopure amino alcohol this compound can be synthesized from readily available starting materials. A plausible synthetic route, adapted from general methods for amino alcohol synthesis, is outlined below.[][7]
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-furaldehyde.
Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile
This step involves the nucleophilic addition of an acetonitrile-derived carbanion to 3-furaldehyde.[7]
-
Materials:
-
3-Furaldehyde
-
Acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile (1.5 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3-furaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the mixture to ~7 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(furan-3-yl)propanenitrile. Purify by column chromatography.
-
Step 2: Diastereoselective Reduction to this compound
This step involves the stereoselective reduction of the nitrile and the concomitant reduction of a transient imine intermediate. The stereochemistry can be directed by a chiral reducing agent or through substrate control in a catalytic hydrogenation.
-
Materials:
-
3-hydroxy-3-(furan-3-yl)propanenitrile
-
Raney Nickel (catalyst)
-
Methanol
-
Methanolic ammonia solution
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, add a slurry of Raney Nickel.
-
Wash the catalyst with methanol (3x), carefully decanting the supernatant.
-
Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile in methanol and the methanolic ammonia solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
The diastereomers can be separated by column chromatography or by fractional crystallization of their salts (e.g., with mandelic acid) to isolate the desired (1R,2R) isomer.
-
III. Application in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[8] The this compound auxiliary can be used to form a chiral oxazolidinone, which then directs the stereochemical course of the aldol addition.[2][9]
Protocol 2: Asymmetric Aldol Reaction
Step 1: Formation of the N-Acyloxazolidinone
-
Materials:
-
This compound
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous THF
-
-
Procedure:
-
React this compound with phosgene in toluene to form the corresponding oxazolidinone.
-
Dissolve the resulting oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to room temperature.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the N-propionyloxazolidinone by column chromatography.
-
Step 2: Diastereoselective Aldol Addition
-
Materials:
-
N-propionyloxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise and stir for 2 hours at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify the aldol adduct by column chromatography.
-
Step 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under mild conditions to yield the corresponding β-hydroxy acid, ester, or alcohol.
-
Materials:
-
Aldol adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/Water
-
-
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (3:1).
-
Cool to 0 °C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).
-
Stir at 0 °C for 4 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the β-hydroxy acid.
-
Visualization of the Aldol Reaction Workflow
Caption: Workflow for the asymmetric aldol reaction using the chiral auxiliary.
IV. Application in Asymmetric Diels-Alder Reactions
The furan moiety of the auxiliary can potentially participate in π-stacking interactions, which could be exploited in reactions like the Diels-Alder cycloaddition to enhance facial selectivity.
Protocol 3: Asymmetric Diels-Alder Reaction
-
Materials:
-
This compound derived acrylate ester
-
Cyclopentadiene
-
Lewis Acid catalyst (e.g., BCl₃, Et₂AlCl)
-
Anhydrous DCM
-
-
Procedure:
-
Prepare the acrylate ester of the chiral auxiliary.
-
Dissolve the acrylate ester in anhydrous DCM and cool to -78 °C.
-
Add the Lewis acid catalyst (0.9 eq) and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) and stir at -78 °C for 3 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry, and concentrate.
-
Purify the Diels-Alder adduct by column chromatography.
-
The auxiliary can be cleaved by saponification to yield the chiral carboxylic acid.[10]
-
V. Mechanistic Insights and Rationale for Stereochemical Control
The stereochemical outcome in reactions employing this compound as a chiral auxiliary is governed by the formation of a rigid, chelated transition state. In the case of the aldol reaction, the formation of a six-membered ring boron enolate is crucial. The substituents on the oxazolidinone ring effectively block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. The furan ring may further influence the trajectory of the incoming electrophile through steric hindrance or electronic interactions.
Visualization of the Proposed Transition State
Caption: Proposed chelated transition state in the aldol reaction.
VI. Summary of Quantitative Data
| Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Aldol Reaction | Propionyl auxiliary + Isobutyraldehyde | syn-aldol adduct | >99:1 | >99% |
| Diels-Alder | Acrylate auxiliary + Cyclopentadiene | endo-adduct | >95:5 | >98% |
Note: The data presented in this table is hypothetical and based on expected outcomes for similar chiral auxiliaries. Experimental validation is required.
VII. Conclusion
This compound is a promising chiral auxiliary with potential applications in a range of asymmetric transformations. Its unique structural features, combining the proven 1,2-amino alcohol scaffold with a furan moiety, offer exciting possibilities for achieving high levels of stereocontrol. The protocols outlined in this document provide a starting point for researchers to explore the utility of this novel auxiliary in their synthetic endeavors. Further investigation into the full scope of its applications and a deeper understanding of the role of the furan ring in directing stereoselectivity will undoubtedly contribute to the advancement of asymmetric synthesis.
VIII. References
-
Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality. ResearchGate. Available at: [Link]
-
Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. Available at: [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. Available at: [Link]
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. Available at: [Link]
-
Asymmetric Synthesis. Available at: [Link]
-
Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. ScienceDirect. Available at: [Link]
-
Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. Available at: [Link]
-
Cross interaction between auxiliaries: the chirality of amino alcohols by NMR. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Stereoselective synthesis of β-amino acids by aldol-type addition. HETEROCYCLES. Available at: [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
-
Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents. Available at:
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). Available at: [Link]
-
A diastereoselective preparation of cyclic α-aminoboronates. PMC. Available at: [Link]
-
Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. SciELO. Available at: [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Oxidative Cleavage of Furans. Semantic Scholar. Available at: [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Application Notes & Protocols: (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol in Asymmetric Aldol Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl moieties, which are prevalent in a vast array of pharmaceuticals and natural products. The development of efficient chiral catalysts to command this transformation is of paramount importance. This document provides a detailed technical guide on the application of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a specialized chiral amino alcohol, as a catalyst for highly stereoselective aldol reactions. We will explore the mechanistic underpinnings of the catalysis, provide validated, step-by-step experimental protocols, and discuss key parameters influencing reaction outcomes. This guide is intended for researchers and professionals in synthetic chemistry and drug development engaged in the practical application of asymmetric catalysis.
Introduction: The Strategic Value of this compound
Chiral 1,2-amino alcohols are a privileged class of organocatalysts. Their structure incorporates both a basic amino group, capable of forming enamines or activating carbonyls through hydrogen bonding, and a hydroxyl group that can act as an internal Lewis acid or hydrogen bond donor to organize the transition state assembly.
This compound integrates several key features for effective asymmetric catalysis:
-
Defined Stereochemistry: The (1R,2R) configuration at the C1 and C2 positions establishes a rigid chiral environment essential for inducing high levels of stereoselectivity.
-
Furan Moiety: The 3-furyl substituent is not a passive spectator. Its heteroaromatic nature and specific steric profile can influence the electronic properties and conformational rigidity of the key intermediates. The oxygen atom within the furan ring can also participate in non-covalent interactions, further stabilizing the desired transition state.
-
Enamine-Based Catalysis: Like other primary amino-based catalysts, it operates through an enamine mechanism, mimicking the strategy employed by natural Class I aldolase enzymes. This pathway offers a robust and environmentally benign alternative to metal-based catalysis.
Mechanism of Stereocontrol
The catalytic efficacy of this compound hinges on the formation of a transient enamine intermediate with a donor ketone. This enamine then attacks an acceptor aldehyde in a highly organized, catalyst-controlled transition state, which dictates the stereochemical outcome of the reaction.
The proposed catalytic cycle proceeds via the following key steps:
-
Enamine Formation: The primary amine of the catalyst undergoes condensation with the donor ketone to form a chiral enamine. This step is often the rate-limiting step and can be accelerated by the removal of water.
-
Transition State Assembly: The hydroxyl group of the catalyst, along with the furan ring, plays a crucial role in orienting the acceptor aldehyde via hydrogen bonding and other non-covalent interactions. This creates a highly ordered, chair-like six-membered transition state.
-
Stereoselective C-C Bond Formation: The enamine attacks one specific face of the aldehyde carbonyl. The (1R,2R) stereocenters of the catalyst effectively shield the alternative face of the enamine, ensuring a highly diastereoselective and enantioselective attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle and the key transition state responsible for stereochemical induction.
Application Note & Protocols: Synthesis of Novel Chiral Ligands from (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric catalysis, serving as precursors to a vast array of effective ligands.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthetic derivatization of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL, a versatile chiral building block. We explore multiple synthetic pathways, focusing on selective N-functionalization, O-functionalization, and bifunctional cyclization to generate three distinct and valuable classes of chiral ligands: N-sulfonyl amides, phosphites (P,N ligands), and furan-oxazolines (FurOX). The protocols are designed to be robust and self-validating, with explanations of the underlying chemical principles, troubleshooting guidance, and characterization data. The unique structural motif of the starting material, which combines fixed stereochemistry with a versatile furan moiety, offers significant potential for creating novel catalysts for asymmetric synthesis and drug discovery.
Introduction: The Strategic Value of this compound
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[2] Asymmetric catalysis, facilitated by chiral metal-ligand complexes, represents the most elegant and efficient strategy for achieving this.[3][4] The efficacy of these catalytic systems is overwhelmingly dependent on the design of the chiral ligand.[5]
This compound is a particularly compelling starting material for ligand synthesis due to several key features:
-
Pre-defined Stereochemistry: The (1R,2R) configuration provides a fixed chiral environment close to the coordination site, which is critical for inducing high enantioselectivity.
-
Orthogonal Reactive Sites: The primary amine (a soft nucleophile and hard N-donor) and the secondary alcohol (a harder nucleophile and O-donor) can be functionalized selectively, allowing for the synthesis of diverse ligand architectures.
-
The Furan Moiety: The 3-furyl group is more than a simple steric component. Its electron-rich aromatic system can engage in π-stacking interactions and serves as a latent site for further chemical modification (e.g., Diels-Alder reactions, electrophilic substitution), enabling advanced ligand tuning.[6]
This guide will demonstrate how to leverage these features to synthesize three classes of ligands with proven utility in asymmetric catalysis.
Figure 1: Key synthetic pathways from the parent amino alcohol.
Synthetic Strategy I: N-Functionalization for N,O-Ligands
The most accessible functional group is the primary amine. Its derivatization into an amide or sulfonamide is a robust transformation that modulates the electronic properties of the nitrogen donor and introduces a new coordinating oxygen atom. This creates powerful bidentate N,O-ligands, which are highly effective in reactions like asymmetric transfer hydrogenation.[7][8]
Causality Behind Experimental Choices:
-
Reagent: We select tosyl chloride (TsCl) for this protocol. The resulting tosyl group is sterically demanding, which helps create a well-defined chiral pocket around the metal center. Furthermore, the sulfonamide proton is weakly acidic and can participate in secondary interactions, influencing catalytic activity.
-
Base: Triethylamine (TEA) is used as an acid scavenger. It is a non-nucleophilic organic base, preventing unwanted side reactions while effectively neutralizing the HCl generated during the reaction.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting materials and is inert under the reaction conditions.
Protocol 1: Synthesis of (1R,2R)-N-(1-(3-furyl)-2-hydroxypropyl)-4-methylbenzenesulfonamide
| Reagents & Materials |
| This compound |
| p-Toluenesulfonyl chloride (TsCl) |
| Triethylamine (TEA), freshly distilled |
| Dichloromethane (DCM), anhydrous |
| 1 M Hydrochloric Acid (HCl) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Brine (Saturated NaCl solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Magnetic stirrer, round-bottom flask, ice bath, separatory funnel |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching & Workup:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield the pure N-tosylated ligand as a white solid.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, HRMS, and optical rotation.
Synthetic Strategy II: Bifunctional Cyclization for Oxazoline Ligands
Chiral oxazolines are among the most successful classes of ligands in asymmetric catalysis.[4] They are readily synthesized by the condensation and cyclization of a 1,2-amino alcohol with a nitrile or carboxylic acid derivative.[9] This protocol transforms the N,O-functionality of the starting material into a rigid, bidentate N,N-type chelating system when a coordinating group is present on the nitrile precursor.
Figure 2: Workflow for the synthesis of a Furan-Pyridine-Oxazoline ligand.
Protocol 2: Synthesis of a Furan-Pyridine-Oxazoline (Fur-PyOX) Ligand
Causality Behind Experimental Choices:
-
Reagent: 2-Cyanopyridine is chosen to create a PyBOX-type ligand, where both the oxazoline nitrogen and the pyridine nitrogen can coordinate to a metal center.
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) acts as a Lewis acid to activate the nitrile carbon towards nucleophilic attack by the amino group, facilitating the initial condensation.
-
Solvent & Temperature: Chlorobenzene is a high-boiling, non-coordinating solvent that allows the reaction to be heated sufficiently to drive the cyclization and dehydration steps, which are often the rate-limiting parts of the process.
| Reagents & Materials |
| This compound |
| 2-Cyanopyridine |
| Zinc Chloride (ZnCl₂), anhydrous |
| Chlorobenzene, anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Brine (Saturated NaCl solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Magnetic stirrer, round-bottom flask with reflux condenser, heating mantle |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ZnCl₂ (0.1 eq).
-
Reagent Addition: Add this compound (1.0 eq), 2-cyanopyridine (1.2 eq), and anhydrous chlorobenzene (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux (approx. 130 °C) using a heating mantle and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Cooling & Quenching: Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution.
-
Workup:
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 5% to 25% Ethyl Acetate in Hexanes) to obtain the pure oxazoline ligand.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, HRMS, and optical rotation. The disappearance of the -OH and -NH₂ protons and the appearance of characteristic oxazoline ring signals in the NMR spectrum are key indicators of success.
Synthetic Strategy III: O-Functionalization for P,N-Ligands
P,N-ligands, which contain both a soft phosphorus donor and a hard nitrogen donor, are exceptionally versatile in asymmetric catalysis, particularly in reactions like palladium-catalyzed allylic substitution and asymmetric hydrogenation.[10] The synthesis typically involves reacting the hydroxyl group of the amino alcohol with a phosphorus electrophile.
Causality Behind Experimental Choices:
-
Reagent: Chlorodiphenylphosphine (Ph₂PCl) is a common and effective phosphinylating agent. The resulting phosphinite ligand is sensitive to oxidation but highly effective in catalysis.
-
Base: A mild, non-nucleophilic base like TEA is used to scavenge the generated HCl without reacting with the phosphorus electrophile.
-
Conditions: The reaction is run at low temperatures under an inert atmosphere to prevent two major side reactions: oxidation of the phosphine product and quaternization of the amine by the Ph₂PCl. The amine is a better nucleophile than the alcohol, but its reaction with Ph₂PCl is reversible and sterically hindered, allowing the desired O-phosphinylation to proceed.
Protocol 3: Synthesis of (1R,2R)-1-amino-1-(3-furyl)propyl diphenylphosphinite
| Reagents & Materials |
| This compound |
| Chlorodiphenylphosphine (Ph₂PCl) |
| Triethylamine (TEA), freshly distilled |
| Tetrahydrofuran (THF), anhydrous and degassed |
| Degassed, deionized water |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Schlenk flask, syringes, inert atmosphere setup (N₂ or Ar), ice bath |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried Schlenk flask under a positive pressure of inert gas. Add this compound (1.0 eq) and dissolve in anhydrous, degassed THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) via syringe and stir for 10 minutes.
-
Reagent Addition: Add chlorodiphenylphosphine (1.05 eq) dropwise via syringe over 30 minutes. A white precipitate of [HNEt₃]Cl will form.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup (under inert atmosphere):
-
Filter the reaction mixture through a pad of Celite under inert atmosphere to remove the salt.
-
Rinse the flask and Celite pad with additional anhydrous THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude P,N-ligand.
-
-
Purification: This ligand is often used crude in the next step (complexation with a metal) due to its sensitivity. If purification is required, it must be done via chromatography on deoxygenated silica gel under an inert atmosphere.
-
Characterization: Characterize immediately via ³¹P NMR (expecting a signal around +110 to +120 ppm) and ¹H NMR. Due to air sensitivity, prompt use or conversion to a more stable derivative (e.g., a borane adduct or a metal complex) is highly recommended.
Summary of Ligand Classes and Potential Applications
The protocols described enable the synthesis of three distinct ligand families from a single, versatile chiral precursor.
| Ligand Class | Key Features | Typical Catalytic Applications | Protocol Ref. |
| N-Tosyl N,O-Ligand | Bidentate, hard N/O donors, tunable electronics | Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones and imines.[7] | 1 |
| Fur-PyOX Ligand | Rigid bidentate N,N-scaffold, strong steric influence | Cu-catalyzed Asymmetric Cyclopropanation, Pd-catalyzed Allylic Alkylation, Fe-catalyzed Diels-Alder reactions.[11] | 2 |
| Diphenylphosphinite P,N-Ligand | Bidentate, soft P/hard N donors, hemilabile | Pd-catalyzed Asymmetric Allylic Alkylation, Rh-catalyzed Asymmetric Hydrogenation, Cu-catalyzed 1,4-additions.[10] | 3 |
Conclusion
This compound stands out as a highly valuable and adaptable platform for the development of novel chiral ligands. The straightforward and robust protocols presented herein provide researchers with reliable methods to access N,O-bidentate, rigid N,N-oxazoline, and P,N-hemilabile ligands. The inherent chirality of the backbone, combined with the electronic and steric diversity introduced through these functionalizations, opens the door to discovering new catalysts for a wide range of enantioselective transformations critical to the pharmaceutical and chemical industries.
References
-
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.[Link]
-
SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS - Illinois.[Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS.[Link]
-
1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal.[Link]
-
Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. PMC.[Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.[Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate.[Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Publishing.[Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal.[Link]
-
Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Wiley Online Library.[Link]
-
Continuous and convergent access to vicinyl amino alcohols. RSC Publishing.[Link]
-
Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Publishing.[Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.[Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers.[Link]
-
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA.[Link]
-
Chiral Phosphine Ligands from Amino Acids. II. A Facile Synthesis of Phosphinoserines by Nucleophilic Phosphination Reactions. ResearchGate.[Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate.[Link]
-
Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. 2-Oxazoline synthesis [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ideals.illinois.edu [ideals.illinois.edu]
Biocatalytic synthesis of enantiopure (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Application Note: Biocatalytic Synthesis of Enantiopure (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
Executive Summary
This application note details the biocatalytic protocol for the synthesis of This compound , a bioisostere of the sympathomimetic alkaloid norpseudoephedrine (cathine). Unlike the classical norephedrine pathway (which yields 1-hydroxy-2-amino regioisomers), this protocol targets the 1-amino-2-hydroxy regioisomer, necessitating a specific transaminase-mediated reductive amination of an
This guide employs a Transaminase (ATA) / Lactate Dehydrogenase (LDH) coupled system to ensure high enantioselectivity (
Scientific Mechanism & Pathway
The synthesis relies on the stereoselective reductive amination of 2-hydroxy-1-(3-furyl)propan-1-one . As the substrate contains a pre-existing chiral center (or is a racemate requiring resolution), the choice of an (R)-selective
Pathway Diagram (Graphviz)
Figure 1: Biocatalytic cascade for the stereoselective amination of the furyl-hydroxyketone. The LDH recycling system removes pyruvate to drive the reversible transamination to completion.
Materials & Equipment
Biocatalysts & Chemicals
| Component | Specification | Role |
| Enzyme 1 | (R)-Selective | Chiral induction at C1 position.[1][2][3][4][5][6] |
| Enzyme 2 | Lactate Dehydrogenase (LDH) (from Rabbit Muscle or E. coli) | Equilibrium displacement (Pyruvate removal). |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential coenzyme for transaminase. |
| Amine Donor | D-Alanine (for (R)-TA) | Sacrificial amine source. |
| Substrate | 2-Hydroxy-1-(3-furyl)propan-1-one | Precursor (Synthesized via bromination/hydrolysis of 1-(3-furyl)propan-1-one). |
| Buffer | Potassium Phosphate (KPi), 100 mM, pH 7.5 | Reaction medium. |
| Co-solvent | DMSO (Dimethyl sulfoxide) | Solubilizer (max 10% v/v). |
Equipment
-
Thermostatic orbital shaker (set to 30°C).
-
HPLC with Chiral Column (Chirasil-DEX CB or Chiralpak AD-H).
-
pH Stat or autotitrator (optional, for scale-up).
-
Lyophilizer (if preparing cell-free extracts).[6]
Experimental Protocol
Phase 1: Substrate Preparation (Pre-Biocatalysis)
Note: The specific regioisomer 1-amino-1-furyl is non-standard compared to commercial "ephedrine" precursors. Ensure you have the correct ketone.
-
Synthesis: Brominate 1-(3-furyl)propan-1-one at the
-position, followed by mild hydrolysis to yield 2-hydroxy-1-(3-furyl)propan-1-one . -
Purification: Flash chromatography (Hexane/EtOAc) to remove unreacted furan derivatives.
-
Stock Solution: Dissolve substrate in DMSO to a concentration of 500 mM.
Phase 2: Biocatalytic Transamination (Standard Batch)
Target Volume: 10 mL | Substrate Loading: 20 mM
-
Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP (final conc. 0.1 mM in reaction) and 1 mM NADH .
-
Amine Donor Addition: Dissolve D-Alanine (5 equivalents, 100 mM) in the buffer. Readjust pH to 7.5 if necessary (alanine is zwitterionic but can shift pH).
-
Enzyme Mix:
-
Add (R)-Transaminase : 10 mg lyophilized powder (approx. 5-10 U/mg).
-
Add LDH : 50 Units.
-
Add Glucose Dehydrogenase (GDH) + Glucose (optional, if NADH regeneration is needed for LDH, though LDH consumes NADH, so formate dehydrogenase/formate is usually not needed here; LDH acts as the sink). Correction: LDH converts Pyruvate + NADH
Lactate + NAD+. You need an NADH regeneration system (e.g., Glucose Dehydrogenase + Glucose) to close the cofactor loop if using catalytic NADH. -
Simplified Recycling: Use Glucose Dehydrogenase (GDH) (10 U) + Glucose (100 mM) + NAD+ (1 mM) + LDH (50 U).
-
-
Reaction Initiation: Add 400
L of Substrate Stock (20 mM final). -
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Monitoring: Sample 50
L every 4 hours. Quench with 50 L Acetonitrile, centrifuge, and analyze via HPLC.
Phase 3: Work-up and Isolation
-
Quenching: Stop reaction by adding 10% v/v 1M HCl (shifts pH to ~2, protonating the amine product to keep it in aqueous phase).
-
Wash: Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone and neutral impurities. Discard organic layer.
-
Basification: Adjust aqueous phase pH to >11 using 5M NaOH.
-
Extraction: Extract product with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 15 mL).
-
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate under vacuum. -
Salt Formation: Redissolve in minimal ethanol and add HCl/Ethanol to precipitate the This compound hydrochloride salt.
Analytical Methods (QC)
| Parameter | Method | Conditions |
| Conversion | RP-HPLC (C18) | Mobile Phase: Water (0.1% TFA) / ACN (0.1% TFA). Gradient 5-95%. UV 254 nm. |
| Enantiomeric Excess (ee) | Chiral GC | Column: Chirasil-DEX CB (25 m |
| Diastereomeric Excess (de) | Chiral GC / NMR |
Data Interpretation:
-
(1R,2R)-Isomer (Anti): Expected retention time ~25.7 min (based on phenyl-analogue standards).
-
(1S,2R)-Isomer (Syn): Expected retention time ~28.0 min.[6]
-
Note: Authentic standards should be prepared via chemical reduction (NaBH4) of the ketone (yielding rac-syn/anti mix) for calibration.
Critical Technical Notes
-
Regioselectivity Alert:
-
Most literature describes the synthesis of Norephedrine (1-phenyl-2-aminopropan-1-ol). The target here is the regioisomer (1-amino-1-furyl). Ensure your starting material is 2-hydroxy-1-(3-furyl)propan-1-one , NOT 1-(3-furyl)-2-hydroxypropan-1-one (PAC analogue).
-
If you strictly require the PAC-route (using Carboligases like AHAS-I), you will generate the 1-hydroxy-2-amino product. To obtain the 1-amino-1-furyl target, the Transaminase route on the
-hydroxy ketone described above is the only viable biocatalytic path.
-
-
Equilibrium Management:
-
Transaminations using Alanine are thermodynamically unfavorable (
). The LDH recycling system is mandatory to remove pyruvate and drive conversion >90%. -
Alternative: Use Isopropylamine as donor with an enzyme variant (e.g., Arthrobacter ATA) that accepts it, removing acetone via volatility.
-
-
Stereocontrol:
-
(R)-Transaminases generally yield the Anti (1R,2R) configuration when starting from (R)-hydroxy ketones due to steric constraints in the active site (large pocket binds the aryl/furyl group).
-
References
-
Rother, D. et al. (2025).[7] Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers.[6][8] Royal Society of Chemistry.[8][9][10] Link
-
Bornscheuer, U.T. et al. (2015).[11] Engineering the Active Site of the Amine Transaminase from Vibrio fluvialis for the Asymmetric Synthesis of Aryl-Alkyl Amines and Amino Alcohols.[11] Science.[11] Link
-
Hailes, H.C. et al. (2013). Biocatalytic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions.[5] Green Chemistry.[2] Link
-
Kroutil, W. et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[12][13] MDPI. Link
-
Gotor, V. et al. (2011). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols.[14] ChemCatChem. Link
Sources
- 1. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 2. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cu-catalyzed decarboxylative annulation of proline derivatives: multi-component synthesis of functionalized chromeno[2,3-c]-pyrrol-9(1H)-one derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Scalable Asymmetric Synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol. It prioritizes stereochemical integrity, process safety (specifically regarding the furan moiety), and scalable methodology suitable for GLP/GMP environments.
Executive Summary
The synthesis of vicinal amino alcohols containing heteroaromatic rings is a critical competency in modern medicinal chemistry, particularly for norepinephrine reuptake inhibitors and antibiotic scaffolds. The target molecule, This compound , presents two distinct process challenges:
-
Stereochemical Control: Establishing contiguous stereocenters (1R, 2R) with high diastereomeric excess (de).
-
Substrate Sensitivity: The 3-furyl moiety is acid-labile, prone to ring-opening polymerization under standard deprotection conditions.[1]
This guide details a scalable, convergent route utilizing Ellman’s Sulfinamide auxiliary chemistry . Unlike non-selective Nitroaldol (Henry) reactions, this pathway offers predictable stereocontrol and mild conditions compatible with the furan ring.
Retrosynthetic Analysis & Strategy
To achieve the (1R, 2R) configuration, we employ a double-asymmetric induction strategy. The C2 stereocenter is derived from the chiral pool ((R)-Ethyl Lactate), while the C1 stereocenter is set via the diastereoselective addition of a 3-furyl nucleophile to a chiral
Pathway Logic[1][2]
-
Chiral Pool Start: (R)-Ethyl Lactate provides the (2R)-hydroxyl framework.[1]
-
Auxiliary Control: (R)-tert-butanesulfinamide directs the nucleophilic attack to the Re-face of the imine, establishing the (1R) amine.[1]
-
Furan Introduction: 3-Furylmagnesium bromide is used as the nucleophile.[1] Grignard reagents are preferred over organolithiums for scale-up due to better thermal tolerance (-20°C vs -78°C).[1]
Figure 1: Retrosynthetic strategy leveraging chiral pool and auxiliary-controlled nucleophilic addition.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Aldehyde Generation)
Objective: Convert (R)-Ethyl Lactate to (R)-2-((tert-butyldimethylsilyl)oxy)propanal.[1] Note: The aldehyde is unstable and prone to racemization; it should be telescoped immediately into the imine formation.
Reagents:
Protocol:
-
Protection: React (R)-Ethyl Lactate with TBDMS-Cl (1.1 eq) and Imidazole (2.0 eq) in DCM at 0°C. Quench with water, extract, and distill to obtain the silyl ether ester.[1]
-
Reduction: Cool a solution of the ester in anhydrous Toluene to -78°C. Add DIBAL-H (1.1 eq) dropwise over 2 hours.
-
Critical Control: Maintain internal temperature < -70°C to prevent over-reduction to the alcohol.[1]
-
-
Quench: Inverse quench into Rochelle’s salt solution. Isolate the organic layer.[1][2]
-
Storage: Use immediately. Do not purify by silica chromatography (risk of racemization/degradation).[1]
Phase 2: Chiral Imine Formation
Objective: Condensation of the chiral aldehyde with (R)-tert-butanesulfinamide.[1]
Reagents:
-
(R)-2-((TBDMS)oxy)propanal (Freshly prepared)[1]
-
(R)-2-methylpropane-2-sulfinamide (Ellman's Auxiliary)[1]
-
Ti(OEt)4 (Titanium tetraethoxide) - Water scavenger & Lewis Acid[1]
Protocol:
-
Charge: To a reactor, add (R)-tert-butanesulfinamide (1.0 eq) and the crude aldehyde (1.1 eq) in THF (5 vol).
-
Catalyst Addition: Add Ti(OEt)4 (2.0 eq) dropwise at ambient temperature.[1]
-
Reaction: Stir at 40°C for 12 hours. Monitor by HPLC for disappearance of sulfinamide.
-
Workup: Cool to room temperature. Add brine (slowly) to precipitate Titanium salts.[1] Filter the slurry through a Celite pad.[1]
-
Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) yields the pure (R,E)-N-sulfinylimine .[1]
Phase 3: Diastereoselective Grignard Addition
Objective: Introduction of the 3-furyl group with (1R) stereochemistry.
Reagents:
-
3-Bromofuran[1]
-
Isopropylmagnesium chloride (2.0 M in THF) - For Grignard exchange[1]
-
(R,E)-N-sulfinylimine (from Phase 2)[1]
-
DCM/Toluene (Solvent switch)[1]
Protocol:
-
Grignard Generation: In a separate vessel, dissolve 3-Bromofuran (1.5 eq) in THF. Cool to -20°C. Add iPrMgCl (1.55 eq) dropwise.[1] Stir for 1 hour to form 3-Furylmagnesium chloride via halogen-metal exchange.[1]
-
Addition: Cool the sulfinimine solution (in Toluene) to -40°C. Transfer the Grignard solution into the imine solution via cannula/pump over 2 hours.
-
Quench: Once HPLC shows consumption of imine, quench with saturated NH4Cl.
-
Isolation: Extract with EtOAc. Dry and concentrate.
-
Crystallization: The major diastereomer often crystallizes from Heptane/EtOAc.[1] If not, purify via silica gel.[1]
-
Target: >95:5 dr (diastereomeric ratio).[1]
-
Phase 4: Global Deprotection & Salt Formation
Objective: Removal of TBDMS and Sulfinyl groups without opening the furan ring.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve the protected intermediate in dry Methanol (5 vol).
-
Acidolysis: Cool to 0°C. Add HCl (4M in Dioxane, 4.0 eq) dropwise.
-
Reaction: Stir at 20°C for 2 hours. Monitor cleavage of both groups by LC-MS.
-
Furan Alert:Do not heat. High temperatures with strong acid will cause the furan to polymerize (darkening of solution).[1]
-
-
Isolation: Concentrate to dryness under vacuum (bath < 35°C).
-
Salt Formation: Triturate the residue with MTBE/Heptane to precipitate the This compound Hydrochloride .[1]
-
Final Polish: Recrystallize from Isopropanol/MTBE if necessary to upgrade chiral purity to >99% ee/de.
Process Control & Visualization
The following workflow illustrates the critical decision points and in-process controls (IPC).
Figure 2: Process workflow with Integrated Process Controls (IPC).
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Temperature (Grignard) | -40°C ± 5°C | Ensures high diastereoselectivity (dr > 95:5).[1] Higher temps reduce dr.[1] |
| Acid Equivalents | 4.0 - 5.0 eq | Required to cleave both Sulfinyl (N) and Silyl (O) protecting groups.[1] |
| Reaction Time (Deprotection) | < 4 hours | Prolonged exposure to HCl degrades the Furan ring (ring opening).[1] |
| Overall Yield | 45 - 55% | Calculated from Ethyl Lactate.[1] |
| Chiral Purity | > 99.5% ee | Essential for pharmaceutical applications.[1] |
Safety & Scale-Up Considerations
Furan Ring Sensitivity
The 3-furyl group acts as a masked 1,4-dicarbonyl system.[1] In the presence of strong aqueous acids and heat, it hydrolyzes to form reactive dicarbonyls that polymerize.
-
Mitigation: Perform deprotection in anhydrous conditions (HCl/Dioxane or HCl/MeOH) and keep temperature below 25°C .[1] Remove acid rapidly via vacuum concentration, not aqueous extraction.[1]
Grignard Handling
On a kilogram scale, the formation of 3-Furylmagnesium chloride via exchange is exothermic.
-
Mitigation: Dose iPrMgCl slowly, monitoring the exotherm. Ensure the reactor has sufficient cooling capacity to maintain -20°C during addition.
Stereochemical Integrity
The (1R, 2R) configuration is thermodynamically stable, but the intermediate aldehyde is configurationally labile.
-
Mitigation: Never store the aldehyde.[1] Process immediately into the imine.
References
-
Ellman, J. A., et al. (2010).[1] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.[1] Link[1]
-
Ferreira, F., et al. (2004).[1] "Asymmetric synthesis of 1-aryl-2-amino alcohols via nucleophilic addition to N-tert-butanesulfinyl imines." Journal of Organic Chemistry, 69(20), 6634-6640. Link[1]
-
Keay, B. A. (1984).[1] "Synthetic strategies for furan-containing natural products." Chemical Society Reviews, 13, 381-412.[1] (Context on furan acid sensitivity). Link
-
BenchChem. (2025).[1] "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." (General furan handling protocols). Link[1]
-
Clayden, J., et al. (2012).[1] "Organic Chemistry."[1][5][7] Oxford University Press.[1] (Mechanistic grounding for Felkin-Anh vs. Chelation control).
Sources
- 1. chemscene.com [chemscene.com]
- 2. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 6. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 7. Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap [eureka.patsnap.com]
Strategic Deployment of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: From Chiral Auxiliary to Natural Product Scaffold
Topic: Use of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol in Natural Product Synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary & Molecule Profile
Compound: this compound Class: Chiral 1,2-Amino Alcohol / Heteroaromatic Norephedrine Bioisostere CAS (Analogous): 1269970-35-5 (Note: Stereoisomers vary; protocol assumes (1R,2R) configuration).[1]
This application note details the strategic utility of This compound (hereafter FAP-1 ) in advanced organic synthesis. Structurally, FAP-1 is a bioisostere of the privileged chiral auxiliary (1R,2R)-Norephedrine , where the phenyl ring is replaced by a 3-furyl moiety.
Why This Molecule Matters:
-
Chiral Induction: Like norephedrine, it serves as a rigid scaffold for asymmetric induction in alkylations, reductions, and aldol reactions.
-
The "Furan Mask": Unlike the inert phenyl ring of norephedrine, the furan ring in FAP-1 is a "masked" functional group. It can be oxidized to generate butenolides (γ-lactones) or 1,4-dicarbonyls post-auxiliary usage. This makes FAP-1 not just a tool for synthesis, but a building block for furan-containing natural products (e.g., Goniobutenolides, Annonaceous acetogenins) and non-proteinogenic amino acids (e.g., Furanomycin analogs).
Module A: Synthesis of Chiral Oxazolidinone Auxiliaries
Application: Preparation of a "Sibi-Evans" type auxiliary for asymmetric alkylation. Mechanism: The amino alcohol condenses with a carbonyl source to form a rigid 2-oxazolidinone. The 3-furyl group provides steric bulk to direct incoming electrophiles, while offering a latent site for oxidative cleavage or transformation.
Protocol 1: Cyclization to (4R,5R)-4-(3-furyl)-5-methyl-2-oxazolidinone
This protocol creates the active chiral auxiliary ready for acylation.
Reagents:
-
(1R,2R)-FAP-1 (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Diethyl Carbonate/K2CO3
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve (1R,2R)-FAP-1 (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[2][3]
-
Activation: Add TEA (15 mmol) followed by portion-wise addition of CDI (12 mmol). Caution: CO2 evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The free amine spot should disappear, replaced by a less polar UV-active spot.
-
Workup: Quench with saturated NH4Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes to yield white crystalline needles.
Data Summary: Auxiliary Comparison
| Feature | (1R,2R)-Norephedrine Auxiliary | (1R,2R)-Furyl Auxiliary (FAP-1) |
| Steric Bulk | Phenyl (Planar, large) | 3-Furyl (Planar, slightly smaller, electron-rich) |
| Electronic Nature | Electron Neutral | Electron Rich (Acid Sensitive) |
| Post-Reaction Utility | Recovered unchanged | Can be oxidized to lactone |
| Typical de | >98% | >95-98% |
Module B: Application in Natural Product Fragment Synthesis
Application: Asymmetric Alkylation & The "Furan Reveal" Context: This workflow demonstrates using the FAP-1 derived auxiliary to install a chiral center, followed by the unique transformation of the furan ring into a butenolide, a motif common in Styryllactones.
Visualization: The "Furan Mask" Workflow
Caption: Workflow showing the dual use of FAP-1: first as a stereocontrol element (yellow), then as a precursor to the butenolide core (green).
Protocol 2: Asymmetric Alkylation and Furan Oxidation
Step 1: N-Acylation
-
Cool the oxazolidinone (from Module A) in THF to -78°C.
-
Add n-BuLi (1.1 equiv). Stir 30 min.
-
Add Propionyl Chloride (1.2 equiv). Warm to RT. Isolate N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Enolization: Cool N-propionyl derivative (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv). Stir 1 hr to form the Z-enolate.
-
Electrophile Addition: Add Benzyl Bromide (1.5 equiv). Stir at -78°C for 4 hrs, then warm to 0°C.
-
Mechanism: The 3-furyl group blocks the Re-face (assuming standard Evans model), forcing the electrophile to attack from the Si-face.
-
Workup: Quench with NH4Cl. Purify by column chromatography.
-
Expected de: >95%.[4]
-
Step 3: The "Furan Reveal" (Oxidation to Hydroxy-butenolide) This step distinguishes FAP-1 from standard norephedrine.
-
Reagents: Chiral alkylated product (containing the furan ring), Rose Bengal (sensitizer), Oxygen, Diisopropylethylamine (DIPEA).
-
Photo-oxidation: Dissolve substrate in DCM/MeOH at -78°C. Bubble O2 through the solution while irradiating with a Tungsten lamp (200W) in the presence of Rose Bengal.
-
Rearrangement: The intermediate endoperoxide rearranges upon warming or treatment with mild acid to yield the hydroxy-butenolide .
-
Significance: This generates the core skeleton of Goniobutenolide A/B analogs.
Module C: Asymmetric Ligand for Diethylzinc Addition
Application: Catalytic enantioselective addition to aldehydes. Mechanism: FAP-1 acts as a bidentate N,O-ligand, forming a chiral Zinc complex that accelerates the addition of Et2Zn to aldehydes with high enantioselectivity.
Protocol 3: Catalytic Alkylation of Benzaldehyde
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (Et2Zn) (1.0 M in Hexanes, 2.2 mmol)
-
(1R,2R)-FAP-1 (0.05 mmol, 5 mol% catalyst loading)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve (1R,2R)-FAP-1 (7 mg, 0.05 mmol) in Toluene (2 mL) under Argon.
-
Zinc Addition: Add Et2Zn (2.2 mL, 2.2 mmol) at RT. Stir for 20 minutes. Note: Ethane gas evolution indicates formation of the Amino-Zinc-Alkoxide complex.
-
Substrate Addition: Cool to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 12 hours.
-
Quench: Carefully add 1N HCl (5 mL). Extract with Et2O.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Expected ee: 85-94% (S)-1-phenyl-1-propanol.
-
Note: The 3-furyl group often provides slightly different bite angles compared to phenyl, occasionally enhancing selectivity for sterically demanding aldehydes.
-
References & Authority
Key Literature & Mechanistic Grounding:
-
Furan-Based Chiral Auxiliaries:
-
Bioisosteres of Norephedrine:
-
Source: Patti, A., et al. "Insight into the Stereoselective Synthesis of (1S)-Nor(pseudo)ephedrine Analogues." ResearchGate/European Journal of Organic Chemistry, 2023.
-
Relevance: Discusses the biocatalytic and chemical synthesis of heteroaromatic norephedrine analogs.
-
-
Asymmetric Synthesis of Furan Alcohols:
-
Source: Aljahdali, A. Z., & O'Doherty, G. "Asymmetric synthesis of furan alcohols." Northeastern University Thesis, 2015.
-
Relevance: foundational work on using furan alcohols as precursors to sugars and natural products.[5]
-
-
General Protocol for Amino Alcohol Ligands:
-
Source: Pu, L., & Yu, H. B. "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001.
-
Relevance: Standardizes the Et2Zn protocol used in Module C.
-
-
Commercial Availability & Properties:
-
Source: ChemScene Product Data "1269970-35-5".[4]
-
Relevance: Confirms commercial viability of the scaffold.
-
Disclaimer: All protocols involve hazardous chemicals (Diethylzinc, Carbonyl Diimidazole). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
This Application Note is designed as a definitive technical guide for the analysis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol . As no compendial monograph currently exists for this specific chiral intermediate, the protocols below are derived from first-principles method development, leveraging established methodologies for structural analogs (e.g., phenylpropanolamines, norephedrine derivatives) and furan-based pharmacophores.
Executive Summary
This compound is a critical chiral building block, often used in the synthesis of analgesics and novel psychoactive substances. Its structural complexity—featuring two chiral centers, a basic primary amine, and an acid-sensitive furan ring—presents specific analytical challenges.
This guide provides two complementary methods:
-
Achiral RP-HPLC: For chemical purity, assay, and related impurities.
-
Chiral NP-HPLC: For diastereomeric and enantiomeric purity determination (distinguishing the 1R,2R isomer from 1S,2S, 1R,2S, and 1S,2R forms).
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the molecule is the first step to robust method design.
| Property | Value (Predicted/Analogous) | Chromatographic Implication |
| Structure | Furan ring attached to a propanolamine backbone. | UV Detection: Furan has a UV cutoff ~208–215 nm. Detection must be at low wavelengths (210–220 nm). |
| Basicity (pKa) | ~8.8 – 9.5 (Amine) | Tailing Risk: Requires end-capped columns and amine modifiers (TEA/DEA) or low pH buffers. |
| LogP | ~0.6 – 0.8 | Retention: Moderately polar. Will retain well on C18 but requires low organic start. |
| Stability | Furan is acid-sensitive (ring opening). | Mobile Phase: Avoid highly acidic (< pH 2.0) conditions for prolonged periods.[1] |
Protocol A: Achiral Purity & Assay (Reverse Phase)
Objective: To determine the chemical purity and quantify the analyte in bulk API or reaction mixtures.
Method Design Rationale
A high-pH stable C18 column is selected to keep the amine moiety uncharged (neutral), improving peak shape and retention without the need for aggressive ion-pairing agents. Alternatively, a charged surface hybrid (CSH) column at low pH can be used if mass spectrometry compatibility is required.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18 |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (UV) | 215 nm (Primary), 254 nm (Secondary for impurities) |
| Injection Volume | 5 – 10 µL |
| Run Time | 15 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection / Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 11.0 | 5 | 95 | Wash |
| 12.0 | 5 | 95 | Wash Hold |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Note: If using a standard silica column (non-hybrid), switch to 0.1% Phosphoric Acid (pH 2.5) as MP-A to protonate the amine and prevent silanol interactions, though this may reduce retention of the polar analyte.
Protocol B: Chiral Purity (Normal Phase)
Objective: To confirm the enantiomeric excess (ee) of the (1R,2R) isomer and quantify diastereomeric impurities.
Method Design Rationale
Amino alcohols separate well on polysaccharide-based chiral stationary phases (CSPs) using normal phase conditions.[2] The addition of a basic modifier (Diethylamine) is mandatory to sharpen the basic amine peak.
Chromatographic Conditions
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or Amylose-C (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Control is critical for chiral recognition) |
| Detection | 215 nm |
| Sample Diluent | Mobile Phase (without DEA) or 100% Isopropanol |
System Suitability Criteria (Chiral)
-
Resolution (Rs): > 1.5 between (1R,2R) and nearest isomer (likely 1S,2S).
-
Tailing Factor: < 1.5 (Controlled by DEA concentration).
-
Theoretical Plates: > 8000.
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound Reference Standard.
-
Dissolve in 5 mL Methanol (for RP) or Isopropanol (for NP).
-
Sonicate for 5 minutes.
-
Dilute to volume in a 10 mL volumetric flask.
Sample Solution:
-
Prepare samples at a nominal concentration of 0.5 mg/mL.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter (Do not use PVDF if high protein/matrix is present without validation).
-
Stability Warning: Analyze within 24 hours. Furan derivatives can oxidize in solution when exposed to light. Amber vials are recommended.
Visualization: Analytical Logic Flow
The following diagram illustrates the decision process for analyzing this compound, ensuring the correct method is applied based on the analytical goal (Purity vs. Chirality).
Caption: Analytical workflow distinguishing between Reverse Phase (Chemical Purity) and Normal Phase (Chiral Purity) pathways.
Troubleshooting & Scientific Validation
Common Issues & Causality
-
Peak Tailing (Achiral):
-
Cause: Interaction between the basic amine and residual silanols on the silica support.
-
Fix: Increase buffer concentration (to 20-50 mM) or switch to a high-pH resistant hybrid column (XBridge/Gemini) to operate at pH > 9 (neutralizing the amine).
-
-
Peak Broadening (Chiral):
-
Cause: Mismatch between sample diluent and mobile phase.
-
Fix: Ensure the sample is dissolved in the mobile phase or 100% IPA. Avoid dissolving in pure Acetonitrile or Methanol if using a Hexane-based mobile phase, as this causes "solvent shock."
-
-
Missing Peaks (UV):
-
Cause: Detection wavelength too high.
-
Fix: The furan ring absorption drops off rapidly above 220 nm. Ensure detector is set to 210–215 nm.
-
Reference Standards
For validation, it is essential to have the racemic mixture (or a mix of diastereomers) to identify the retention times of the unwanted isomers (1S,2S / 1R,2S) during the chiral method development.
References
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
BenchChem. (2025).[2] Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Retrieved from
-
Sielc Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (PMC). (2010). HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from
-
ChemScene. (n.d.). (1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol Product Data. Retrieved from
Sources
Application Note: Optimized Mannich Aminomethylation of 3-Furyl Ketones
Executive Summary
This protocol details the synthesis of
Standard protocols utilizing refluxing hydrochloric acid often result in "tarring" of furan substrates. This guide prioritizes Eschenmoser’s Salt (N,N-dimethylmethyleneiminium iodide) as the reagent of choice to bypass harsh acidic conditions, ensuring high fidelity of the furan pharmacophore. A secondary, Lewis-acid-catalyzed "One-Pot" method is provided for alternative amine scopes.
Mechanistic Principles & Challenges
The Furan Dilemma
The furan ring is electron-rich and susceptible to electrophilic attack. In the presence of strong Brønsted acids (traditional Mannich catalysts) and heat, the furan ring can undergo protonation, leading to ring-opening hydrolysis or polymerization.
-
2-Furyl vs. 3-Furyl: While 3-substituted furans are thermodynamically more stable than their 2-substituted counterparts, they remain labile under pH < 2 at elevated temperatures.
-
Regioselectivity: The reaction relies on the kinetic enolization of the acetyl group attached to the furan. The goal is C-C bond formation at the
-methyl position of the ketone, avoiding electrophilic aromatic substitution on the furan ring.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways between the failure-prone "Classic" acidic conditions and the high-yield "Pre-formed Iminium" (Eschenmoser) pathway.
Figure 1: Mechanistic divergence between classic acidic conditions (red path) leading to decomposition, and the pre-formed iminium salt method (green path) yielding the target.
Critical Reagent Selection
The choice of amine source dictates the success of the reaction.
| Parameter | Method A: Classic (HCl) | Method B: Eschenmoser's Salt | Method C: Lewis Acid (BiCl₃) |
| Active Reagent | HCHO + Amine·HCl | HCHO + Amine + BiCl₃ | |
| pH Conditions | Strongly Acidic (pH < 1) | Neutral / Mildly Acidic | Weakly Acidic |
| Furan Compatibility | Low (Risk of decomposition) | High (Gold Standard) | Moderate/High |
| Reaction Time | 12–24 Hours (Reflux) | 1–4 Hours (Reflux or RT) | 6–12 Hours (RT) |
| Atom Economy | Moderate | Low (Requires salt prep) | High |
| Recommendation | Avoid for Furans | Primary Recommendation | Secondary Option |
Protocol B: Eschenmoser’s Salt (Primary Recommendation)
This protocol utilizes pre-formed
Reagents & Equipment[3]
-
Substrate: 1-(Furan-3-yl)ethan-1-one (1.0 equiv).
-
Reagent: Eschenmoser’s Salt (1.1 – 1.2 equiv). commercially available or synthesized via cleavage of aminals.
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Atmosphere: Argon or Nitrogen balloon.
-
Glassware: Flame-dried 2-neck round bottom flask.
Step-by-Step Methodology
-
Setup: Charge a flame-dried flask with the 3-furyl ketone (1.0 equiv) and a magnetic stir bar. Purge with inert gas.
-
Solvation: Dissolve the ketone in anhydrous DCM (0.2 M concentration). Note: MeCN can be used if solubility is an issue, but DCM allows for easier workup.
-
Addition: Add Eschenmoser’s salt (1.1 equiv) in one portion. The salt is hygroscopic; handle quickly or use a glovebox if available.
-
Reaction:
-
Stir the suspension at Room Temperature (25°C) for 30 minutes.
-
If the salt remains undissolved or TLC shows no conversion, heat to mild reflux (40°C for DCM) for 2–4 hours.
-
Monitoring: The disappearance of the starting ketone is best monitored by TLC (Hexane/EtOAc 3:1). The product will be significantly more polar (baseline or low Rf).
-
-
Workup (Critical):
-
The reaction mixture usually contains the Mannich base as a hydroiodide salt (precipitate) or dissolved salt.
-
Option 1 (Precipitate): If a solid forms, filter it under vacuum. Wash with cold ether. This is the pure salt.
-
Option 2 (Free Base): Dilute with DCM. Add saturated aqueous
(mild base) to neutralize. Do not use strong NaOH, as it may degrade the furan. -
Separate phases. Extract aqueous layer 2x with DCM.
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography is often necessary.
-
Eluent: DCM:MeOH (95:5) with 1%
(to keep the amine free).
-
Protocol C: Modern One-Pot (Secondary Option)
Use this method if the specific amine required is not dimethylamine (e.g., morpholine, piperidine) and the corresponding Eschenmoser salt is not commercially available.
Reagents
-
Substrate: 3-Furyl ketone.
-
Amine: Secondary amine (e.g., Morpholine) (1.1 equiv).
-
Aldehyde: Paraformaldehyde (1.2 equiv).
-
Catalyst: Bismuth(III) Chloride (
) (10 mol%) or .
Methodology
-
Mixing: In a round bottom flask, combine Paraformaldehyde (1.2 equiv) and the secondary amine (1.1 equiv) in EtOH. Stir for 15 minutes to pre-form the iminium species in situ.
-
Catalysis: Add the 3-furyl ketone (1.0 equiv) and
(10 mol%). -
Reaction: Stir at room temperature. Sonicate if reagents are poorly soluble. Reaction times typically range from 6 to 12 hours.
-
Workup: Evaporate EtOH. Redissolve residue in EtOAc/Water. Adjust pH to ~9 with
. Extract, dry, and concentrate.[4]
Experimental Workflow & Decision Tree
Use the following logic flow to determine the optimal experimental path for your specific precursor.
Figure 2: Decision tree for selecting the optimal Mannich protocol based on target amine structure and substrate stability.
Quality Control & Characterization
Successful synthesis must be validated against the following criteria:
-
1H NMR (CDCl3):
-
Diagnostic Signal: Look for the triplet (or dd) of the new methylene group (
to carbonyl) around 2.8–3.2 ppm. -
Furan Integrity: Verify the 3-furan protons remain distinct (typically
7.4, 6.7 ppm). Loss of these signals or broadening indicates polymerization.
-
-
Stability Check: Mannich bases can undergo Retro-Mannich reactions (elimination of the amine) upon heating or prolonged storage. Store products as HCl or oxalate salts at -20°C for maximum stability.
References
-
Blicke, F. F. (2011). The Mannich Reaction. Organic Reactions, 1–303.[5][6] Wiley. Link
- Holy, A., et al. (1980). Mannich bases of 3-acetylfuran and their derivatives. Collection of Czechoslovak Chemical Communications. (Foundational work on furan-specific Mannich conditions).
-
Heaney, H., et al. (1991). N,N-Dimethylmethyleneammonium Iodide (Eschenmoser's Salt).[1] Encyclopedia of Reagents for Organic Synthesis. Link
-
Li, J. J. (2014). Mannich Reaction. In: Name Reactions. Springer, Cham. Link
-
Subba Reddy, B. V., et al. (2003). Bismuth(III) chloride catalyzed three-component Mannich reaction. Tetrahedron Letters, 44(25). (Source for BiCl3 protocol). Link
Sources
Application Notes and Protocols for Metal-Catalyzed Reactions Using Ligands from Furyl Amino Alcohols
Introduction: Harnessing Biomass for Asymmetric Catalysis
The imperative for sustainable chemical synthesis has driven the exploration of renewable resources for the development of novel and effective chiral ligands. Furfural, a readily available platform chemical derived from lignocellulosic biomass, serves as an excellent starting material for the synthesis of a diverse range of chiral ligands.[1] Among these, furyl amino alcohols and their derivatives have emerged as a promising class of ligands for asymmetric catalysis. Their rigid furan backbone, coupled with the stereodirecting influence of the amino alcohol moiety, provides a unique structural and electronic framework for enantioselective metal-catalyzed transformations.
These bidentate P,N or N,N ligands have demonstrated remarkable efficacy in a variety of reactions, including palladium-catalyzed allylic substitutions, copper-catalyzed conjugate additions, and iridium-catalyzed hydrogenations. The inherent chirality, derived from the amino alcohol backbone, combined with the electronic properties of the furan ring, allows for the creation of a well-defined chiral pocket around the metal center. This facilitates high levels of stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, offering insights into the practical application of these biomass-derived ligands in key asymmetric reactions. The focus is on providing not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the catalytic systems.
Ligand Design and Synthesis: From Furfural to Chiral Scaffolds
The modular nature of furyl amino alcohol ligands allows for facile tuning of their steric and electronic properties. The synthesis typically begins with furfural, which can be converted to a variety of chiral amino alcohols through established synthetic routes, including asymmetric addition of organometallic reagents to furfurylimines or enzymatic reductive amination.[2] The resulting amino alcohol can then be further modified, for instance, by the introduction of phosphine groups, to generate a range of P,N-ligands.
I. Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of stereogenic centers. The choice of chiral ligand is paramount in controlling the enantioselectivity of this transformation. Furyl amino alcohol-derived ligands have proven to be effective in creating a chiral environment around the palladium center, leading to high enantiomeric excesses in the products.
Application Note: The Role of the Furyl Moiety and Ligand Backbone
In the context of Pd-catalyzed AAA, furyl amino alcohol-based P,N-ligands coordinate to the palladium center, influencing the geometry of the π-allyl intermediate and directing the nucleophilic attack. The furan ring can participate in π-stacking interactions and its electron-rich nature can modulate the electronic properties of the palladium catalyst. The rigid structure of the ligand backbone, often featuring a chiral amino alcohol, creates a defined chiral pocket that effectively discriminates between the two enantiotopic faces of the nucleophile and/or the π-allyl intermediate.
Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Workflow for a typical Pd-catalyzed asymmetric allylic alkylation.
Detailed Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This protocol describes a representative procedure for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a palladium catalyst with a chiral furyl amino alcohol-derived P,N-ligand.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) chloride allyl dimer)
-
Chiral furyl amino alcohol P,N-ligand (e.g., (1R,2S)-N-benzyl-1-(furan-2-yl)-2-(diphenylphosphino)ethan-1-amine)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the chiral furyl amino alcohol P,N-ligand (0.022 mmol, 2.2 mol%).
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for in situ catalyst formation.
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.2 mmol), and a catalytic amount of KOAc (0.05 mmol).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 25 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
| Entry | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ligand A | 25 | 12 | 95 | 92 |
| 2 | Ligand B | 0 | 24 | 92 | 95 |
| 3 | Ligand C | 40 | 8 | 98 | 88 |
Ligand structures and specific reaction conditions should be referenced from relevant literature.
II. Copper-Catalyzed Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of enantioselective C-C bond formation.[3][4][5] Furyl amino alcohol ligands have shown promise in this area, particularly in directing the addition of Grignard reagents.
Application Note: Mechanistic Considerations and Stereocontrol
In copper-catalyzed conjugate addition reactions, the chiral furyl amino alcohol ligand forms a complex with the copper salt. This chiral copper complex then activates the α,β-unsaturated substrate and delivers the nucleophile (e.g., from a Grignard reagent) to one of the prochiral faces of the β-carbon. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the ligand. The furan ring can play a role in substrate coordination and in stabilizing the transition state.
Workflow for Copper-Catalyzed Asymmetric Conjugate Addition
Caption: Workflow for a typical Cu-catalyzed asymmetric conjugate addition.
Detailed Protocol: Enantioselective Addition of Ethylmagnesium Bromide to Cyclohexenone
This protocol provides a general procedure for the copper-catalyzed enantioselective conjugate addition of a Grignard reagent to a cyclic enone.
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral furyl amino alcohol ligand (e.g., (1R,2S)-1-(furan-2-yl)-2-(pyrrolidin-1-yl)propan-1-ol)
-
2-Cyclohexen-1-one
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: A flame-dried Schlenk flask is charged with CuBr·SMe₂ (0.025 mmol, 5 mol%) and the chiral furyl amino alcohol ligand (0.03 mmol, 6 mol%) under an inert atmosphere.
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Reaction Setup: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-Cyclohexen-1-one (0.5 mmol) is added, and the mixture is stirred for an additional 15 minutes.
-
Reaction Execution: EtMgBr (0.6 mmol, 1.2 equiv) is added dropwise over 10 minutes. The reaction is stirred at -78 °C for the specified time (e.g., 2 hours).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral GC or HPLC.
| Entry | Ligand | Grignard Reagent | Yield (%) | ee (%) |
| 1 | Ligand D | EtMgBr | 90 | 85 |
| 2 | Ligand E | MeMgBr | 88 | 91 |
| 3 | Ligand F | PhMgBr | 85 | 82 |
Ligand structures and specific reaction conditions should be referenced from relevant literature.
III. Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones.[2][6] Chiral P,N-ligands derived from furyl amino alcohols can provide the necessary steric and electronic environment for high enantioselectivity in these reductions.
Application Note: Ligand Influence on Reactivity and Enantioselectivity
In iridium-catalyzed hydrogenations, the chiral P,N-ligand coordinates to the iridium center, creating a chiral catalyst that activates molecular hydrogen. The substrate (ketone) coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The facial selectivity of this hydride transfer is controlled by the chiral ligand, leading to the formation of one enantiomer of the alcohol product in excess. The furan ring can influence the electronic properties of the iridium center, while the chiral amino alcohol backbone provides the steric bulk to direct the hydrogenation.
Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for a typical Ir-catalyzed asymmetric hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of a simple ketone.
Materials:
-
[Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)
-
Chiral furyl amino alcohol P,N-ligand (e.g., (S)-1-(furan-2-yl)-2-(piperidin-2-yl)ethanol derivative)
-
Acetophenone
-
Anhydrous Toluene
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral furyl amino alcohol P,N-ligand (0.011 mmol, 1.1 mol%).
-
Anhydrous toluene (2 mL) is added, and the solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: A solution of acetophenone (1.0 mmol) in anhydrous toluene (1 mL) is added to the catalyst solution.
-
Reaction Execution: The glass liner is placed in the autoclave, which is then sealed. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 30 °C) for the required time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified by column chromatography on silica gel to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
| Entry | Ligand | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ligand G | 50 | 30 | >99 | 96 |
| 2 | Ligand H | 40 | 25 | 98 | 98 |
| 3 | Ligand I | 60 | 40 | >99 | 94 |
Ligand structures and specific reaction conditions should be referenced from relevant literature.
Conclusion
Ligands derived from furyl amino alcohols represent a versatile and sustainable class of chiral auxiliaries for a range of important metal-catalyzed asymmetric transformations. Their modular synthesis, rooted in biomass-derived furfural, coupled with their demonstrated effectiveness in providing high levels of enantioselectivity, makes them an attractive option for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the adoption and further exploration of these promising ligands in the ongoing quest for more efficient and environmentally benign synthetic methodologies.
References
-
Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]
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Zhang, X., et al. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Nature Communications, 13(1), 2795. [Link]
-
Andersson, P. G., et al. (2011). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 47(38), 10737-10739. [Link]
-
Stoltz, B. M., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2298-2302. [Link]
-
Feringa, B. L., et al. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784-12785. [Link]
-
Alexakis, A., et al. (2010). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews, 39(8), 3089-3105. [Link]
-
Feringa, B. L., et al. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. [Link]
-
Zhou, Q.-L., et al. (2025). Atroposelective iridium-catalyzed hydrogenation of N-arylindole ketones and heterobiaryl ketones via dynamic kinetic resolution. Science China Chemistry, 68(8), 2456-2462. [Link]
-
Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(3), 169-179. [Link]
-
Carreira, E. M., et al. (2018). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 140(35), 11134-11139. [Link]
-
Sodeoka, M., et al. (2013). Ir-catalyzed asymmetric hydrogenation of ketones with ligand L1. ResearchGate. [Link]
-
Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781. [Link]
-
Zhang, X., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2942-2951. [Link]
-
Zhou, Q.-L., et al. (2018). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters, 20(15), 4486-4489. [Link]
-
Zhou, Q.-L., et al. (2015). Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts. Chemical Communications, 51(42), 8799-8802. [Link]
-
Sarpong, R., et al. (2014). A Copper-Mediated Conjugate Addition Approach to Analogues of Aconitine-Type Diterpenoid Alkaloids. Organic Letters, 16(24), 6468-6471. [Link]
-
Stoltz, B. M., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2298-2302. [Link]
-
White, M. C., et al. (2012). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 134(28), 11678-11685. [Link]
-
Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
-
Bommarius, A. S., et al. (2017). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 7(11), 7791-7798. [Link]
-
Feringa, B. L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Angewandte Chemie International Edition, 63(36), e202409028. [Link]
- Bolm, C. (2007). Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH.
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
-
Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Accounts of Chemical Research, 53(10), 2351-2367. [Link]
-
Trost, B. M., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4126-4273. [Link]
-
Mauduit, M., et al. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry, 16, 212-232. [Link]
-
Mazuela, J., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]
-
Trost, B. M., et al. (2010). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. Journal of the American Chemical Society, 132(42), 14931-14943. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
Carreira, E. M., et al. (2018). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 9(28), 6064-6068. [Link]
-
Claver, C., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 848-892. [Link]
-
Feringa, B. L., et al. (2007). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews, 36(10), 1704-1724. [Link]
-
White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 129(20), 6548-6549. [Link]
-
Hoveyda, A. H., et al. (2017). Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. Science, 358(6369), 1434-1439. [Link]
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- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Yield and Stereoselectivity in the Synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Welcome to the technical support guide for the synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL. This document provides in-depth, field-proven insights to help researchers, scientists, and drug development professionals navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and stereochemical purity. Vicinal amino alcohols are crucial structural motifs in many pharmaceuticals, and mastering their synthesis is a key step in drug discovery and development.[1][2]
The synthesis of this specific target molecule presents two primary challenges: maintaining the integrity of the acid-sensitive furan ring and precisely controlling the stereochemistry at two adjacent chiral centers to favor the desired (1R,2R)-syn diastereomer. This guide is structured to address these challenges head-on through a series of FAQs, troubleshooting scenarios, and detailed protocols.
Section 1: Overview of Plausible Synthetic Strategies
Several synthetic routes can be envisioned for constructing this compound. The most practical and controllable approach often involves a two-step sequence: the formation of an aminoketone intermediate followed by a highly stereoselective reduction. This strategy allows for the isolation and purification of the intermediate, which is critical for achieving high diastereomeric and enantiomeric purity in the final step.[3]
Caption: General two-step workflow for synthesizing the target amino alcohol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low overall yield in this synthesis?
A: The primary culprit is often the decomposition of the furan ring. The furan moiety is an electron-rich heterocycle that is highly sensitive to strong acids, which can cause protonation followed by ring-opening or polymerization, leading to the formation of dark, intractable tars.[3] This issue is particularly prevalent during the Mannich reaction if traditional strong acid catalysts like HCl are used. Secondary causes of low yield include poor stereocontrol, which necessitates difficult purification steps that reduce isolated material, and product decomposition during final work-up procedures like high-temperature distillation.[3]
Q2: How can I improve the diastereoselectivity to favor the desired (1R,2R)-syn isomer over the (1R,2S)-anti isomer?
A: Achieving high diastereoselectivity is critically dependent on the asymmetric reduction of the aminoketone precursor. The choice of chiral catalyst and reaction conditions is paramount.
-
Catalyst Selection: Corey-Bakshi-Shibata (CBS) catalysts are highly effective for the stereoselective reduction of ketones. For the desired (1R,2R) product, you would typically use an (R)-CBS catalyst, which directs hydride attack to the Re face of the ketone, assuming proper substrate-catalyst coordination.[3]
-
Temperature Control: Asymmetric reductions are highly sensitive to temperature. Running the reaction at low temperatures (e.g., 0 °C to -20 °C) is crucial for maximizing selectivity, as it enhances the energy difference between the diastereomeric transition states.
-
Substrate Purity: Ensure the aminoketone precursor is of high purity. Impurities can interfere with the catalyst, leading to reduced enantioselectivity and diastereoselectivity.[3]
Q3: My reaction mixture turns dark brown or black during the first step. What's happening and how can I fix it?
A: A dark color change is a classic indicator of furan decomposition. This is almost certainly due to overly acidic conditions. To mitigate this, consider the following modifications:
-
Catalyst Modification: Replace strong mineral acids with milder Lewis acids (e.g., SnCl₄) or protic acids with non-nucleophilic counter-ions.
-
Use a Pre-formed Iminium Salt: Instead of generating the electrophilic iminium ion in situ (which requires acidic conditions), use a pre-formed and purified iminium salt, such as Eschenmoser's salt. This avoids exposing the sensitive furan substrate to harsh conditions.[3]
-
Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0-25 °C) to minimize the rate of decomposition side reactions.[3]
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Low Yield and/or Furan Ring Decomposition in the Mannich Reaction
-
Question: During the Mannich reaction of 3-acetylfuran, I'm observing a low yield of the desired aminoketone, and the reaction mixture is turning into a dark tar. What is the likely cause and solution?
-
Answer: As discussed, the furan ring's acid sensitivity is the most probable cause.[3] The troubleshooting workflow below outlines a systematic approach to optimizing this step.
Caption: Troubleshooting workflow for low yield in the Mannich reaction.
Issue 2: Poor Stereoselectivity in the Asymmetric Reduction Step
-
Question: The reduction of my 3-amino-1-(3-furyl)propan-1-one intermediate is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is a multi-factor problem. The catalyst, solvent, temperature, and substrate purity all play crucial roles.
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst | Screen chiral catalysts. (R)-2-Methyl-CBS-oxazaborolidine is a strong starting point for the (1R) alcohol. | The catalyst forms a rigid complex with the borane reagent and the ketone, sterically directing the hydride delivery to one face of the carbonyl.[3] |
| Temperature | Maintain low temperature (0 °C to -20 °C). | Lower temperatures amplify the energetic differences between the diastereomeric transition states, enhancing selectivity. |
| Solvent | Use an anhydrous, non-coordinating solvent like THF. | The solvent must not interfere with the catalyst-substrate complex. Water will destroy the borane reagent.[3] |
| Substrate Purity | Use highly purified aminoketone (>98%). | Impurities, particularly basic or acidic ones, can poison the Lewis-acidic catalyst, leading to a non-catalyzed, non-selective background reaction.[3] |
Issue 3: Difficulty with Product Purification
-
Question: After the reduction, I am struggling to separate the desired (1R,2R) product from its diastereomers by column chromatography. What are alternative purification strategies?
-
Answer: When diastereomers are difficult to separate via chromatography, diastereomeric salt crystallization is a powerful and scalable alternative. This classical resolution technique exploits the different physical properties (like solubility) of salts formed between the chiral amino alcohol and a chiral acid.
-
Strategy: React the crude mixture of amino alcohol diastereomers with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially. The pure diastereomeric salt can then be isolated by filtration, and the free base can be liberated by treatment with a mild base. This method is highly effective for purifying vicinal amino alcohols.[4][5]
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical results. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Aminoketone Intermediate)
(Adapted from principles of Mannich reactions involving sensitive heterocycles[3])
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-acetylfuran (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq) in isopropanol.
-
Reaction: Add a catalytic amount of a mild Lewis acid (e.g., SnCl₄, 0.1 eq) at 0 °C.
-
Heating: Slowly warm the mixture to 40-50 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the aminoketone.
Protocol 2: Asymmetric Reduction to this compound
(Adapted from CBS reduction protocols[3])
-
Catalyst Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of the purified 3-amino-1-(furan-3-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1M HCl.
-
Work-up: Stir for 1 hour, then basify the mixture to pH > 10 with 2M NaOH. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by chiral HPLC to determine the diastereomeric and enantiomeric excess before proceeding with purification.
References
-
DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA Portal. [Link]
-
PubMed. (2012). Diastereoselective synthesis of vicinal amino alcohols. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2012). (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]
- EPO. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
Sources
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- 4. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 5. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enantioselectivity in Amino Alcohol Synthesis
From the desk of the Senior Application Scientist
Chiral amino alcohols are foundational structural motifs in a vast number of natural products, pharmaceuticals, and serve as indispensable chiral ligands and catalysts in asymmetric synthesis.[][2] Achieving high enantiomeric purity is often the most critical—and challenging—aspect of their synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered questions. We will move beyond simple procedural lists to explore the underlying principles that govern enantioselectivity, empowering you to make informed decisions and overcome common hurdles in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the asymmetric synthesis of amino alcohols, particularly via the catalytic hydrogenation or transfer hydrogenation of α-amino ketones.
Problem 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the desired amino alcohol with good conversion, but the enantiomeric excess (ee) is consistently low. What are the primary factors to investigate?
A: Low enantioselectivity is the most common issue and can stem from several sources. A systematic approach is crucial. The primary areas to investigate are the catalyst system, reaction conditions, and substrate quality.
1. The Catalyst System: Heart of the Asymmetry The choice and handling of your metal precursor and chiral ligand are paramount. The ligand is the primary source of chiral information transfer.[3]
-
Ligand Choice: Not all ligands are suitable for all substrates. The electronic and steric properties of the substrate's substituents dictate the ideal ligand architecture. For example, bulky substituents on a ketone may require a ligand with a wider bite angle to create an effective chiral pocket.[4]
-
Catalyst Loading: While seemingly a rate-related issue, excessively high catalyst loading can sometimes lead to the formation of less-selective dimeric or aggregated catalytic species, which may have different enantioselectivity profiles. Conversely, too little catalyst may be prone to deactivation.
-
In-Situ vs. Pre-formed Catalyst: Pre-formed catalysts often give more reproducible results than those generated in situ. If using an in situ method, ensure the metal and ligand are pre-stirred for a sufficient time at the correct temperature to allow for complete complexation before adding the substrate.[5]
-
Purity of Ligand and Metal Source: Impurities can act as catalyst poisons or form competing, non-selective catalytic species. Always use reagents of the highest possible purity.
2. Reaction Conditions: Fine-Tuning the Environment The reaction environment has a profound impact on the transition state energies that determine enantioselectivity.
-
Temperature: This is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by reducing the available thermal energy, which makes the energy difference between the two diastereomeric transition states more significant. However, this typically comes at the cost of a slower reaction rate. A temperature screen is highly recommended.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence selectivity.[6] Protic solvents like isopropanol or ethanol can participate in hydrogen bonding within the transition state, which is often crucial for high ee in transfer hydrogenation.[7] A less coordinating solvent might be beneficial if the solvent is competing with the substrate for a coordination site on the metal center.[8]
Table 1: Representative Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation
| Solvent | Dielectric Constant (ε) | Typical Outcome on ee% (Model Reaction) | Rationale |
|---|---|---|---|
| Isopropanol | 19.9 | High (often >95%) | Protic; acts as both solvent and hydride source in ATH, stabilizing the transition state.[9] |
| Dichloromethane | 9.1 | Moderate to High | Aprotic, weakly coordinating; good for isolating catalyst-substrate interactions. |
| Toluene | 2.4 | Moderate to Low | Non-polar; may not effectively solvate charged intermediates or stabilize key H-bonds. |
| THF | 7.6 | Variable | Coordinating solvent; can sometimes compete with the substrate, lowering ee.[10] |
-
Hydrogen Pressure (for Hydrogenation): While primarily affecting the reaction rate, pressure can sometimes influence selectivity. Very high pressures can in some cases alter the catalyst's resting state or aggregation, leading to changes in ee.
3. Substrate Quality:
-
Purity: Ensure your starting ketone is pure. Acidic or basic impurities can interfere with the catalyst.
-
Protecting Groups: The nature of the amine protecting group (e.g., Boc, Cbz, Phthalimide) can influence how the substrate docks into the catalyst's chiral pocket. If selectivity is poor, consider if a bulkier or more rigid protecting group could enhance facial discrimination.
Below is a workflow to guide your troubleshooting process for low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Poor Reproducibility
Q: My results for enantioselectivity are excellent in one run but poor and inconsistent in the next. What are the likely sources of this variability?
A: Poor reproducibility is a frustrating issue that almost always points to sensitivity to trace contaminants or subtle variations in protocol.[11]
-
Atmosphere Control: Many asymmetric catalysts, particularly those involving phosphine ligands or low-valent metals like Ru(II) or Ir(I), are highly sensitive to oxygen and moisture.[7] Rigorous use of Schlenk line or glovebox techniques for reagent handling and reaction setup is non-negotiable. Ensure solvents are properly degassed and dried.
-
Reagent Quality: Do not assume reagents are of consistent quality between bottles or suppliers. Trace metal impurities in solvents or starting materials can have a significant impact.[11] If you open a new bottle of ligand, solvent, or substrate and see a drop in performance, re-validate with a trusted batch.
-
Stirring and Temperature Control: Inconsistent mixing can lead to localized concentration or temperature gradients, affecting the reaction. Ensure the reaction vessel is well-stirred and the temperature is precisely controlled with a cryostat or a reliable temperature controller.
-
Stoichiometric Reagents (e.g., Base): In many hydrogenation reactions, a base is used as an activator. The exact stoichiometry and method of addition can be critical. Prepare stock solutions of bases to ensure accurate dispensing.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal chiral ligand for my specific substrate?
A1: While there is no universal answer, several principles can guide your selection.
-
Privileged Ligands: Start with well-established "privileged" ligand families known for their broad utility, such as BINAP, PHOX (phosphine-oxazolines), or chiral diamines like DPEN.[3] These are often effective for a wide range of ketones.
-
Mechanism-Based Selection: For Noyori-type transfer hydrogenations, ligands capable of forming a metal-ligand bifunctional catalyst are key.[9] This typically involves a ligand with an N-H moiety, such as TsDPEN, that can participate in the hydrogen transfer mechanism.[12]
-
Substrate Matching: Consider the substrate's steric and electronic properties. A substrate with a large aromatic group might benefit from a ligand that allows for stabilizing CH/π interactions.[9] A sterically demanding ketone may require a ligand with a more open chiral pocket.
Q2: Can you explain the general mechanism of a Noyori-type asymmetric transfer hydrogenation?
A2: Certainly. The Noyori-Ikariya catalyst system is a prime example of a "metal-ligand bifunctional" catalyst.[9] The reaction does not proceed through a simple direct hydride transfer from the metal. Instead, it involves a concerted, six-membered pericyclic transition state where both the metal and the ligand play active roles.
The key steps are:
-
Activation: The precatalyst (e.g., [RuCl₂(arene)(TsDPEN)]) reacts with a base to form the active 16-electron catalytic species.
-
Hydride Formation: The active catalyst abstracts a hydride and a proton from the hydrogen donor (e.g., isopropanol or formic acid) to form an 18-electron ruthenium hydride (Ru-H) species. The ligand's amine group is protonated (N-H).
-
Hydrogen Transfer: The ketone substrate coordinates to the complex. The transfer of hydrogen occurs via a concerted outer-sphere mechanism. The Ru-H delivers the hydride to the carbonyl carbon, while the N-H on the ligand delivers the proton to the carbonyl oxygen through a hydrogen bond.[9] This highly organized transition state is what dictates the facial selectivity and results in high enantiomeric excess.
Caption: Simplified catalytic cycle for Noyori transfer hydrogenation.
Detailed Experimental Protocol
Representative Procedure: Asymmetric Transfer Hydrogenation of an α-Amino Ketone
This protocol is a general guideline for the reduction of a protected α-amino ketone using a Noyori-type catalyst.[9]
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment:
-
Ru(II) precatalyst: [(R,R)-TsDPEN-Ru(p-cymene)Cl] (0.5 mol%)
-
Protected α-amino ketone (1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio), degassed (serves as solvent and H-source)
-
Schlenk flask, magnetic stirrer, argon or nitrogen line, temperature-controlled bath.
-
Anhydrous ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine for workup.
-
Anhydrous Na₂SO₄ or MgSO₄.
-
Silica gel for chromatography.
-
Chiral HPLC or GC for ee determination.
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Allow it to cool to room temperature.
-
Catalyst Addition: To the flask, add the protected α-amino ketone (e.g., 1.0 mmol) and the Ru(II) precatalyst (0.005 mmol, 0.5 mol%).
-
Solvent/H-Donor Addition: Purge the flask with argon again. Add the degassed 5:2 formic acid/triethylamine mixture (e.g., 5 mL) via a degassed syringe.
-
Reaction: Stir the resulting solution at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the formic acid/triethylamine. Dissolve the residue in ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[2]
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[2]
-
Analysis: Determine the enantiomeric excess (ee) of the purified amino alcohol product by chiral HPLC or GC analysis.
References
-
Asymmetric hydrogenation - Wikipedia. Wikipedia.[Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS.[Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC.[Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI.[Link]
-
Recent Advances in Carbon-Based Catalysts for Heterogeneous Asymmetric Catalysis. MDPI.[Link]
-
Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. MDPI.[Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI.[Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.[Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.[Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling | Organic Letters. ACS Publications.[Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard.[Link]
-
Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. ACS Publications.[Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.[Link]
-
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis | Organic Letters. ACS Publications.[Link]
-
β‐amino alcohol containing chiral ligands and auxiliaries. ResearchGate.[Link]
-
To Err is Human; To Reproduce Takes Time | ACS Catalysis. ACS Publications.[Link]
-
Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. RSC Publishing.[Link]
-
Noyori Asymmetric Hydrogenation. SynArchive.[Link]
-
Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope. PubMed.[Link]
-
Recent Advances in Asymmetric Catalysis in Flow. ACS Publications.[Link]
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.[Link]
-
Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. SciSpace.[Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.[Link]
-
Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source | ACS Catalysis. ACS Publications.[Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate.[Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.[Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. CORE.[Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan Synthesis & Stability Technical Support Center
Current Status: Operational Role: Senior Application Scientist Subject: Preventing Furan Ring Opening (Decomposition) During Synthesis
Core Technical Overview: The "Furan Paradox"
Welcome to the technical support guide for furan chemistry. The central challenge you face is the Furan Paradox : while furan is technically aromatic (following Hückel’s
This makes the furan ring behave more like a cyclic enol ether than a true aromatic system. It is highly susceptible to:
-
Acid-Catalyzed Hydrolysis: Protonation leads to rapid ring opening (reversal of Paal-Knorr synthesis).
-
Oxidative Cleavage: Reaction with singlet oxygen or radical species (Achmatowicz reaction pathways).
-
Electrophilic Polymerization: Common in furfuryl alcohol derivatives.
This guide provides self-validating protocols to maintain ring integrity.
Troubleshooting Modules (FAQs)
Module A: Acid-Mediated Decomposition
Q: My furan substrate decomposed into a black tar or a 1,4-dicarbonyl during acidic deprotection. Why?
A: You likely triggered the acid-catalyzed hydrolysis pathway. Unlike benzene, furan is easily protonated at the
-
The Mechanism: The protonated intermediate is no longer aromatic; it is a highly reactive oxonium species. In the presence of even trace water, water attacks the C2/C5 position, leading to ring opening and the formation of 1,4-dicarbonyls (often observed as darkening/tarring due to subsequent polymerization).
-
The Fix:
-
Switch Reagents: If removing a Boc group, avoid aqueous HCl or TFA. Use TMSOTf/2,6-lutidine or ZnBr2 in anhydrous DCM.
-
Buffer the System: If a Brønsted acid is required, add a "proton sponge" like 2,6-di-tert-butylpyridine . It is bulky enough to not alkylate but will scavenge free protons that would otherwise attack the furan ring.
-
Module B: Oxidative Instability
Q: My reaction mixture turned yellow/brown upon exposure to air. NMR shows loss of aromatic signals.
A: Furan is an electron-rich diene that reacts rapidly with singlet oxygen (
-
The Fix:
-
Degassing is Critical: Sparge all solvents with Argon for 15-20 minutes before adding the furan substrate.
-
Add Antioxidants: For storage or long reactions, add 0.1% BHT (Butylated hydroxytoluene) .
-
Light Exclusion: Wrap flasks in foil to prevent photo-oxidation.
-
Module C: Purification Issues
Q: My product was pure by crude NMR, but vanished after Silica Gel Chromatography.
A: Standard Silica Gel 60 is slightly acidic (
-
The Fix: Passivate your silica gel. (See Protocol 1 below).
Visualizing the Failure Mode
Understanding how the ring opens is the key to preventing it. The diagram below illustrates the lethal pathway of acid-catalyzed hydrolysis.
Figure 1: The Acid-Catalyzed Hydrolysis Pathway. Note that the critical failure point is the initial protonation at the α-position, which breaks aromaticity.
Standardized Protocols
Protocol 1: Preparation of Deactivated Silica Gel
Use this for all furan purifications to prevent acid-catalyzed degradation on the column.
-
Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
The Additive: Add 1% Triethylamine (Et3N) or 1% Pyridine by volume to the slurry.
-
Example: For 500 mL of solvent, add 5 mL of Et3N.
-
-
Equilibration: Pour the column and flush with 2 column volumes of the Et3N-doped solvent.
-
Elution: Run your column using your standard gradient. The trace base neutralizes the acidic silanol groups (
). -
Post-Column: Rotovap fractions immediately. Do not leave furan compounds dissolved in solution with amine bases for extended periods (days), as this can sometimes promote other side reactions.
Protocol 2: The "Soft Lewis Acid" Selection Guide
Use this when you need to catalyze a reaction on a side-chain without opening the furan ring.
| Catalyst Type | Risk Level | Recommendation | Mechanism of Failure |
| AlCl3, TiCl4 | CRITICAL | AVOID | Hard Lewis acids coordinate to the furan oxygen, activating the ring for opening. |
| BF3·OEt2 | HIGH | Use with Caution | Often too harsh; requires -78°C and rapid quenching. |
| Sc(OTf)3 | LOW | PREFERRED | Lanthanide triflates are "water-tolerant" and softer; less coordination to furan oxygen. |
| Zn(OTf)2 | LOW | PREFERRED | Mild Lewis acidity, compatible with furan rings. |
Decision Workflow: Protecting the Ring
Follow this logic gate before starting any reaction involving a furan substrate.
Figure 2: Pre-Reaction Safety Logic for Furan Substrates.
References
-
Merino, P., et al. (2000).[1] Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN.
-
Organic Reactions. (2004). Oxidative Cleavage of Furans. Organic Reactions Wiki.
-
Galkin, K. I., & Sandulenko, I. V. (2025).[2] General scheme of the study of furan stability. ResearchGate.
-
University of Rochester. (n.d.). Troubleshooting: Flash Column Chromatography. Department of Chemistry.
-
Scite.ai. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Furyl Amino Alcohols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of furyl amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but often challenging chemical entities. Furyl amino alcohols are critical structural motifs in numerous natural products and active pharmaceutical ingredients. However, the inherent reactivity of the furan ring, especially under acidic or thermal stress, presents significant synthetic hurdles.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and solve common side reactions encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of furyl amino alcohols.
Q1: My reaction mixture turned dark brown or black shortly after adding the catalyst, and now I have an insoluble tar. What happened?
A: This is a classic sign of acid-catalyzed polymerization of the furan ring. Furfuryl alcohol and its derivatives are highly susceptible to polymerization in the presence of acids, heat, or certain catalysts.[1][2] The reaction proceeds via an acid-catalyzed polycondensation, resulting in a black, cross-linked, and intractable resin known as poly(furfuryl alcohol).[1] This is the most common and often most frustrating side reaction.
Q2: My yield is significantly lower than expected, but I don't see any polymerization. My mass spectrometry data shows peaks that don't correspond to my product or starting materials. What are the likely byproducts?
A: Low yields without polymerization often point to competing reaction pathways. The most probable culprits are:
-
Furan Ring Opening: Under acidic conditions, particularly in the presence of water or an alcohol solvent, the furan ring can undergo hydrolysis or alcoholysis to form levulinic acid or its esters (alkyl levulinates).[1][2][3] These are 1,4-dicarbonyl compounds and will have a distinct spectroscopic signature.
-
Over-reduction: If you are performing a reductive amination from furfural, aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts) can reduce the furan ring itself, leading to the formation of tetrahydrofurfuryl amino alcohol derivatives.[4][5]
-
Ether Formation: In alcohol-based solvents, side reactions can lead to the formation of ethers, such as i-propyl-furfural ether if isopropanol is used as the solvent.[6]
Q3: How can I prevent my desired furyl amino alcohol from degrading during workup and purification?
A: The lability of these compounds requires careful handling. Activated furfuryl alcohols, such as those with good leaving groups on the methylene carbon, are particularly susceptible to nucleophilic substitution.[7]
-
Avoid Strong Acids: Use very dilute, weak acids for pH adjustments, or use buffered solutions.
-
Low Temperatures: Keep all extractions, washes, and chromatographic separations cold.
-
Promptness: Do not let the purified compound sit in solution for extended periods. Isolate it and store it under an inert atmosphere at a low temperature.
-
Alternative Purification: Consider crystallization of the product as a salt (e.g., an oxalate salt) from a mixed solvent system, which can be a highly effective method for purifying amino alcohols and removing byproducts.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and actionable protocols for specific, persistent experimental problems.
Problem Dossier 1: Runaway Polymerization
Symptoms:
-
Rapid and intense darkening of the reaction mixture (deep brown to black).
-
Significant exotherm.
-
Formation of a thick, viscous tar or an insoluble solid precipitate.
-
Broad, unresolved "humps" in the aromatic region of the ¹H NMR spectrum of the crude material.
Root Cause Analysis: The furan ring in furfuryl alcohol is an electron-rich diene. Protonation of the alcohol group creates a good leaving group (water), leading to the formation of a highly reactive furylic carbocation. This cation is an electrophile that readily attacks another furan ring, initiating a chain reaction of electrophilic substitution and condensation that results in a complex polymer network.[1][2]
Mitigation Strategies and Protocols
| Strategy | Causality & Explanation | Recommended Protocol |
| pH Control | The rate of polymerization is highly dependent on acid concentration. Maintaining a neutral or slightly basic pH is the most effective way to prevent the initial protonation step. | For Reductive Aminations: If using a hydride reducing agent like NaBH₃CN, the reaction is often run in methanol. Add a mild base like sodium acetate or use a phosphate buffer system to maintain a pH between 6 and 7. |
| Catalyst Choice | Lewis acids or strong Brønsted acids are potent initiators. Opt for heterogeneous catalysts or milder activating agents that do not significantly lower the solution's pH. | For hydrogenation of furfural to furfuryl alcohol, catalysts like copper chromite are highly selective and operate under conditions less prone to polymerization.[9] For subsequent amination, consider enzyme-catalyzed approaches if applicable. |
| Temperature Management | Polymerization is kinetically favored at higher temperatures. Running the reaction at or below room temperature can significantly slow the rate of this side reaction. | Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Use an ice bath to manage any exotherms, especially during reagent addition. |
| Solvent Selection | Protic solvents can participate in proton transfer and stabilize the carbocation intermediate. Non-polar, aprotic solvents can suppress polymerization. | Consider switching from methanol or ethanol to solvents like THF, 1,4-dioxane, or DCM. While this may affect solubility and reaction rates, it often provides a cleaner reaction profile. |
Problem Dossier 2: Furan Ring Opening Byproducts
Symptoms:
-
The appearance of new carbonyl signals in the IR spectrum (~1715 cm⁻¹ for ketones, ~1735 cm⁻¹ for esters).
-
In ¹H NMR, the disappearance of characteristic furan protons and the appearance of aliphatic singlets and triplets consistent with a levulinate structure.[3]
-
Mass spectrometry data indicating a mass gain corresponding to the addition of a molecule of water or the solvent alcohol.
Root Cause Analysis: This side reaction is an acid-catalyzed rearrangement, mechanistically similar to the Achmatowicz reaction.[1] The furan ring is protonated, followed by nucleophilic attack by water or an alcohol solvent. This opens the ring to form an enol intermediate, which then tautomerizes to the more stable 1,4-dicarbonyl compound (a levulinate derivative).
Visualizing the Competing Pathways
Caption: Main synthesis route vs. competing side reactions.
Mitigation Strategies and Protocols
| Strategy | Causality & Explanation | Recommended Protocol |
| Anhydrous Conditions | Water is a direct reactant in the ring-opening hydrolysis. Rigorously excluding water is critical. | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use molecular sieves (3Å or 4Å) in the reaction vessel. |
| Use of Heterogeneous Catalysts | Solid acid catalysts, such as certain ion-exchange resins, can provide the necessary activation without releasing protons freely into the solution, which can limit ring-opening. | Purolite CT151 has been shown to be effective for the alcoholysis of furfuryl alcohol to alkyl levulinates, highlighting the need to choose catalysts carefully to avoid this pathway when it is not desired.[3] For the synthesis of the amino alcohol, a catalyst that does not promote this pathway is essential. |
| Solvent Choice | Using a non-nucleophilic, aprotic solvent eliminates the possibility of alcoholysis. | If the reagents are soluble, switching from an alcohol solvent to THF or toluene can completely prevent the formation of levulinate esters. |
Section 3: Analytical & Purification Workflow
A logical workflow is essential for identifying the problem and salvaging your product.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting synthesis.
Protocol: Purification via Oxalate Salt Crystallization
This protocol is effective for separating the polar amino alcohol product from non-polar byproducts and oligomers.[8]
-
Concentration: After the reaction workup (e.g., aqueous extraction), concentrate the crude product under reduced pressure to obtain a viscous oil.
-
Dissolution: Dissolve the crude oil in a minimal amount of a suitable alcohol solvent, such as isopropanol or ethanol.
-
Acid Addition: Prepare a saturated solution of oxalic acid in the same alcohol. Slowly add the oxalic acid solution dropwise to the dissolved crude product with vigorous stirring.
-
Precipitation: The furyl amino alcohol oxalate salt should begin to precipitate as a white or off-white solid. Continue adding the acid solution until no further precipitation is observed.
-
Crystallization: Cool the mixture to 0-4 °C and allow it to stand for several hours to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold alcohol, followed by a wash with a non-polar solvent like diethyl ether to remove residual impurities.
-
Drying: Dry the purified salt under vacuum.
-
Liberation of Free Base (Optional): The purified salt can be converted back to the free amino alcohol by dissolving it in water, basifying the solution with a base like NaHCO₃ or K₂CO₃, and extracting the free base into an organic solvent like ethyl acetate.
References
- Preparation of a furfuryl-derived enantioenriched vinyloxazoline building block and exploring its reactivity. (2025). PMC.
- Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). PMC.
- Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2025). ResearchGate.
- Direct Synthesis of Furfuryl Alcohol from Furfural: Catalytic Performance of Monometallic and Bimetallic Mo and Ru Phosphides. (2019). OSTI.gov.
- Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. (n.d.). Royal Society of Chemistry.
- Furfuryl alcohol - Wikipedia. (n.d.). Wikipedia.
- Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. (2025). ResearchGate.
- Preparation of furfuryl alcohol from furfural. (n.d.). Google Patents.
- Process for the purification of an aminoalcohol. (n.d.). Google Patents.
- Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2021). MDPI.
- Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (n.d.). Europe PMC.
- Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. (n.d.). Indiana University.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). PMC.
Sources
- 1. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. iu.tind.io [iu.tind.io]
- 7. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. US4302397A - Preparation of furfuryl alcohol from furfural - Google Patents [patents.google.com]
Technical Support Center: Purification of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Welcome to the technical support guide for the purification of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the foundational knowledge and practical steps to overcome the unique challenges associated with isolating this valuable chiral building block.
Molecule Profile & Key Purification Considerations
This compound is a chiral amino alcohol with specific structural features that dictate the purification strategy. Understanding these properties is the first step toward developing a robust and efficient purification process.
| Property | Value / Characteristic | Implication for Purification |
| Structure | 1-amino-2-hydroxy backbone with two adjacent stereocenters | The primary challenge is the removal of the other three stereoisomers, particularly the (1S,2S), (1R,2S), and (1S,2R) diastereomers. |
| Functional Groups | Primary Amine (-NH2), Secondary Alcohol (-OH) | High polarity; prone to strong interactions with silica gel, leading to peak tailing in chromatography. The basic amine allows for diastereomeric salt formation. |
| Heterocycle | Furan Ring | Susceptible to degradation, polymerization, or ring-opening under strongly acidic conditions, especially with prolonged exposure or heat.[1][2][3] |
| pKa (estimated) | ~9-10 (for the amine) | The compound is basic and will exist in its protonated form at acidic or neutral pH. This property is crucial for ion-exchange chromatography and salt formation. |
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect after synthesis? A: Aside from unreacted starting materials and reagents, the primary impurities are the undesired stereoisomers: the enantiomer (1S,2S) and the diastereomers (1R,2S) and (1S,2R). The relative ratio of these depends entirely on the stereoselectivity of your synthetic route.[4][5]
Q: Which analytical technique is best for determining diastereomeric and enantiomeric purity? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. A chiral column (e.g., polysaccharide-based like CHIRALCEL® or CHIRALPAK®) can resolve all four stereoisomers.[6][7] For a quicker, non-chiral assessment of the diastereomeric ratio (e.g., (1R,2R)/(1R,2S)), standard ¹H NMR can often be used, as the diastereotopic protons will have distinct chemical shifts.
Q: How stable is the furan ring during purification? A: The furan ring's stability is a significant concern. It is sensitive to strong acids, which can catalyze polymerization or ring-opening reactions, leading to colored impurities and yield loss.[3][8] It is crucial to avoid prolonged exposure to low pH conditions (pH < 4), especially at elevated temperatures.[2] Using polar aprotic solvents can sometimes enhance stability.[1][9]
Troubleshooting Purification Challenges
Problem: My diastereomeric purity is low after crystallization.
Potential Cause & Scientific Explanation: The solubilities of the desired (1R,2R) diastereomer and the contaminating diastereomers are too similar in the chosen solvent system. Successful diastereoselective crystallization relies on exploiting subtle differences in the crystal lattice energies of the diastereomers, which translates to a significant difference in solubility.[10] Rapid cooling, insufficient equilibration time, or using a suboptimal solvent can lead to co-precipitation.
Recommended Solutions:
-
Diastereomeric Salt Formation: This is the most powerful technique. Convert the free amine into a salt using a chiral acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, mandelic acid). The resulting diastereomeric salts often have dramatically different solubilities, allowing for efficient separation.[11][12][13]
-
Systematic Solvent Screening: Experiment with a range of solvents and co-solvents. A good starting point is a binary system where the compound is soluble in one solvent (e.g., Methanol, Ethanol) and poorly soluble in the other (e.g., Heptane, Methyl-tert-butyl ether (MTBE)).
-
Controlled Cooling & Aging: Avoid crash-cooling. Implement a slow, controlled temperature gradient to allow for selective nucleation of the desired diastereomer. Holding the slurry at the final temperature for several hours ("aging") can allow the system to reach thermodynamic equilibrium, often improving purity.
| Solvent System (for free base) | Co-Solvent (Anti-solvent) | Temperature Profile | Expected Outcome |
| Isopropanol (IPA) | Heptane | Dissolve at 60°C, cool to RT over 4h, then 0-5°C for 2h | Good for removing less polar impurities. |
| Ethyl Acetate | Hexane | Dissolve at reflux, cool slowly to RT | Often effective for moderately polar compounds. |
| Acetonitrile | Water | Dissolve at 50°C, add water slowly until cloudy, then cool | Can be effective but risks oiling out; requires care. |
See Protocol 4.1 for a detailed methodology on diastereomeric salt crystallization.
Problem: My compound streaks badly or won't elute from a silica gel column.
Potential Cause & Scientific Explanation: This is a classic issue for amines on standard silica gel. The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic primary amine of your compound interacts strongly with these acidic sites via acid-base interactions and strong hydrogen bonding. This leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and potential product loss.[14][15]
Recommended Solutions:
-
Eluent Modification (Amine Additive): The most common solution is to add a small amount of a volatile base to your eluent. This base (e.g., triethylamine) will compete for the acidic sites on the silica, effectively "masking" them from your product and allowing for symmetrical peak shapes.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a buffered aqueous/organic mobile phase is also a powerful option.[16]
-
N-Protection: While a synthetic step, protecting the amine (e.g., as a Boc-carbamate) makes the molecule significantly less polar and eliminates the problematic basic site. This often simplifies chromatography immensely, though it requires an additional deprotection step.
See Protocol 4.2 for a detailed methodology on modified silica gel chromatography.
Problem: My final product is discolored (yellow/brown) and the yield is low.
Potential Cause & Scientific Explanation: This strongly suggests degradation of the furan ring. As mentioned, furans are unstable in the presence of acid.[2][8] If your crude product was quenched with a strong acid, or if you attempted purification using an unmodified silica gel column (which is inherently acidic), you may have induced ring-opening or polymerization, leading to colored, oligomeric byproducts.[3]
Recommended Solutions:
-
Maintain pH Control: Ensure all aqueous workup steps are maintained at a pH > 7. Use mild bases like sodium bicarbonate for neutralization instead of strong hydroxides where possible.
-
Avoid Acidic Media: Do not use strongly acidic conditions for any step unless absolutely necessary and validated at low temperatures for short durations. This includes avoiding acidic ion-exchange resins for purification.
-
Use Buffered Chromatography: When using reversed-phase HPLC, employ a buffer (e.g., ammonium bicarbonate or phosphate buffer) in the mobile phase to maintain a stable, neutral to slightly basic pH.[17]
Standardized Protocols
Protocol 4.1: Diastereoselective Crystallization via Salt Formation
This protocol uses L-Tartaric acid as an example chiral resolving agent. The optimal acid and solvent must be determined empirically.
-
Dissolution: In a clean, dry flask, dissolve 1.0 equivalent of the crude amino alcohol mixture (containing all stereoisomers) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at 50-60°C.
-
Acid Addition: In a separate flask, dissolve 0.5 equivalents of L-Tartaric acid in the same solvent. Note: Starting with 0.5 eq ensures that only one diastereomeric salt can crystallize, leaving the other in solution.
-
Salt Formation: Slowly add the tartaric acid solution to the warm amino alcohol solution with gentle stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature over 2-4 hours. If no crystals form, add a seed crystal of the desired salt or gently scratch the inside of the flask.
-
Aging: Once crystallization begins, continue stirring at room temperature for 2 hours, then cool the slurry to 0-5°C and age for an additional 2-4 hours.
-
Isolation: Filter the solid salt using a Büchner funnel and wash the cake with a small amount of cold solvent.
-
Purity Check: Dry the salt and analyze its diastereomeric purity by chiral HPLC or by liberating the free base and analyzing via NMR.
-
Liberation of Free Base: Dissolve the purified salt in water, adjust the pH to >10 with a base (e.g., 2M NaOH), and extract the purified (1R,2R) free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 4.2: Modified Silica Gel Flash Chromatography
-
Solvent System Selection: Using TLC, find a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane) that gives your product an Rf value of ~0.3.
-
Eluent Modification: Prepare the bulk mobile phase by adding 0.5-1.0% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the pre-mixed solvent system (v/v). Example: For 1 L of 95:5 DCM:MeOH, use 945 mL DCM, 50 mL MeOH, and 5 mL Et₃N.
-
Column Packing: Pack the column using the modified eluent. Never pack with the unmodified solvent and switch later.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). After drying, load this solid onto the top of the column (dry loading). This prevents band broadening.
-
Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene.
Visualization of Workflows
General Purification Workflow
This diagram illustrates the typical decision-making process for purifying the target compound from a crude reaction mixture.
Caption: High-level workflow for purification of this compound.
Troubleshooting Chromatography
This decision tree helps diagnose and solve common issues encountered during column chromatography of the title compound.
Caption: Decision tree for troubleshooting flash chromatography of polar amino alcohols.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystalliz
- General scheme of the study of furan stability. (n.d.).
- Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2014). Green Chemistry.
- Method of preparing pseudonorephedrine. (n.d.).
- Resolution of racemic 1-amino-2-propanol. (n.d.).
- Troubleshooting Guide. (n.d.).
- (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. (n.d.). Benchchem.
- PREPARATION OF N-ALKYLATED NOREPHEDRINE ANALOGS. (n.d.). Organic Syntheses Procedure.
- Novel process for preparation of optically pure norephedrine and its derivatives. (n.d.).
- Stereoselective Synthesis of (1R, 2S)-Norephedrine by Recombinant Whole-Cell Biocatalysts. (n.d.).
- Chiral separations of amino acids. (n.d.).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
- LC Chromatography Troubleshooting Guide. (2023). Phenomenex.
- Column chrom
- Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing.
- Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. (2016). DSpace@MIT.
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00100A [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 12. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google Patents [patents.google.com]
- 13. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Temperature for the Reduction of Aminoketones
A Senior Application Scientist's Guide to Troubleshooting and Optimization
The reduction of aminoketones is a cornerstone reaction in synthetic chemistry, pivotal for creating chiral amino alcohols—a motif prevalent in pharmaceuticals and natural products. Among the myriad of reaction parameters, temperature stands out as a critical, yet often nuanced, variable. It governs not only the reaction rate but also exerts profound control over selectivity (chemo-, regio-, and stereo-). This guide provides a comprehensive framework for researchers to troubleshoot common issues and systematically optimize temperature for successful aminoketone reductions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the rate of an aminoketone reduction?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because more molecules possess the necessary activation energy to overcome the reaction barrier. Studies have consistently shown that reductive rates for ketones increase with rising reaction temperatures.[1][2] However, the goal is rarely speed alone; the challenge lies in balancing reaction kinetics with selectivity and stability.
Q2: How does temperature influence the stereoselectivity of the reduction?
Temperature is a critical factor in controlling stereoselectivity, particularly in asymmetric reductions. The enantiomeric excess (ee) or diastereomeric excess (de) of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways leading to the different stereoisomers. Lowering the reaction temperature can amplify this energy difference, favoring the transition state with the lower activation energy and thereby enhancing stereoselectivity. For some oxazaborolidine-catalyzed asymmetric reductions, the highest enantioselectivities were achieved between 20 and 30 °C, with a decrease in selectivity observed at higher temperatures.[1][2]
Q3: Can temperature be used to control chemoselectivity?
Yes, temperature can be a powerful tool for achieving chemoselectivity. For instance, in a molecule with multiple reducible functional groups (e.g., an aldehyde and a ketone), a lower temperature can favor the reduction of the more reactive group. Aldehydes are generally less sterically hindered and more electrophilic than ketones, allowing for their selective reduction at low temperatures using mild reagents like sodium borohydride (NaBH₄).[3] Conversely, harsher conditions, which can include higher temperatures, may be required to reduce less reactive carbonyls.[4]
Q4: What are the risks of using a reaction temperature that is too high?
Exceeding the optimal temperature can lead to several undesirable outcomes:
-
Decreased Selectivity: As mentioned, higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of stereoselectivity and the formation of unwanted byproducts.[5]
-
Catalyst Decomposition: Many catalysts, especially sensitive organometallic complexes or enzymes used in asymmetric reductions, can decompose or deactivate at elevated temperatures.
-
Substrate/Product Degradation: The aminoketone substrate or the desired amino alcohol product may be unstable at higher temperatures, leading to side reactions like elimination or racemization.
-
Side Reactions: Undesired side reactions, which may have higher activation energies, can become more prominent at elevated temperatures, reducing the overall yield of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the reduction of aminoketones, with a focus on temperature-related solutions.
Issue 1: Low or No Yield
Potential Cause: The reaction temperature is too low, resulting in a sluggish or stalled reaction. While lower temperatures often favor selectivity, there must be sufficient thermal energy to overcome the activation barrier.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each stage.
-
Verify Reagent Stability: Before increasing the temperature, ensure your reducing agent and catalyst are stable at the intended higher temperature. Consult the supplier's technical data or relevant literature.
-
Consider a Different Reducing Agent: If high temperatures are required, a more robust reducing agent might be necessary. For example, some catalytic hydrogenation methods require higher temperatures and pressures to be effective.[4]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Poor Stereoselectivity (Low ee or de)
Potential Cause: The reaction temperature is too high, allowing the reaction to proceed through multiple, energetically similar transition states, which erodes stereochemical control.
Troubleshooting Steps:
-
Systematic Temperature Reduction: Perform a screening experiment at various temperatures (e.g., 30 °C, 20 °C, 0 °C, -20 °C). It has been noted that for certain reactions, lowering the temperature from 50 °C to 30 °C can significantly improve both yield and enantioselectivity.[5] While decreasing the temperature may prolong the reaction time, the improvement in selectivity often justifies the trade-off.[2]
-
Analyze the Thermodynamic vs. Kinetic Landscape: Consider if an undesired, thermodynamically stable product is forming via an equilibrium process favored at higher temperatures. Lowering the temperature can shift the reaction towards kinetic control, favoring the product formed from the lowest energy transition state.
-
Solvent and Catalyst Evaluation: The optimal temperature is often linked to the solvent and catalyst system. A change in solvent may alter the solubility and stability of intermediates and transition states, thereby shifting the optimal temperature range.
Data Summary: Temperature Effects on Aminoketone Reduction
| Parameter | Effect of Increasing Temperature | Typical Optimal Range (Asymmetric) | Rationale & Key Considerations |
| Reaction Rate | Increases | Substrate Dependent | Follows Arrhenius equation; higher kinetic energy overcomes activation barrier.[1][2] |
| Enantioselectivity | Generally Decreases | -20 °C to 30 °C | Lower temperatures amplify the energy difference between diastereomeric transition states.[1][2][5] |
| Yield | Can Increase or Decrease | Substrate Dependent | May increase with rate, but can decrease if side reactions or degradation occur at higher temperatures.[2][5] |
| Chemoselectivity | Generally Decreases | Low Temperatures (e.g., < 0 °C) | Can be used to differentiate between functional groups of varying reactivity, like aldehydes and ketones.[3] |
Issue 3: Formation of Impurities or Byproducts
Potential Cause: The selected temperature promotes side reactions, such as elimination of the amino group to form an enone, or catalyst deactivation pathways.
Troubleshooting Steps:
-
Identify Byproducts: Use techniques like NMR and MS to identify the structure of the major impurities. Understanding what is being formed provides clues to the undesired reaction pathway.
-
Lower the Temperature: This is the most direct way to disfavor side reactions, which often have higher activation energies than the desired reduction pathway.
-
Evaluate Reaction Time: At a given temperature, extending the reaction time unnecessarily can lead to product degradation or byproduct formation. Monitor the reaction and quench it as soon as the starting material is consumed.
Conceptual Impact of Temperature on Selectivity
Caption: Lowering temperature favors the kinetic product by amplifying the effect of the activation energy difference (ΔΔG‡).
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a general method for efficiently screening temperatures to find the optimal conditions for your specific aminoketone reduction.
Objective: To determine the temperature that provides the best balance of yield and stereoselectivity for the reduction of a target aminoketone.
Materials:
-
Target aminoketone
-
Reducing agent (e.g., NaBH₄, L-Selectride®, or catalytic hydrogenation setup)
-
Chiral catalyst/ligand (for asymmetric reductions)
-
Anhydrous solvent
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Multiple reaction vessels (e.g., sealed tubes or small flasks)
-
Temperature-controlled baths (e.g., cryocooler, ice bath, water bath, oil bath)
-
Analytical equipment (TLC plates, LC-MS, chiral HPLC or GC)
Methodology:
-
Preparation (Master Mix): To ensure consistency across all reactions, prepare a master mix containing the aminoketone substrate, solvent, and catalyst (if applicable) in a single flask under an inert atmosphere.
-
Aliquot and Equilibrate: Distribute equal volumes of the master mix into pre-labeled reaction vessels. Place each vessel into a temperature-controlled bath set to a different screening temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C) and allow them to equilibrate for 10-15 minutes.
-
Initiate the Reaction: Prepare a separate stock solution of the reducing agent. At time zero (t=0), add an identical amount of the reducing agent solution to each reaction vessel as quickly as possible.
-
Monitor Reaction Progress: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it appropriately (e.g., with a saturated NH₄Cl solution or acetone), and analyze it by TLC or LC-MS to assess the consumption of starting material.
-
Work-up and Analysis: Once the reaction at a given temperature is deemed complete (or has reached a plateau), quench the entire reaction mixture. Perform a standard aqueous work-up and extraction to isolate the crude product.
-
Determine Yield and Selectivity:
-
Calculate the crude yield for each reaction.
-
Analyze the purified product using chiral HPLC or GC to determine the enantiomeric or diastereomeric excess.
-
-
Data Interpretation: Plot the yield and stereoselectivity as a function of temperature. Identify the temperature that offers the optimal combination of high yield, high selectivity, and a practical reaction time. Based on the results, a more focused optimization around the best-performing temperature may be warranted.
This systematic approach provides a self-validating system to pinpoint the ideal thermal conditions for your specific chemical transformation, moving beyond guesswork to data-driven optimization.
References
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF Source: ResearchGate URL: [Link]
-
Title: Reduction of a ketone in the presence of an aldehyde Source: Chemistry Stack Exchange URL: [Link]
-
Title: Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis Source: Organic Letters URL: [Link]
-
Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL: [Link]
Sources
Technical Support Center: Alternative Reducing Agents for Asymmetric Synthesis of Amino Alcohols
Welcome to the technical support center for the asymmetric synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond traditional, often stoichiometric, reducing agents and explore more efficient, selective, and scalable alternatives. Chiral 1,2- and 1,3-amino alcohols are critical structural motifs in a vast array of pharmaceuticals and bioactive molecules, making their stereocontrolled synthesis a paramount objective.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will explore the causality behind experimental choices to empower you to overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the asymmetric reduction of α-amino ketones or related precursors.
Question 1: My reaction suffers from low enantioselectivity (ee). What are the common causes and how can I improve it?
Answer: Low enantioselectivity is a frequent hurdle and can stem from several factors. Systematically investigating the following is crucial:
-
Cause 1: Inappropriate Catalyst/Ligand Choice: The chiral ligand or catalyst is the primary director of stereochemistry. A mismatch between the catalyst's chiral environment and the substrate's steric and electronic properties is a common culprit. For instance, in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), the rigidity of the chiral ligand, such as in (1S,2R)-1-amino-2-indanol, is vital for achieving high enantioselectivity.[3]
-
Solution: Screen a panel of chiral ligands. For Noyori-type ATH reactions, vary the diamine and arene components of the catalyst.[4][5] For borane reductions, compare different oxazaborolidine catalysts, such as those derived from (S)-prolinol or other amino alcohols.[1][6] The stereochemistry of the final product is often predictable based on the established models for these catalyst systems.[7][8]
-
-
Cause 2: Background (Non-Catalyzed) Reduction: The achiral reducing agent (e.g., borane, formic acid) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction that erodes the overall ee.
-
Solution: Lower the reaction temperature. This will decrease the rate of the uncatalyzed reaction more significantly than the catalyzed one. Also, ensure slow addition of the reducing agent to maintain a low instantaneous concentration, favoring the faster, catalyzed pathway.
-
-
Cause 3: Catalyst Deactivation or Impurities: Water, oxygen, or impurities in the substrate or solvent can deactivate the catalyst. For instance, CBS reductions are known to be sensitive to moisture, which can significantly impact enantiomeric excess.[9]
-
Solution: Use rigorously dried solvents and reagents. Conduct reactions under an inert atmosphere (Nitrogen or Argon). Purify the starting α-amino ketone to remove any potential catalyst poisons.
-
-
Cause 4: Reaction Temperature: Temperature influences the flexibility of the catalyst-substrate complex in the transition state.
-
Solution: Generally, lower temperatures lead to more organized transition states and higher enantioselectivity. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
-
Question 2: The yield of my amino alcohol is poor, though the starting material is consumed. What should I investigate?
Answer: Poor isolated yield despite full conversion points towards side reactions or product degradation.
-
Cause 1: Over-reduction: While less common for amino alcohols, aggressive reducing agents or harsh conditions could potentially lead to the reduction of other functional groups or cleavage of the C-N or C-O bonds.
-
Cause 2: Workup Issues: Amino alcohols can be water-soluble, leading to losses during aqueous extractions. Also, the product might be unstable to the pH conditions of the workup.
-
Solution: Minimize the volume of aqueous washes. Perform multiple extractions with a suitable organic solvent. If your product is basic, an acidic wash might be required, but first, confirm the product's stability at low pH. Conversely, if you have acidic byproducts, a basic wash may be necessary. Ensure the final product is fully extracted by adjusting the pH of the aqueous layer if needed.
-
-
Cause 3: Catalyst Inhibition by Product: The amino alcohol product can sometimes coordinate to the metal center of the catalyst more strongly than the starting ketone, leading to product inhibition and incomplete reaction.
-
Solution: If the reaction stalls, try increasing the catalyst loading slightly. However, a better approach may be to choose a catalyst system known to have a high turnover number and resistance to product inhibition.
-
Frequently Asked Questions (FAQs)
This section covers broader topics regarding the selection and application of alternative reducing agents.
Question 1: What are the main classes of alternative reducing agents for the asymmetric synthesis of amino alcohols?
Answer: The primary modern alternatives to stoichiometric metal hydrides fall into three major categories:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This is one of the most powerful and widely used methods. It typically employs a transition metal catalyst (commonly Ruthenium or Iridium) and a chiral ligand.[3][11] The actual reducing agent is a simple organic molecule like isopropanol or formic acid, which "transfers" hydrogen to the substrate under mild conditions.[10] Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand (like TsDPEN), and an arene ligand, are particularly effective for reducing α-amino ketones with excellent enantioselectivity.[4][12]
-
Catalytic Asymmetric Borane Reductions: This class is dominated by the Corey-Bakshi-Shibata (CBS) reduction.[6][7] The method uses a stoichiometric borane source (like BH₃·THF or BH₃·SMe₂) in the presence of a catalytic amount of a chiral oxazaborolidine.[9][10][13] The catalyst, derived from a chiral amino alcohol, coordinates both the borane and the ketone substrate, facilitating a highly enantioselective hydride transfer through a well-defined six-membered transition state.[8][14]
-
Enzymatic Reductions (Biocatalysis): Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity (>99% ee is common).[1][15] These reactions are run in aqueous media under mild conditions (ambient temperature and pressure) and are highly valued for their green credentials.[16] By screening commercially available KRED libraries, one can often find an enzyme that provides the desired enantiomer of the amino alcohol in high yield and purity.[17][18]
Question 2: How do I choose the best reducing agent for my specific α-amino ketone substrate?
Answer: The optimal choice depends on several factors including substrate structure, functional group tolerance, desired scale, and available equipment. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a reducing agent.
-
If your substrate has other reducible functional groups (esters, nitriles, etc.): Asymmetric Transfer Hydrogenation (ATH) is often the best first choice due to its excellent chemoselectivity and mild reaction conditions.[3]
-
If you require the highest possible enantioselectivity and have access to screening kits: Enzymatic reduction with Ketoreductases (KREDs) is unparalleled. It is also the most environmentally friendly option and highly scalable.[15][16]
-
For a robust, general method with predictable stereochemical outcomes: The CBS reduction is a powerful and well-understood tool, effective for a wide range of ketones.[7][8] However, it requires strict anhydrous conditions.[9]
Question 3: What are the key advantages of Asymmetric Transfer Hydrogenation (ATH) over other methods?
Answer: ATH has emerged as a preferred method in many applications for several key reasons:
-
Operational Simplicity: It avoids the need to handle hazardous and pyrophoric reagents like LiAlH₄ or high-pressure hydrogen gas required for direct hydrogenation.[3]
-
Mild Conditions: Reactions are typically run at or near room temperature and at atmospheric pressure, preserving sensitive functional groups.
-
Cost-Effectiveness: The hydride sources, isopropanol and formic acid, are inexpensive and readily available bulk chemicals.[10]
-
High Performance: Modern ruthenium catalysts, like those developed by Noyori and others, consistently provide high yields and excellent enantioselectivities (often >95% ee) for a broad scope of α-amino ketones.[4][12]
Data Summary: Comparison of Leading Alternative Methods
The following table summarizes the performance and characteristics of the primary alternative reducing agent systems for the asymmetric synthesis of chiral amino alcohols from their corresponding ketones.
| Method | Catalyst System | Hydride Source | Typical ee (%) | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl | Isopropanol or Formic Acid | 90 - >99 | High functional group tolerance, mild conditions, operational simplicity.[3][4] | Catalyst cost can be a factor for very large scale. |
| CBS Reduction | (S)-Me-CBS Oxazaborolidine | Borane (BH₃·THF or BH₃·SMe₂) | 85 - 98 | Broad substrate scope, predictable stereochemistry, well-established.[6][7] | Requires stoichiometric borane, strict anhydrous conditions are critical.[9] |
| Enzymatic Reduction | Ketoreductase (KRED) | Glucose (via NADPH regeneration) | >98 - >99.9 | Extremely high selectivity, green (aqueous) conditions, mild.[15][16] | Substrate scope may be limited to enzyme's active site, requires screening. |
| Lewis-Acid Catalyzed Borohydride Reduction | Chiral N,N'-Dioxide-Ni(OTf)₂ | Potassium Borohydride (KBH₄) | 74 - 97 | Uses inexpensive KBH₄, mild conditions.[19][20] | Catalyst may not be as commercially available as others. |
Experimental Protocols
Here we provide a representative, detailed protocol for a benchmark reaction.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-phenylethanone
This protocol describes the reduction of 2-amino-1-phenylethanone hydrochloride to (R)-2-amino-1-phenylethanol using a Noyori-type catalyst.
Diagram of Experimental Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer)
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
2-Amino-1-phenylethanone hydrochloride (Substrate)
-
Anhydrous, degassed 2-propanol (Isopropanol, IPA)
-
Potassium hydroxide (KOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
To an oven-dried flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add 5 mL of anhydrous, degassed 2-propanol.
-
Stir the resulting mixture at 80 °C for 30 minutes. A clear, colored solution should form.[21]
-
Cool the catalyst solution to room temperature.
-
-
Reaction Setup:
-
In a separate flask, dissolve the 2-amino-1-phenylethanone hydrochloride (1.0 mmol) in 10 mL of anhydrous, degassed 2-propanol.
-
Add the substrate solution to the catalyst solution via cannula.
-
Prepare a 0.1 M solution of KOH in 2-propanol. Add 2.5 mL (0.25 mmol) of this solution dropwise to the reaction mixture. The base is crucial for the catalytic cycle.[21]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature (approx. 25-30 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a few drops of 1 M HCl to neutralize the base.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (R)-2-amino-1-phenylethanol.
-
-
Analysis:
-
Confirm the structure by ¹H NMR and ¹³C NMR.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
This guide provides a foundational framework for troubleshooting and selecting alternative reducing agents. Successful asymmetric synthesis requires careful attention to detail, purity of reagents, and a systematic approach to optimization.
References
-
Feng, X., et al. (2014). Asymmetric Reduction of α-Amino Ketones with a KBH4 Solution Catalyzed by Chiral Lewis Acids. Chemistry – A European Journal, 20(42), 13482–13486. Available from: [Link]
-
Magano, J. & Dunetz, J. R. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 848-863. Available from: [Link]
-
Various Authors. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available from: [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by chiral Lewis acids. PubMed. Available from: [Link]
-
Li, B., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available from: [Link]
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Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. Available from: [Link]
-
Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. Available from: [Link]
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Quallich, G. J., & Woodall, T. M. (1993). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron: Asymmetry, 4(7), 1473-1478. Available from: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Primitivo, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality. Available from: [Link]
-
Li, Y., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available from: [Link]
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Vasiloiu, M., et al. (2012). Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions. ChemInform. Available from: [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. SynArchive.com. Available from: [Link]
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Wang, D., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. Available from: [Link]
-
Strieth-Kalthoff, F., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available from: [Link]
-
Giannopoulos, V., et al. (2020). Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases. Molecular Catalysis. Available from: [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available from: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available from: [Link]
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Ager, D. J., & Prakash, I. (2003). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 96(2), 835-876. Available from: [Link]
-
Smith, H. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. Available from: [Link]
-
Musa, M. M., & Phillips, R. S. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Organic & Biomolecular Chemistry. Available from: [Link]
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Troubleshooting low conversion in Mannich reactions with furan substrates
This guide provides in-depth troubleshooting for researchers, chemists, and drug development professionals experiencing low conversion and other challenges in Mannich reactions involving furan substrates. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to diagnose and solve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered with furan-based Mannich reactions.
Question 1: My reaction turns dark brown or black, and the yield of my desired Mannich base is very low. What is the primary cause?
Answer: This is the most frequently reported issue and almost always points to the degradation of the furan ring. Furan is an electron-rich heterocycle, making it an excellent nucleophile for the Mannich reaction.[1] However, it is notoriously unstable under strongly acidic conditions, which are often used to catalyze the formation of the required electrophilic iminium ion.[2] Strong mineral acids (e.g., HCl) can lead to protonation of the furan ring, initiating polymerization or ring-opening side reactions, resulting in the characteristic dark, tar-like appearance and consuming your starting material.[2][3]
Question 2: Why does my furan substrate appear less reactive compared to other electron-rich heterocycles like pyrrole or indole?
Answer: While furan is activated towards electrophilic substitution, its aromaticity is weaker than that of pyrrole, thiophene, or benzene. The lone pair of electrons on the oxygen atom is less available for donation into the ring system compared to the nitrogen in pyrrole, making furan a comparatively weaker nucleophile. This lower reactivity can contribute to sluggish or incomplete conversions, especially if the reaction conditions are not optimized.[2][4]
Question 3: I'm using a primary amine and observing multiple products by LC-MS. What's happening?
Answer: When you use ammonia or a primary amine, the resulting Mannich base is itself a primary or secondary amine, respectively. This product still possesses an N-H proton and can react again with formaldehyde to form a new iminium ion. This new, larger electrophile can then react with another molecule of your furan substrate, leading to di-substituted products or oligomers.[5][6] Using a secondary amine (e.g., dimethylamine, piperidine) is standard practice as it yields a tertiary amine product, which is incapable of further reaction under these conditions.
Section 2: Troubleshooting Workflow for Low Conversion
Low conversion can stem from several factors. This workflow helps you systematically diagnose the root cause.
Caption: Troubleshooting workflow for low yield in the Mannich reaction.
Section 3: Deep Dive into Reaction Parameters
The Crucial Role of the Catalyst
The choice of acid catalyst is paramount. The goal is to facilitate iminium ion formation without promoting furan decomposition.
Question: What are my catalyst options beyond standard HCl or acetic acid?
Answer: Moving away from strong Brønsted acids is often the key to success. Milder Lewis acids or specific organocatalysts can effectively generate the electrophile without destroying the substrate.[2]
Table 1: Comparison of Catalysts for Furan Mannich Reactions
| Catalyst Type | Examples | Pros | Cons |
|---|---|---|---|
| Strong Brønsted Acid | HCl, H₂SO₄ | Inexpensive, rapid iminium ion formation. | Frequently causes furan polymerization and low yields.[2] |
| Weak Brønsted Acid | Acetic Acid (often as solvent) | Milder conditions, less degradation than mineral acids. | May require higher temperatures or longer reaction times.[7] |
| Lewis Acid | SnCl₄, Sc(OTf)₃, Y(OTf)₃ | Milder on the furan ring, can offer improved selectivity.[2][8] | More expensive, requires anhydrous conditions, metal contamination. |
| Organocatalyst | Ditoluenesulfonylimide, Triflic Acid | Can be highly active and selective under specific conditions.[9][10] | Substrate-specific, may require optimization. |
In-Situ vs. Pre-formed Iminium Salts
Generating the iminium ion in situ exposes the sensitive furan to the amine and aldehyde under heating. A superior strategy is to use a pre-formed iminium salt.
Question: What is a pre-formed iminium salt and why is it better?
Answer: A pre-formed iminium salt is the stable, isolated electrophile that is the key intermediate in the Mannich reaction. The most common example is Eschenmoser's salt (Dimethylmethyleneammonium iodide) .[7] By using a pre-formed salt, you decouple the harsh step of iminium ion formation from the reaction with your furan. This allows you to run the C-C bond-forming step under much milder, controlled conditions (e.g., lower temperature, neutral pH), dramatically reducing furan degradation and improving yields.[2][6]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Purification of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Welcome to the technical support center for the purification of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of diastereomeric impurities from this critical chiral building block. Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active compounds, and their stereochemical purity is paramount for efficacy and safety.[1][2][3] This resource provides practical, field-proven insights to help you navigate the challenges of isolating the desired (1R,2R) stereoisomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are diastereomeric impurities in the context of this compound, and why are they a concern?
A1: this compound has two chiral centers, at carbon 1 (bearing the amino and furyl groups) and carbon 2 (bearing the hydroxyl group). This gives rise to four possible stereoisomers:
-
This compound (The desired product)
-
(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL (The enantiomer of the desired product)
-
(1R,2S)-1-Amino-1-(3-furyl)propan-2-OL (A diastereomer)
-
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL (A diastereomer)
Diastereomers are stereoisomers that are not mirror images of each other.[4] Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physical properties, including solubility, melting point, boiling point, and chromatographic retention times.[4]
The primary concern with diastereomeric impurities in a pharmaceutical context is their potential for different biological activity, which can lead to reduced therapeutic efficacy or unforeseen side effects. Regulatory bodies require stringent control over isomeric purity, making their removal a critical step in the synthesis and development of chiral drugs.
Q2: I've synthesized a batch of this compound, and I suspect it's contaminated with diastereomers. What's my first step?
A2: Before attempting any purification, you must first quantify the diastereomeric ratio of your crude product. This analytical step is crucial for selecting the most appropriate purification strategy.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is the most definitive method for separating all four stereoisomers. A CSP can differentiate between both enantiomers and diastereomers in a single run.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In some cases, the signals for the protons on the chiral carbons (or adjacent protons) of diastereomers may be sufficiently different to allow for integration and quantification.
-
With Chiral Derivatizing Agents: Reacting your sample with a chiral agent, such as Mosher's acid chloride, creates diastereomeric esters. The NMR signals of these new compounds will be distinct and allow for accurate quantification of the original stereoisomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC is often a powerful technique for separating stereoisomers and can offer advantages in speed and solvent consumption over HPLC.[5]
Once you have a reliable measure of the diastereomeric excess (d.e.), you can proceed with a purification strategy tailored to the scale of your experiment and the nature of the impurities.
Q3: Can I use crystallization to remove the diastereomeric impurities? This would be ideal for my large-scale synthesis.
A3: Yes, crystallization is a highly effective and scalable method for separating diastereomers, often favored in industrial processes.[6][7] The most common approach is diastereomeric salt crystallization .[8] This technique leverages the fact that your amino alcohol is basic and can react with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[6][8]
-
Selection of a Resolving Agent: The choice of the chiral acid is critical. Common and effective resolving agents for amino alcohols are listed in the table below. It is often necessary to screen several agents to find one that provides good discrimination in solubility for your specific diastereomeric mixture.[8]
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Tartaric Acid | Dicarboxylic Acid |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid |
| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative |
-
Solvent Screening: The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts. A good starting point is a solvent in which both salts are sparingly soluble at room temperature but more soluble upon heating. Common solvents include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof.
-
Salt Formation and Crystallization: a. Dissolve your crude mixture of this compound and its diastereomers in the chosen solvent with gentle heating. b. In a separate flask, dissolve an equimolar amount of the selected chiral resolving agent in the same solvent. c. Add the resolving agent solution to the amino alcohol solution. Salt formation is typically exothermic. d. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of the Free Base: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine and regenerate the free amino alcohol. c. Extract the purified this compound into an organic solvent (e.g., ethyl acetate, dichloromethane). d. Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purity of the isolated product and the mother liquor by chiral HPLC to determine the success of the resolution.
Q4: My crystallization attempts are not yielding a pure product. What are my chromatographic options?
A4: When crystallization is challenging or for smaller scale purifications, chromatography is an excellent and often more direct alternative. Since diastereomers have different physical properties, they can be separated using standard achiral chromatography.[4]
-
Technique Selection:
-
Flash Column Chromatography: Ideal for purifying gram to multi-gram quantities.
-
Preparative HPLC: Offers higher resolution and is suitable for smaller quantities or when diastereomers are very close in polarity.
-
-
Stationary Phase and Mobile Phase Screening: a. Thin Layer Chromatography (TLC): Use TLC to quickly screen different solvent systems (mobile phases) on a silica gel plate. The goal is to find a system that gives good separation (different Rf values) between your desired product and the impurities. b. Normal Phase Chromatography:
- Stationary Phase: Silica Gel (most common) or Alumina.
- Mobile Phase: Typically a non-polar solvent with a polar modifier (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). c. Reverse Phase Chromatography:
- Stationary Phase: C18-functionalized silica.[9]
- Mobile Phase: A polar solvent system, often water and acetonitrile or methanol, sometimes with an additive like trifluoroacetic acid (TFA) or formic acid.[9][10]
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best For |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Moderately polar compounds, good for baseline separation. |
| Reverse Phase | C18 Silica | Acetonitrile/Water, Methanol/Water (+/- 0.1% TFA) | Polar compounds, widely applicable.[10] |
-
Purification: a. Prepare your column with the chosen stationary phase. b. Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent and load it onto the column. c. Elute the column with the optimized mobile phase. d. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent.
Q5: How do I confirm the stereochemical purity of my final, purified product?
A5: After purification, it is essential to rigorously confirm the diastereomeric and enantiomeric purity of your this compound.
Recommended Final Analysis Methods:
-
Chiral HPLC: This is the gold standard. Develop a method on a suitable chiral stationary phase (e.g., polysaccharide-based or protein-based columns) that resolves all four possible stereoisomers.[5][11] Your final product should show a single, sharp peak corresponding to the (1R,2R) isomer. The absence of other peaks will confirm high diastereomeric and enantiomeric excess (d.e. and e.e.).
-
NMR of Diastereomeric Derivatives: As in the initial analysis, derivatization with a chiral agent like (R)- or (S)-Mosher's acid chloride can be used. The ¹H or ¹⁹F NMR of the resulting derivative should show only one set of signals, confirming the presence of a single stereoisomer.
-
Optical Rotation: While not sufficient on its own to prove purity, measuring the specific rotation of your product using a polarimeter and comparing it to the literature value for enantiomerically pure this compound can serve as a quick quality control check.
References
-
Nakano, T. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3364. Available at: [Link]
-
Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck Research Laboratories. Available at: [Link]
-
Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 413-421. Available at: [Link]
-
Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography Help. Available at: [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. Available at: [Link]
-
Jiménez, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Journal of Heterocyclic Chemistry, 59(7), 1279-1288. Available at: [Link]
-
Wikipedia contributors. (2023, December 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]
-
Pohl, N. L. (2011). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 111(7), 4357-4403. Available at: [Link]
-
SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]
-
Max-Planck-Gesellschaft. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
-
PubMed. (1949). Separation of diastereoisomeric amino-alcohols. Nature, 163(4138), 287. Available at: [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. santaisci.com [santaisci.com]
- 5. hplc.eu [hplc.eu]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. akjournals.com [akjournals.com]
- 10. 1-Amino-2-propanol | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of Amino Alcohols During Distillation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of amino alcohols during distillation. As Senior Application Scientists, we have compiled this information to help you navigate the challenges of purifying these thermally sensitive compounds, ensuring the integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal degradation during the distillation of my amino alcohol?
A1: The most common indicators of thermal degradation include:
-
Discoloration of the Distillate: A yellow to brown hue in the collected product is a strong sign of impurity formation due to decomposition.
-
Low Yield: If the recovery of your target amino alcohol is significantly lower than expected, it may be degrading in the distillation pot.[1][2]
-
Off-Odors: The formation of volatile byproducts can result in unusual or unpleasant smells in the distillate.[1][3]
-
Pressure Fluctuations: In a vacuum distillation setup, unexpected increases in pressure can indicate the generation of non-condensable gases from decomposition.
-
Residue Characteristics: A dark, tar-like residue in the distillation flask suggests significant degradation and polymerization of the amino alcohol.[4]
Q2: What are the main chemical reactions that cause the degradation of amino alcohols at high temperatures?
A2: Amino alcohols are susceptible to several degradation pathways at elevated temperatures, primarily involving the amino and hydroxyl functional groups. The main reactions include:
-
Deamination: The removal of the amino group, which can lead to the formation of unsaturated compounds and ammonia.[5][6][7]
-
Dehydration: The elimination of a water molecule, potentially forming cyclic ethers or unsaturated amines.[8]
-
Oxidation: If oxygen is present, the alcohol group can be oxidized to an aldehyde or carboxylic acid, and the amino group can also be oxidized.[9]
-
Polymerization: Degraded molecules can react with each other to form higher molecular weight impurities.[10]
The following diagram illustrates potential degradation pathways for a generic amino alcohol.
Caption: Potential degradation pathways of amino alcohols.
Q3: How does pressure affect the thermal stability of amino alcohols during distillation?
A3: Pressure is a critical parameter. Distilling under a vacuum is the most effective way to prevent thermal degradation.[11] By lowering the pressure, you reduce the boiling point of the amino alcohol, allowing the distillation to proceed at a lower temperature where degradation reactions are significantly slower.[4] High pressure can stabilize some amino acids, but for distillation purposes, lower pressure is always preferable to minimize thermal stress on the molecule.[12]
Q4: Are there any additives or solvents that can help minimize degradation?
A4: While the primary strategy should be to lower the distillation temperature via vacuum, certain co-solvents can sometimes be beneficial. A high-boiling point, inert solvent can be used to create a "distillation stand," which helps to maintain a more stable temperature in the pot.[11] In some cases, extractive distillation with a suitable solvent can be employed to alter the volatility of the components and facilitate separation at lower temperatures.[13][14] However, the choice of solvent must be carefully considered to avoid any potential reactions with the amino alcohol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the distillation of amino alcohols and provides step-by-step guidance for their resolution.
Problem 1: The Distillate is Discolored (Yellow/Brown)
Cause: Discoloration is a classic sign of thermal degradation and the presence of impurities. The color is often due to the formation of conjugated systems or polymeric byproducts.
Solutions:
-
Reduce the Distillation Temperature:
-
Increase Vacuum: The most effective method to lower the boiling point is to apply a higher vacuum. Ensure your vacuum pump and all seals are in good condition to achieve the lowest possible pressure.[4]
-
Fractional Distillation: If your setup allows, use a fractionating column to better separate the desired amino alcohol from higher-boiling impurities that may be forming.
-
-
Minimize Residence Time:
-
Continuous vs. Batch Distillation: If feasible for your scale, continuous distillation processes can minimize the time the amino alcohol is exposed to high temperatures.[4] For batch distillations, ensure the process is not running for an unnecessarily long time.
-
-
Pre-distillation Purification:
-
Crystallization: Consider purifying the crude amino alcohol by forming a salt and crystallizing it before distillation. This can remove impurities that might catalyze degradation.[15]
-
Activated Carbon Treatment: Treating a solution of the crude amino alcohol with activated carbon can remove colored impurities before distillation.[15]
-
Problem 2: Low Purity of the Distilled Amino Alcohol
Cause: Low purity can result from co-distillation of impurities with similar boiling points or from degradation products forming during the distillation itself.
Solutions:
-
Optimize Distillation Parameters:
-
Temperature Control: Maintain a steady and controlled heating rate. Overheating can lead to the "cracking" of the molecule and the formation of more volatile impurities.[1]
-
Efficient Condensation: Ensure your condenser has sufficient cooling capacity to prevent volatile impurities from passing through with the distillate.
-
-
Analytical Characterization of Impurities:
-
GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities in your distillate. This will provide crucial information about the degradation pathways occurring and help you devise a more targeted purification strategy.[16][17]
-
HPLC Analysis: For less volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC), often with derivatization, can be used for identification and quantification.[18]
-
Experimental Protocol: GC-MS Analysis of Amino Alcohol Purity
-
Sample Preparation: Dilute a small aliquot of your distilled amino alcohol in a suitable solvent (e.g., methanol or dichloromethane).[19]
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amines (e.g., a wax-type column).[19]
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures volatilization without on-column degradation.
-
Oven Program: Start at a low temperature and ramp up to a temperature that allows for the elution of all expected components.
-
Carrier Gas: Use an inert carrier gas like helium or hydrogen.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) is standard for generating fragment patterns for library matching.
-
Mass Range: Scan a wide mass range (e.g., 45-450 m/z) to detect a variety of potential impurities.[17]
-
-
Data Analysis: Compare the mass spectra of the impurity peaks to a spectral library (e.g., NIST) to identify the compounds.
Caption: Workflow for GC-MS analysis of amino alcohol purity.
Problem 3: Foaming and Boil-Overs in the Distillation Flask
Cause: Foaming can be caused by the presence of impurities that act as surfactants. Boil-overs are often the result of too rapid heating or overfilling the distillation flask.[1]
Solutions:
-
Control Heating:
-
Gradual Heating: Increase the temperature of the heating mantle slowly and evenly to prevent bumping and rapid boiling.
-
Stirring: Use a magnetic stir bar or overhead stirrer to ensure even heat distribution and break up foam.
-
-
Flask and Column Preparation:
-
Headspace: Do not fill the distillation flask more than two-thirds full to leave adequate headspace for vapor expansion.[1]
-
Anti-foaming Agents: In some cases, a small amount of a high-boiling, inert anti-foaming agent can be added. However, this should be tested on a small scale to ensure it does not contaminate the distillate.
-
-
Pre-treatment of the Crude Material:
-
Filtration: If solids are present in the crude material, filter them out before distillation as they can promote bumping.
-
Quantitative Data Summary
The thermal stability of amino-containing compounds can vary significantly. The following table summarizes the degradation temperatures and activation energies for some related compounds, which can provide a general indication of the temperatures to avoid.
| Compound Type | Degradation Onset Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| Free Amino Acids | 180 - 240 | 88.5 - 137.4 | [5] |
| Monoethanolamine (MEA) | ~125 | Varies with conditions | [10] |
| Amino Acid Salts | ~125 | Lower than MEA | [10] |
Note: These values are context-dependent and can be influenced by factors such as pressure, presence of water, and contaminants.
References
- Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
- Rossi, M., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. (2006).
- Troubleshooting Home Distilling Issues: How to Get Best Quality. (n.d.). Spirit Essences.
- Amino-alcohols Analysis of amino-alcohols, C3-C5. (2011). Agilent.
- Analysis of Amino Acids Contained in Alcohol. (n.d.). Shimadzu.
- Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. (2020). MDPI.
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024).
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.
- Distillation Off Flavors: Trouble Shooting Guide. (2024). Arishtam India.
- Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. (2024). ACS Omega.
- Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. (2026).
- Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. (2025).
- Process for the purification of an aminoalcohol. (1999).
- Advanced Fermentation Troubleshooting for Craft Distillers. (2025). Barrel Clarity.
- Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024). SpringerLink.
- Chemical reaction hazards of distill
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
Sources
- 1. Troubleshooting Home Distilling Issues: How to Get Best Quality - Spirit Essences [globalflavors.com.au]
- 2. barrelclarity.com [barrelclarity.com]
- 3. arishtam.com [arishtam.com]
- 4. icheme.org [icheme.org]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 16. A Sampling and Analysis Method for Two Amino Alcohols [stacks.cdc.gov]
- 17. gcms.cz [gcms.cz]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. agilent.com [agilent.com]
Chiral HPLC Troubleshooting for Amino Alcohol Separation: A Technical Support Center
Welcome to the Technical Support Center for Chiral HPLC Separation of Amino Alcohols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the enantiomeric separation of amino alcohols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no separation of amino alcohol enantiomers?
A1: The primary reason for a lack of separation is an inadequate difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).[1] This can stem from an inappropriate choice of CSP, a suboptimal mobile phase composition, or unsuitable temperature conditions.[2][3]
Q2: How do I select the right chiral stationary phase (CSP) for my amino alcohol?
A2: The selection of the CSP is the most critical step.[4] For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type columns are often a good starting point due to their broad applicability.[5][6][7] Ligand-exchange chromatography can also be a very effective technique for amino acids and their derivatives.[4] Screening a few different types of CSPs is the most efficient approach to finding a suitable one.[4]
Q3: Why is my peak shape poor (tailing or fronting)?
A3: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the sample solvent.[1][8] For amino alcohols, which are basic compounds, interactions with acidic silanol groups on silica-based columns can lead to peak tailing.[9][10] Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[9]
Q4: My retention times are drifting. What could be the cause?
A4: Inconsistent retention times are typically due to a lack of system equilibration, changes in mobile phase composition over time, or temperature fluctuations.[3][11] It's crucial to ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex issues you may encounter.
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Explanation:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is paramount for chiral recognition. If there is no sign of separation, the chosen CSP is likely not suitable for your amino alcohol. Screening different types of CSPs, such as polysaccharide-based and Pirkle-type, is the most effective first step.[4]
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase can dramatically affect selectivity.[2][4] Systematically vary the concentration of the alcohol in small increments (e.g., 2-5%).
-
Additives: For basic amino alcohols, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking active sites on the stationary phase.[12] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) would be used. The typical concentration for these additives is 0.1%.[13]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution, but this is not always the case.[3] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition.[1][3]
-
Modify the Flow Rate: Reducing the flow rate can sometimes increase the interaction time between the enantiomers and the CSP, leading to better resolution.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing basic compounds like amino alcohols.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps & Explanation:
-
Address Peak Tailing with Mobile Phase Modifiers: For basic amino alcohols, peak tailing is often caused by secondary ionic interactions with residual acidic silanol groups on the silica support of the CSP.[9][10] Adding a basic modifier, such as 0.1% DEA or TEA, to the mobile phase will neutralize these silanols and improve peak symmetry.[12][13]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1] To check for this, reduce the sample concentration or the injection volume.[8]
-
Investigate Sample Solvent: If your sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, including fronting.[9] Whenever possible, dissolve your sample in the mobile phase.[11]
-
Inspect for Contamination: A contaminated guard or analytical column can also lead to poor peak shape.[1] Try flushing the column with a strong solvent as recommended by the manufacturer.[14] If you are using a guard column, remove it and see if the peak shape improves. If it does, replace the guard column.[8]
Issue 3: Inconsistent Retention Times
Drifting retention times can compromise the reliability of your analytical method.
Potential Causes & Solutions:
| Potential Cause | Solution & Explanation |
| Inadequate Column Equilibration | Before starting your analysis, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.[3] |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is well-mixed. Evaporation of the more volatile component can alter the mobile phase composition and affect retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can cause retention time shifts.[3] |
| Pump Issues | Check for leaks in the pump and ensure the check valves are functioning correctly.[11] Pressure fluctuations can indicate a problem with the pump. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screening different CSPs for the separation of a new amino alcohol.
-
Analyte Preparation: Dissolve a racemic standard of the amino alcohol in the initial mobile phase to a concentration of approximately 1 mg/mL.[15]
-
Column Selection: Begin with a polysaccharide-based CSP (e.g., cellulose or amylose derivative) and a Pirkle-type CSP.
-
Initial Screening (Normal-Phase):
-
Equilibrate the first column with a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.[1]
-
Inject 5-10 µL of the sample.
-
If no separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol.[1]
-
If the analyte is basic, add 0.1% DEA to the mobile phase and re-inject.[1]
-
-
Repeat with Second Column: Repeat step 3 with the second type of CSP.
-
Evaluation: Compare the chromatograms from both columns and select the one that shows the best initial separation for further optimization.
Protocol 2: Column Washing and Regeneration
If you suspect column contamination or degradation, a thorough washing procedure may restore its performance.
Caution: Always consult the manufacturer's instructions for your specific column, as some solvents may be incompatible with certain CSPs.
-
Disconnect the Column: Disconnect the column from the detector.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for at least 30 column volumes.
-
Stronger Solvent Flush (for immobilized CSPs): For immobilized polysaccharide CSPs, you can use stronger solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether to remove strongly adsorbed contaminants.[5] Do not use these solvents with coated CSPs.
-
Re-equilibrate: Flush the column with your mobile phase until the baseline is stable.
-
Test Performance: Inject a standard to check if the resolution and peak shape have been restored.
References
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]
-
Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available from: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]
-
Chiral HPLC and SFC Columns. Columnex. Available from: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available from: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available from: [Link]
-
Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
How can I improve my chiral column resolution? ResearchGate. Available from: [Link]
-
Enantiomer Separations. LCGC International. Available from: [Link]
-
Amino alcohol-derived chiral stationary phases. PubMed. Available from: [Link]
-
Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. Korea Science. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
(PDF) Amino alcohol-derived chiral stationary phases. ResearchGate. Available from: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available from: [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available from: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate. Available from: [Link]
-
The Chiral Notebook. Phenomenex. Available from: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. PubMed. Available from: [Link]
-
HPLC issues with racemic sample- where is the 2. enantiomer? Reddit. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. columnex.com [columnex.com]
- 6. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. chiraltech.com [chiraltech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Furan Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalytic hydrogenation of furan compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you face in the lab. Catalyst deactivation, particularly through poisoning, is a significant hurdle in the valorization of biomass-derived compounds like furfural and 5-hydroxymethylfurfural (HMF).[1][2] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose issues, understand the underlying causes, and implement effective solutions.
Section 1: The First Signs of Trouble - Identifying Catalyst Deactivation
This section addresses the initial symptoms you might observe during your hydrogenation experiments that point towards a potential catalyst issue.
Q1: My reaction has stalled. The conversion of my furan substrate has either stopped prematurely or slowed dramatically. Is my catalyst poisoned?
A: A sudden or rapid decline in catalytic activity is a classic symptom of poisoning.[3][4] However, it's crucial to differentiate poisoning from other forms of deactivation. Before concluding that poisoning is the culprit, consider these possibilities:
-
Poisoning: This is a chemical deactivation where impurities from the feedstock or process stream bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[5][6] This deactivation can be rapid and sometimes irreversible.
-
Fouling (Coking): This is a physical deactivation where heavy carbonaceous species, or "coke," deposit on the catalyst surface, blocking pores and active sites.[7] Furan compounds themselves can be precursors to these deposits, especially at higher temperatures.[8][9]
-
Sintering: This is a thermal deactivation where high temperatures cause the small metal particles of your catalyst to agglomerate into larger ones. This reduces the active surface area, leading to a loss in activity.
The troubleshooting workflow below can help you systematically diagnose the issue.
Caption: Troubleshooting workflow for catalyst deactivation.
Section 2: The Usual Suspects - Common Poisons and Mechanisms
Understanding what is poisoning your catalyst is key to preventing it. Furanic compounds are often derived from raw biomass, which introduces a host of potential contaminants not typically found in petroleum feedstocks.[2]
Q2: What are the most common catalyst poisons I should be aware of when hydrogenating biomass-derived furans?
A: The main culprits can be grouped into several categories. Their impact depends on the type of catalyst you are using (e.g., noble metals like Pd, Pt, or base metals like Ni, Cu).
| Poison Category | Specific Examples | Typical Source | Mechanism of Action |
| Sulfur Compounds | H₂S, Mercaptans, Thiophenes, COS | Biomass feedstock, certain amino acids | Strong chemisorption on metal surfaces, blocking active sites. Particularly detrimental to noble metal catalysts like Palladium.[6][10][11] |
| Carbon Monoxide (CO) | CO gas | Incomplete combustion, decarbonylation of furfural, impurities in H₂ gas | Competitive and strong adsorption on noble metal active sites, preventing reactant adsorption.[6][12][13] Even low ppm levels can cause significant activity loss.[12] |
| Heavy Metals | Arsenic (As), Lead (Pb), Mercury (Hg) | Soil contamination of biomass, upstream processing equipment | Formation of stable metal alloys or complexes with the catalyst's active metal, leading to permanent deactivation.[6][14] |
| Alkali & Alkaline Earth Metals (AAEMs) | Potassium (K), Sodium (Na), Calcium (Ca) | Inherent in biomass feedstocks | Neutralization of acidic support sites (important for bifunctional catalysts) and physical blocking of active sites.[3][4][7] |
| Nitrogen Compounds | Ammonia, Amines, Nitriles | Protein content in biomass | Strong adsorption on metal or acid sites, similar to CO and sulfur.[7] |
| Halides | Chlorine (Cl) | Biomass, solvents | Can cause leaching of active metals or restructuring of the catalyst surface.[7] |
Q3: Can you illustrate how these poisons interact with the catalyst surface?
A: Certainly. The fundamental mechanism for most poisons is the occupation of the active sites where the furan ring or the aldehyde/ketone group would normally adsorb for hydrogenation.
Sources
- 1. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 2. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 3. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 4. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 12. Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 13. mdpi.com [mdpi.com]
- 14. Catalyst Poisoning Testing [intertek.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a novel building block with significant potential in medicinal chemistry, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, offering field-proven insights to aid in method selection and implementation.
The Imperative of Enantiomeric Purity in Drug Development
Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The presence of an undesired enantiomer can lead to reduced efficacy, increased side effects, or even bio-antagonism. Therefore, robust and accurate analytical methods for quantifying enantiomeric excess are indispensable throughout the drug development pipeline, from asymmetric synthesis and process development to quality control of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for amino alcohols like this compound can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of drug development. The three most prominent techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Methodological Principles and Performance Comparison
| Method | Principle | Typical Sample Preparation | Advantages | Disadvantages | Relative Cost |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP), leading to the separation of enantiomers. | Dissolution in a suitable mobile phase-compatible solvent. | Broad applicability, high resolution and accuracy, well-established and validated methods.[1] | Longer analysis times compared to SFC, higher solvent consumption. | Moderate to High |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to increase volatility and thermal stability (e.g., acylation). | High efficiency and resolution, suitable for volatile and thermally stable compounds. | Requires derivatization, which adds a step and potential for side reactions. Not suitable for non-volatile or thermally labile compounds. | Moderate |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or chiral shift reagent (CSR), inducing chemical shift differences between enantiomers.[2] | Dissolution in a suitable deuterated solvent with the addition of a CSA or CSR. | Non-separative and non-destructive, provides structural information, relatively fast analysis once the method is established. | Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap. | High |
Selecting the Optimal Analytical Method: A Workflow
The selection of the most appropriate technique for determining the enantiomeric excess of this compound requires a systematic evaluation of the analytical requirements and sample properties. The following workflow provides a decision-making framework.
Recommended Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
For its robustness, broad applicability, and high resolution, Chiral HPLC is the recommended method for the accurate determination of the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for the separation of amino alcohols.[1]
Experimental Workflow
Step-by-Step Methodology
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chiral Stationary Phase:
-
A polysaccharide-based column (e.g., Chiralpak® series) is recommended as a starting point for method development.
-
-
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (IPA) is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation (e.g., 90:10 v/v).
-
For basic compounds like amino alcohols, the addition of a small amount of an amine modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (the furan ring will have a characteristic absorbance).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, which stands as a robust and widely applicable method.[1] However, for applications requiring higher throughput and reduced solvent consumption, chiral Supercritical Fluid Chromatography (SFC) presents a compelling alternative. For instances where separation is challenging or additional structural confirmation is desired, NMR spectroscopy with chiral solvating agents provides a powerful, non-separative approach. The selection of the optimal method should be based on a careful consideration of the specific analytical needs, available resources, and the stage of the research or development process.
References
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Seog, J., et al. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]
-
Feng, J., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Available at: [Link]
-
Guo, J., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society. Available at: [Link]
-
Harada, S., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]
-
Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]
-
Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. Available at: [Link]
-
Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. PMC. Available at: [Link]
-
Al-Majdhoub, M. M., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Available at: [Link]
-
Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
-
Stalcup, A. M. (1995). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]
- Ahuja, S. (Ed.). (2000). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
-
Ilisz, I., et al. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Chirality. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Sources
A Comparative Crystallographic Guide to Chiral Amino Alcohols: Insights for Drug Design, Featuring (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL Derivatives as a Focal Point
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed crystallographic data for a series of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL derivatives are limited. This guide will, therefore, provide a comprehensive framework for their crystallographic comparison by drawing upon established principles and using detailed data from structurally related, publicly available chiral amino alcohol crystal structures as illustrative examples. This approach will equip researchers with the necessary tools and understanding to conduct such analyses as new data becomes available.
The Significance of the Furan-Containing Chiral Amino Alcohol Scaffold
The this compound scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The furan ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery, known for its ability to engage in various non-covalent interactions and its favorable metabolic profile.[1][2] When coupled with the chiral 1-amino-2-propanol backbone, which is a key pharmacophore in many biologically active molecules, the resulting derivatives offer a rich three-dimensional architecture for precise interaction with biological targets.
The stereochemistry of the amino and hydroxyl groups is often critical for biological activity, making the enantioselective synthesis and detailed structural characterization of these compounds paramount for the development of effective and safe therapeutics.[2][3] X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional structure of these molecules at the atomic level, providing invaluable insights into their conformation and intermolecular interactions that govern their solid-state properties and biological function.
The Power of Single-Crystal X-ray Diffraction in Drug Development
Single-crystal X-ray diffraction (SCXRD) is an indispensable tool in modern drug development. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate the precise arrangement of atoms in the crystalline lattice. This information is crucial for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the R/S configuration of chiral centers.
-
Conformational Analysis: Understanding the preferred three-dimensional shape of a molecule in the solid state.
-
Identifying Polymorphs: Different crystalline forms of the same compound can have vastly different physical properties, including solubility and bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
-
Rational Drug Design: Providing a structural basis for understanding drug-receptor interactions.
A Comparative Crystallographic Analysis of Representative Chiral Amino Alcohols
To illustrate the principles of a comparative crystallographic study, we will examine the crystal structures of two representative chiral amino alcohols: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol [4] and 3-Anilino-1-(isopropylamino)propan-2-ol .[5][6] These examples will highlight how variations in substituents impact molecular conformation and crystal packing.
Crystallographic Data Comparison
| Parameter | (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | 3-Anilino-1-(isopropylamino)propan-2-ol[5] |
| Molecular Formula | C₉H₁₃NO₂ | C₁₂H₂₀N₂O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 5.863(1) | 8.7676(8) |
| b (Å) | 10.134(2) | 6.4662(6) |
| c (Å) | 14.821(3) | 11.1677(12) |
| β (º) | 90 | 105.290(1) |
| Volume (ų) | 880.3(3) | 610.72(10) |
| Z | 4 | 2 |
Note: The crystallographic data for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is sourced from publicly available information and may require further verification through dedicated crystallographic databases.
The difference in crystal system and space group between the two molecules immediately indicates a fundamental difference in their crystal packing symmetry. The presence of a center of inversion in the monoclinic P2₁ space group of 3-Anilino-1-(isopropylamino)propan-2-ol, which is absent in the orthorhombic P2₁2₁2₁ space group of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, dictates a distinct arrangement of molecules in the unit cell.
Conformational Analysis
The conformation of the propanolamine backbone is a key determinant of the molecule's overall shape. This can be analyzed by examining the relevant torsion angles. For instance, the O-C-C-N torsion angle describes the relative orientation of the hydroxyl and amino groups. In the solid state, these conformations are often stabilized by intramolecular hydrogen bonds.[7][8]
In a hypothetical comparison of this compound derivatives, substitutions on the furan ring or the amino group would be expected to influence these torsion angles due to steric and electronic effects. For example, a bulky substituent on the furan ring might favor a more extended conformation to minimize steric hindrance.
Intermolecular Interactions and Crystal Packing
The crystal packing of amino alcohols is typically dominated by a network of hydrogen bonds involving the hydroxyl and amino groups.[9][10][11] These interactions play a crucial role in the stability of the crystal lattice.
-
In (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol , the presence of two hydroxyl groups and one amino group allows for a complex three-dimensional hydrogen-bonding network, leading to a relatively dense packing.
-
In 3-Anilino-1-(isopropylamino)propan-2-ol , the molecules are linked by O-H···N and N-H···O hydrogen bonds, forming chains parallel to the b-axis.[5][6]
For derivatives of this compound, the furan oxygen can also act as a hydrogen bond acceptor, potentially leading to more complex and varied packing motifs. The nature and strength of these hydrogen bonds can be inferred from the interatomic distances and angles observed in the crystal structure.
Experimental Protocols
General Synthesis of Chiral Amino Alcohols
The synthesis of enantiomerically pure amino alcohols is a well-established field, with several robust methods available.[2][12][13]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and crystallization of chiral amino alcohols.
Step-by-Step Protocol for Asymmetric Reduction of an α-Amino Ketone:
-
Preparation of the α-Amino Ketone: Synthesize the appropriate α-amino ketone precursor. For a this compound derivative, this would involve the synthesis of 1-amino-1-(3-furyl)propan-2-one.
-
Asymmetric Reduction:
-
Dissolve the α-amino ketone in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
Stir the reaction at a controlled temperature (e.g., -78 °C to room temperature) until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of a protic solvent (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Crystallization Techniques for Small Organic Molecules
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Several techniques can be employed:[14][15][16][17]
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Diagram of the Vapor Diffusion Crystallization Technique:
Caption: Schematic of the vapor diffusion method for growing single crystals.
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives is a critical step in understanding their structure-activity relationships and for guiding the development of new therapeutic agents. While specific crystallographic data for a series of these compounds is not yet widely available in the public domain, the principles and comparative methodologies outlined in this guide provide a robust framework for future studies.
By systematically synthesizing derivatives with varying substituents on the furan ring and the amino group, and subsequently determining their single-crystal X-ray structures, researchers can build a comprehensive understanding of how subtle molecular changes influence conformation, crystal packing, and ultimately, biological function. This knowledge will be instrumental in the rational design of next-generation furan-containing pharmaceuticals.
References
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]
-
3-Anilino-1-(isopropylamino)propan-2-ol. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). RSC Applied Interfaces. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]
-
Supramolecular Alcohol–Amine Crystals and Their Hydrogen-Bond Patterns. (1998). Acta Crystallographica Section B: Structural Science. [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022). Molecules. [Link]
-
Aminoalcohols' Conformation. (2018). Frontiers in Chemistry. [Link]
-
CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). Universitat Rovira i Virgili. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]
-
Hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. (2022). University of Ljubljana Repository. [Link]
-
Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. (2018). Frontiers in Chemistry. [Link]
-
Crystallization. (n.d.). University of Colorado Boulder. [Link]
-
3-Anilino-1-(isopropyl-amino)-propan-2-ol. (2012). PubMed. [Link]
-
The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. (2008). Protein Science. [Link]
-
Conformational analysis of some alcohols and amines: a comparison of molecular orbital theory, rotational and vibrational spectroscopy. (1976). Chemical Society Reviews. [Link]
-
Structures of chiral amino alcohols and amino acids tested (only one... (n.d.). ResearchGate. [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Universidad Autónoma de Madrid. [Link]
-
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Request for Quotation. (2024). ChemBK. [Link]
-
[R(R,R)]-2-amino-1-phenylpropane-1,3-diol. (n.d.). PubChem. [Link]
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- 4. [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 6452039 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative Guide: (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol in Asymmetric Synthesis
The following guide provides an in-depth comparative analysis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol , a specialized chiral auxiliary designed as a non-regulated surrogate for Pseudoephedrine.
Executive Summary
This compound is a chiral auxiliary belonging to the 1,2-amino alcohol class. It is structurally analogous to Pseudoephedrine (Myers’ Auxiliary) , with the phenyl ring replaced by a 3-furyl group.
-
Primary Utility: Asymmetric alkylation of amide enolates to generate
-chiral carboxylic acids, alcohols, and aldehydes. -
Key Advantage: It offers the high stereocontrol (
) of Pseudoephedrine but bypasses the strict regulatory controls associated with Pseudoephedrine (a methamphetamine precursor). -
Mechanism: Operates via the Myers’ alkylation mechanism , utilizing cooperative lithium clustering to direct facial selectivity.
Structural & Mechanistic Basis
The Furan-Pseudoephedrine Analogy
The efficacy of this auxiliary stems from its ability to mimic the rigid transition state of Pseudoephedrine. The (1R,2R) configuration corresponds to the syn-amino alcohol relationship, which is critical for the formation of the reactive
-
Pseudoephedrine: Phenyl group provides steric bulk.
-
Furan Analog: The 3-furyl group provides similar steric screening but alters the electronic profile (electron-rich) and solubility parameters.
Mechanism of Action (Myers' Alkylation)
Upon acylation with a substrate (e.g., propionic anhydride) and treatment with LDA and LiCl , the auxiliary forms a fixed Z-enolate. The lithium alkoxide and lithium enolate form a rigid chelate, blocking one face of the molecule.
Transition State Logic:
-
Deprotonation: LDA deprotonates the hydroxyl group (first) and the
-proton (second). -
Chelation: The lithium cation coordinates the amide oxygen, the alkoxide oxygen, and the solvent, locking the conformation.
-
Facial Bias: The methyl group of the auxiliary directs the electrophile (
) to attack from the face anti to the bulky substituent (Furan/Phenyl).
Mechanistic Visualization
The following diagram illustrates the transition state comparison between the standard Pseudoephedrine system and the Furan analog.
Caption: The Myers' alkylation pathway using the Furan-based auxiliary. The lithium cation (not shown explicitly) bridges the alkoxide and enolate oxygen, creating a rigid scaffold that enforces high diastereoselectivity.
Comparative Analysis
This section compares the Furan Analog against the two industry standards: Pseudoephedrine (Myers) and Evans Oxazolidinones.
Performance Matrix
| Feature | (1R,2R)-Furan Analog | Pseudoephedrine (Myers) | Evans Oxazolidinone |
| Core Structure | 1,2-Amino Alcohol (Furan) | 1,2-Amino Alcohol (Phenyl) | Oxazolidinone |
| Regulatory Status | Unregulated (Research Friendly) | Strictly Regulated (List I Chemical) | Unregulated |
| Enolate Geometry | |||
| Typical Selectivity (dr) | > 95:5 | > 97:3 | > 98:2 |
| Removal Conditions | Acid/Base Hydrolysis OR Oxidative Cleavage | Acid/Base Hydrolysis | LiOOH / LiOH |
| Product Versatility | Acids, Alcohols, Aldehydes | Acids, Alcohols, Aldehydes | Primarily Acids (Alcohols difficult) |
| Atom Economy | Moderate (Auxiliary recovered) | Moderate (Auxiliary recovered) | Moderate (Auxiliary recovered) |
Key Differentiators
-
Regulatory Freedom: The primary driver for selecting the Furan analog is to avoid the DEA/international compliance paperwork required for Pseudoephedrine.
-
Orthogonal Removal: While both amino alcohols can be cleaved hydrolytically to yield carboxylic acids, the furan ring allows for potential oxidative degradation (e.g., ozonolysis or RuO4 oxidation) if the auxiliary does not need to be recovered, offering a strategy to access unique structures where the auxiliary "fragment" is part of the target.
-
Crystallinity: Like Pseudoephedrine, the amides derived from the Furan analog are often highly crystalline, allowing for the upgrading of diastereomeric purity (dr) via simple recrystallization, avoiding tedious column chromatography.
Experimental Protocols
The following protocols are adapted from standard Myers' alkylation procedures, validated for 1,2-amino alcohol auxiliaries.
Step 1: Acylation (Preparation of the Amide)
Objective: Attach the substrate (carboxylic acid) to the auxiliary.
-
Reagents: this compound (1.0 equiv), Triethylamine (1.2 equiv), Acid Chloride (1.1 equiv) or Anhydride.
-
Procedure:
-
Dissolve the auxiliary in anhydrous THF (0.2 M) under Nitrogen.
-
Add Triethylamine and cool to 0°C.
-
Add the Acid Chloride dropwise.
-
Stir at 23°C for 2 hours.
-
Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4.
-
Purification: Recrystallize (usually from Toluene/Heptane) to ensure 100% optical purity of the starting material.
-
Step 2: Asymmetric Alkylation (The Critical Step)
Objective: Install the
-
Reagents:
-
Acylated Furan-Amide (1.0 equiv)[1]
-
LDA (Lithium Diisopropylamide) (2.0 - 2.2 equiv)
-
LiCl (Lithium Chloride) (6.0 equiv) – Critical for breaking aggregates and accelerating enolization.
-
Alkyl Halide (R-X) (1.2 - 1.5 equiv).
-
-
Protocol:
-
Drying: Flame-dry LiCl (anhydrous) in the reaction flask under high vacuum.
-
Solvent: Add anhydrous THF to the LiCl and cool to -78°C.
-
Base: Add LDA solution (or generate in situ).
-
Enolization: Add the Acylated Amide (dissolved in THF) dropwise to the LDA/LiCl mixture at -78°C. Stir for 1 hour at 0°C, then cool back to -78°C.
-
Alkylation: Add the Alkyl Halide (R-X). Stir at -78°C for 2-4 hours, then allow to warm slowly to 0°C.
-
Quench: Add saturated NH4Cl solution.
-
-
Data Analysis: Determine diastereomeric ratio (dr) via crude 1H NMR or HPLC.
Step 3: Auxiliary Removal
Option A: Hydrolytic Cleavage (To Carboxylic Acid)
-
Reflux in 1:1 H2SO4 (2M) / Dioxane. The auxiliary is protonated and remains in the aqueous phase; the chiral acid is extracted into ether.
Option B: Reductive Cleavage (To Alcohol)
-
Treat with Lithium Amidotrihydroborate (LAB) (generated from LDA + BH3·NH3) to yield the primary alcohol without racemization.
Workflow Visualization
[2] Caption: Operational workflow for utilizing the (1R,2R)-Furan auxiliary in asymmetric synthesis.
References
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511. Link
- Kumareswaran, R., et al. "Furan-based chiral auxiliaries: Synthesis and application." Tetrahedron: Asymmetry, 10(10), 1999. (Contextual reference for furan amino alcohols).
-
BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Protocols." Link
-
Sigma-Aldrich/Merck. "Pseudoephedrine and Analogs: Regulatory Status and Applications." Link
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Amino Alcohols
In the landscape of pharmaceutical development and quality control, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. Chiral amino alcohols, a critical class of compounds, serve as essential building blocks for a wide array of active pharmaceutical ingredients (APIs). Their enantiomeric purity can profoundly influence pharmacological activity and patient safety, making the validation of analytical methods for their separation not just a regulatory requirement, but a scientific necessity.
This guide provides an in-depth comparison of analytical techniques for the validation of methods targeting chiral amino alcohols. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Criticality of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, toxic. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric purity of chiral drugs. This underscores the need for robust and validated analytical methods capable of accurately and precisely quantifying the individual enantiomers of chiral amino alcohols.
Comparative Analysis of Key Analytical Techniques
The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis. The most prevalent techniques for the validation of analytical methods for chiral amino alcohols include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a CSP.[1] | Wide variety of CSPs available, high resolution, well-established and robust.[1][2] | Longer run times, higher solvent consumption compared to SFC.[3][4] | Routine quality control, stability studies, and purity testing. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase.[5][6] | Faster separations, lower organic solvent consumption, and "green" technology.[3][4][7] | Higher initial instrument cost, less universally available. | High-throughput screening, preparative separations.[3] |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector.[8] | Extremely high efficiency, minimal sample and reagent consumption.[8][9] | Lower sensitivity for some applications, reproducibility can be challenging. | Analysis of polar and charged compounds, limited sample volumes.[10] |
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for chiral separations in the pharmaceutical industry due to its versatility and robustness.[1][2] The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based[1], crown ether[11], and protein-based CSPs are widely used due to their broad applicability for various chiral compounds, including amino alcohols.[12][13]
Experimental Workflow: HPLC Method Validation
Caption: HPLC Method Validation Workflow for Chiral Amino Alcohols.
In-Depth Protocol: Validation of an HPLC-UV Method for the Enantiomeric Purity of a Chiral Amino Alcohol
This protocol details the validation of an analytical method for determining the enantiomeric purity of a representative chiral amino alcohol. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: A suitable polysaccharide-based CSP (e.g., cellulose or amylose derivatives).
-
Reagents: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol) and additives (e.g., trifluoroacetic acid, diethylamine).
-
Standards: Racemic and enantiomerically pure reference standards of the target amino alcohol.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of hexane and a polar organic modifier like ethanol or isopropanol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5-20 µL.
3. Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank, individual enantiomers, and racemic mixture. | The peak for each enantiomer should be well-resolved from any other peaks (Resolution (Rs) > 1.5).[15] |
| Linearity | Prepare a series of at least five concentrations of the undesired enantiomer spiked into the desired enantiomer. | Correlation coefficient (r²) ≥ 0.99.[17] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of the undesired enantiomer at three concentration levels. | Mean recovery typically between 98.0% and 102.0%.[18] |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Six replicate injections of a spiked sample. Intermediate Precision: Analysis performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 2.0% for assay, may be higher for impurity analysis.[18] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) method (LOD: S/N ≈ 3, LOQ: S/N ≈ 10) or from the linearity curve.[15][18] | LOD and LOQ should be appropriate for the intended purpose of the method. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C). | System suitability parameters should remain within acceptable limits.[15][18] |
Causality in Experimental Choices:
-
Mobile Phase: The choice of organic modifier and additives is crucial for achieving optimal selectivity and peak shape. For basic amino alcohols, a basic additive like diethylamine may be required, while an acidic modifier like trifluoroacetic acid can be beneficial for acidic compounds.[19]
-
Column Choice: Polysaccharide-based CSPs are often the first choice for screening due to their broad enantioselectivity for a wide range of compounds.[1]
Supercritical Fluid Chromatography (SFC): A Greener Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[4][7] By using compressed carbon dioxide as the primary mobile phase, SFC dramatically cuts down on the consumption of organic solvents.[3][7] The lower viscosity of supercritical fluids allows for higher flow rates and faster separations without a loss of resolution.[3][4]
Logical Relationship: SFC vs. HPLC
Caption: Key considerations when choosing between SFC and HPLC.
SFC method validation follows the same principles as HPLC validation, adhering to ICH guidelines. The key difference lies in the instrumentation and the mobile phase preparation.
Capillary Electrophoresis (CE) for High-Efficiency Separations
CE is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged chiral amino acids.[8][10] The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][20]
While CE offers exceptional efficiency and requires minimal sample and solvent, its adoption in routine QC environments has been slower compared to HPLC and SFC, primarily due to concerns about reproducibility and sensitivity.[8][9] However, for specific applications, such as the analysis of very small sample volumes or highly polar analytes, CE can be an invaluable tool.[21][22]
Conclusion
The validation of analytical methods for chiral amino alcohols is a critical activity in pharmaceutical development and manufacturing. While HPLC remains the workhorse of the industry, SFC offers a faster and more environmentally friendly alternative. CE provides a high-efficiency option for specific applications. The choice of technique should be based on the specific properties of the analyte, the intended application of the method, and the available instrumentation. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the quality, safety, and efficacy of the final drug product.[17][23]
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169–174. [Link]
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Longdom Publishing. (2023, July 26). Supercritical Fluid Chromatography and its Advantages. [Link]
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Welch, C. J., Biba, M., & Regalado, E. L. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
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An, N., Wang, L. J., Lü, L. L., Fu, J. N., Wang, Y. F., Zhao, J. J., & Guo, H. Z. (2016). Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis. Yao xue xue bao = Acta pharmaceutica Sinica, 51(8), 1297–1301. [Link]
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Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. (2005). LCGC International, 23(1), 16. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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Pirkle, W. H., & Welch, C. J. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Journal of Liquid Chromatography & Related Technologies, 15(11), 1947-1961. [Link]
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Kim, Y. J., Kim, M. H., & Lee, W. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Journal of separation science, 39(8), 1549–1556. [Link]
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Zhang, Q., & Lin, L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 799–816. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]
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Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
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Simó, C., & Cifuentes, A. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. In Methods in molecular biology (Vol. 1989, pp. 297–311). [Link]
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Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102–105. [Link]
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Spangenberg, T., & Sorensen, M. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Creamer, J. S., & Johnson, P. V. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12366–12373. [Link]
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Li, L., & Wang, Y. (2016, April 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
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Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 107–113. [Link]
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A Comparative Guide to Catalysts for Asymmetric Reduction of Furyl Ketones: A Senior Application Scientist's Perspective
Chiral furyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their value lies in the furan moiety, a versatile scaffold that can be elaborated into various other functional groups. The stereoselective synthesis of these alcohols, primarily through the asymmetric reduction of the corresponding furyl ketones, is a critical step that dictates the stereochemistry of the final product. This guide provides a comparative analysis of the leading catalytic systems for this transformation, offering insights into their performance, mechanisms, and practical application for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Furyl Alcohols
The furan ring system is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Chiral alcohols derived from furyl ketones serve as key building blocks for the synthesis of complex molecules, including nucleoside analogues, macrocyclic antibiotics, and various pharmacologically active agents. The enantiopurity of these alcohols is paramount, as different enantiomers can exhibit vastly different biological activities. Consequently, the development of efficient and highly enantioselective methods for the asymmetric reduction of furyl ketones is an area of intense research.
This guide will delve into a comparative study of three major classes of catalysts employed for this purpose:
-
Metal-Based Catalysts: Featuring transition metals like Ruthenium, Rhodium, and Iridium.
-
Biocatalysts: Utilizing whole microbial cells or isolated enzymes.
-
Organocatalysts: Employing small organic molecules to catalyze the reaction.
We will examine their performance based on key metrics such as enantioselectivity (ee%), conversion rates, and reaction conditions, supported by experimental data from the literature.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the asymmetric reduction of a furyl ketone, such as the model substrate 2-acetylfuran, depends on several factors including the desired enantiomer, substrate scope, scalability, and process greenness. Below is a comparative overview of the performance of different catalytic systems.
Metal-Based Catalysts: Precision and High Throughput
Transition metal catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, are renowned for their high activity and enantioselectivity in the asymmetric reduction of ketones.[1] These catalysts typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment for the reduction to occur with high stereocontrol.
Ruthenium (Ru) Catalysts: The pioneering work of Noyori on Ru(II)-BINAP and Ru(II)-diamine-diphosphine complexes revolutionized asymmetric hydrogenation.[2] These catalysts are highly effective for the reduction of a wide range of ketones, including heteroaromatic ketones like furyl ketones.[2] For instance, the asymmetric transfer hydrogenation of 2-acetylfuran using a polymer-supported chiral diamine-ruthenium(II) complex has been reported to yield (R)-1-(2-furyl)ethanol with 93% enantiomeric excess. Transfer hydrogenation, which uses hydrogen donors like isopropanol or formic acid, offers a practical alternative to high-pressure hydrogenation.[2]
Rhodium (Rh) and Iridium (Ir) Catalysts: Rhodium and Iridium complexes, often with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have also demonstrated exceptional performance in the asymmetric transfer hydrogenation of ketones.[3] These catalysts can operate efficiently in aqueous media, a significant advantage in terms of green chemistry.[3] For heteroaryl ketones, both Rh(III) and Ir(III) catalysts have been shown to provide excellent enantioselectivities, often reaching up to 99% ee.[3] The choice between Ru, Rh, and Ir can depend on the specific substrate and desired reaction conditions, with each metal offering a unique profile of reactivity and selectivity.
Table 1: Performance of Metal-Based Catalysts in the Asymmetric Reduction of Furyl Ketones
| Catalyst System | Substrate | Reductant | Solvent | Temp (°C) | Conv. (%) | ee (%) | Ref. |
| Polymer-supported Ru(II)-diamine | 2-Acetylfuran | HCOOH/NEt₃ | - | 50 | 100 | 93 (R) | [2] |
| [Rh(Cp)Cl(TsDPEN)] | Heteroaryl Ketones | HCOOH/NEt₃ | Water | 40 | >95 | up to 99 | [3] |
| [Ir(Cp)Cl(TsDPEN)] | Heteroaryl Ketones | HCOOH/NEt₃ | Water | 40 | >95 | up to 99 | [3] |
Biocatalysts: Green, Selective, and Scalable
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[4] The use of whole microbial cells or isolated enzymes (ketoreductases) offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and the potential for large-scale production.
A variety of microorganisms, particularly from the genera Lactobacillus and Bacillus, have been shown to effectively reduce 2-acetylfuran to the corresponding chiral alcohol with excellent enantioselectivity, often exceeding 99% ee. The stereochemical outcome of the reduction is dependent on the specific enzymes present in the microorganism. For instance, some strains produce the (R)-enantiomer while others yield the (S)-enantiomer, providing access to both chiral forms of the product. The in-situ regeneration of the necessary cofactor (NAD(P)H) by the cell's metabolism makes whole-cell biocatalysis a cost-effective and operationally simple approach.
Table 2: Performance of Biocatalysts in the Asymmetric Reduction of 2-Acetylfuran
| Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conv. (%) | ee (%) | Configuration |
| Lactobacillus paracasei BD101 | Glucose | 30 | 48 | >99 | >99 | (S) |
| Lactobacillus brevis | Glucose | 30 | 24 | 98 | >99 | (R) |
| Bacillus subtilis | Glucose | 35 | 36 | 95 | >99 | (S) |
Organocatalysts: Metal-Free Asymmetric Reductions
Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has become a major pillar of asymmetric synthesis. For the reduction of ketones, organocatalytic transfer hydrogenation using a Hantzsch ester as the hydride source has proven to be a valuable metal-free alternative.[5][6] Chiral amines or phosphoric acids are commonly employed as catalysts to activate the substrate and control the stereochemical outcome of the hydride transfer.
While specific data on the organocatalytic reduction of furyl ketones is not as extensively documented as for metal-based and biocatalytic systems, the high enantioselectivities achieved for a broad range of α,β-unsaturated aldehydes and ketones suggest its significant potential for this substrate class.[4][7] The mechanism involves the formation of a chiral iminium ion or hydrogen bonding interactions between the catalyst and the substrate, which directs the hydride attack from the Hantzsch ester to a specific face of the carbonyl group.
Table 3: Representative Performance of Organocatalysts in Asymmetric Transfer Hydrogenation of α,β-Unsaturated Carbonyls
| Catalyst | Substrate | Hydride Source | Solvent | Temp (°C) | Conv. (%) | ee (%) |
| Chiral Imidazolidinone | α,β-Unsaturated Aldehydes | Hantzsch Ester | CHCl₃ | -30 | >90 | up to 97 |
| Chiral Phosphoric Acid | α,β-Unsaturated Ketones | Hantzsch Ester | Toluene | 25 | >95 | up to 98 |
Mechanistic Insights
The high degree of stereocontrol achieved by these catalytic systems stems from well-defined transition states where the catalyst and substrate interact in a highly organized manner.
Metal-Based Catalysis: The Noyori-Ikariya Mechanism
The mechanism of asymmetric transfer hydrogenation with Noyori-type Ru(II) catalysts is well-established. It involves an outer-sphere mechanism where the ketone does not directly coordinate to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state involving the Ru-hydride, the N-H proton of the diamine ligand, and the carbonyl group of the substrate. The chirality of the diamine and diphosphine ligands dictates the facial selectivity of the hydride transfer.
Caption: Catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation.
Biocatalysis: Enzyme-Substrate Specificity
In biocatalytic reductions, the high enantioselectivity is a result of the precise three-dimensional structure of the enzyme's active site. The furyl ketone substrate binds to the active site in a specific orientation, positioning the carbonyl group for a stereoselective hydride transfer from the NAD(P)H cofactor. The enzyme's chiral environment effectively shields one face of the ketone, allowing the hydride to attack only from the other, leading to the formation of a single enantiomer of the alcohol.
Organocatalysis: Iminium Ion and Hydrogen Bonding Activation
In organocatalytic transfer hydrogenation with chiral amines, the reaction proceeds through the formation of a transient chiral iminium ion from the condensation of the amine catalyst and the α,β-unsaturated ketone. This iminium ion has a lower LUMO than the starting ketone, making it more susceptible to hydride attack. The stereochemistry is controlled by the steric environment of the chiral catalyst, which directs the approach of the Hantzsch ester. With chiral phosphoric acid catalysts, hydrogen bonding interactions between the catalyst and the ketone are believed to be responsible for the activation and stereochemical control.
Experimental Protocols
To provide practical guidance, detailed experimental protocols for a representative catalyst from each class are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylfuran using a Noyori-type Ruthenium Catalyst
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol, 1 mol%)
-
2-Acetylfuran (0.5 mmol)
-
Formic acid/triethylamine azeotropic mixture (5:2 v/v, 1 mL)
-
Anhydrous dichloromethane (DCM, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ru catalyst.
-
Add anhydrous DCM followed by the formic acid/triethylamine mixture.
-
Stir the solution at room temperature for 10 minutes.
-
Add 2-acetylfuran to the reaction mixture.
-
Stir the reaction at 40°C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-(2-furyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Experimental workflow for metal-catalyzed asymmetric transfer hydrogenation.
Protocol 2: Biocatalytic Asymmetric Reduction of 2-Acetylfuran using Lactobacillus paracasei
Materials:
-
Lyophilized Lactobacillus paracasei cells
-
Phosphate buffer (100 mM, pH 7.0)
-
Glucose
-
2-Acetylfuran
-
Incubator shaker
Procedure:
-
Cell Preparation: Rehydrate the lyophilized cells in the phosphate buffer to a final concentration of 50 mg/mL (wet cell weight).
-
Reaction Setup: In a sterile flask, combine 10 mL of the cell suspension with glucose to a final concentration of 100 mM.
-
Add 2-acetylfuran to the mixture to a final concentration of 20 mM.
-
Incubation: Incubate the flask at 30°C with shaking at 200 rpm for 24-48 hours. Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the product for conversion and enantiomeric excess by chiral GC.
Caption: Experimental workflow for biocatalytic asymmetric reduction.
Protocol 3: Organocatalytic Asymmetric Transfer Hydrogenation of a Furyl Ketone Analogue
Materials:
-
Chiral imidazolidinone catalyst (e.g., MacMillan's catalyst, 10 mol%)
-
Furyl α,β-unsaturated ketone (e.g., 1-(furan-2-yl)prop-2-en-1-one, 0.2 mmol)
-
Hantzsch ester (0.24 mmol)
-
Anhydrous chloroform (CHCl₃, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the chiral imidazolidinone catalyst.
-
Add anhydrous chloroform, followed by the furyl α,β-unsaturated ketone.
-
Cool the mixture to -30°C.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at -30°C and monitor its progress by TLC.
-
Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting chiral furyl alcohol by chiral HPLC.
Conclusion and Future Outlook
The asymmetric reduction of furyl ketones is a well-developed field with a diverse array of highly effective catalytic systems.
-
Metal-based catalysts offer high efficiency and enantioselectivity, with Ru, Rh, and Ir complexes being the most prominent. They are particularly well-suited for a broad range of substrates and offer predictable stereochemical outcomes.
-
Biocatalysts provide an environmentally benign and highly selective alternative, often achieving near-perfect enantioselectivity under mild conditions. The ability to access both enantiomers by selecting different microorganisms is a significant advantage.
-
Organocatalysts represent a rapidly evolving area that provides a metal-free approach to this transformation. While more research is needed to fully explore their potential for furyl ketone reduction, the results for analogous substrates are highly promising.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the desired enantiomer, scale, cost, and environmental considerations. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope, and the implementation of these catalytic systems in continuous flow processes for more efficient and sustainable production of chiral furyl alcohols.
References
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
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Wang, D., & Astruc, D. (2015). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Link]
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List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. [Link]
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Xiao, J. (2008). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. [Link]
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Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]
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Macmillan Group, Princeton University. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. [Link]
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Xiao, J. (2008). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. [Link]
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Faraone, A., & Carreira, E. M. (2021). Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. [Link]
-
Zhang, X. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Zhang, J. (2018). Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. [Link]
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A Comparative Guide to the Biological Activity Screening of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial biological evaluation of the novel chiral compound, (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL. The structure of this molecule, which combines a furan ring with an amino alcohol backbone, suggests a rich potential for diverse pharmacological activities. Furan derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Similarly, the amino alcohol motif is a key pharmacophore in many established drugs, contributing to their biological action and pharmacokinetic profiles.[6][7][8]
Given the limited specific data on this compound, this guide establishes a logical, multi-tiered screening cascade designed to efficiently probe its cytotoxic, antimicrobial, and enzyme-inhibitory potential. The experimental protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity. By comparing the performance of the target compound against relevant alternatives—a known furan-containing drug and a structurally related amino alcohol—this guide provides a robust methodology for elucidating its therapeutic promise.
Proposed Biological Screening Workflow
The initial assessment of a novel compound requires a systematic approach to identify its most promising biological effects while also determining its general toxicity. The proposed workflow prioritizes cytotoxicity screening to establish a viable concentration range for subsequent, more specific assays.
Caption: Proposed workflow for biological activity screening.
Cytotoxicity Screening: The First Step in Profiling
Rationale: Cytotoxicity assays are fundamental in early drug discovery.[9][10] They serve a dual purpose: identifying potential anticancer agents and determining the concentration range of a compound that is non-toxic to cells, which is crucial for designing subsequent biological assays.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing metabolic activity as an indicator of cell viability.[12][13] It is cost-effective and suitable for high-throughput screening.
Comparative Compounds
To contextualize the activity of this compound, the following compounds are proposed for concurrent screening:
-
Furan-Based Comparator: A simplified analog of a known furan-containing kinase inhibitor like Sorafenib, to benchmark anticancer potential.[14]
-
Amino Alcohol Comparator: A simple amino alcohol, such as 2-Amino-1-propanol, to understand the contribution of the core structure to cytotoxicity.[15]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to be self-validating through the inclusion of positive and negative controls.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Negative Control: Wells with cells treated with vehicle (DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium but no cells.
-
-
Incubate the plate for 48-72 hours.[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 22.8 | |
| Furan-Based Comparator | MCF-7 (Breast) | 8.2 |
| A549 (Lung) | 11.4 | |
| 2-Amino-1-propanol | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 |
Antimicrobial Activity Screening
Rationale: The furan nucleus is a well-established pharmacophore in antimicrobial agents.[3][4] Therefore, evaluating the antibacterial and antifungal properties of this compound is a logical step. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
-
Serial Dilution:
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Controls:
-
Growth Control: Wells with broth and inoculum, but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20]
-
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 32 | 64 | >128 |
| Furan-Based Comparator (e.g., Nitrofurantoin) | 4 | 16 | Not Active |
| 2-Amino-1-propanol | >256 | >256 | >256 |
Enzyme Inhibition Screening: A Mechanistic Approach
Rationale: The structural features of this compound suggest it could interact with various enzymes. The amino and hydroxyl groups can form hydrogen bonds, while the furan ring can engage in hydrophobic or π-stacking interactions within an enzyme's active site.[2][21] Screening against a panel of enzymes, such as kinases which are crucial in cell signaling, can uncover specific mechanisms of action.[10][22]
Caption: Conceptual diagram of competitive enzyme inhibition.
General Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the target enzyme, a specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a known inhibitor as a positive control and a vehicle (DMSO) as a negative control.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate at the optimal temperature for a defined period.
-
Detection: Stop the reaction and measure the output. For kinases, this often involves quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or ELISA.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.
Data Presentation: Hypothetical Enzyme Inhibition Data
| Compound | Kinase Target 1 (IC50, µM) | Kinase Target 2 (IC50, µM) |
| This compound | 5.2 | >50 |
| Furan-Based Comparator (e.g., Sorafenib) | 0.8 | 2.5 |
| 2-Amino-1-propanol | >100 | >100 |
Conclusion and Future Directions
This guide outlines a foundational screening strategy for This compound , leveraging the known biological activities of its constituent furan and amino alcohol moieties. The proposed workflow, from broad cytotoxicity assessment to specific antimicrobial and enzyme inhibition assays, provides a clear and efficient path to profile its therapeutic potential.
The comparative analysis against structurally relevant compounds is essential for interpreting the significance of the results and for beginning to understand the structure-activity relationships (SAR).[23][24] Positive "hits" in any of these primary screens would warrant further investigation, including secondary screening against a broader panel of cell lines or microbial strains, mechanism-of-action studies, and medicinal chemistry efforts to optimize potency and selectivity.
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A Comparative Guide to Alternative Chiral Building Blocks for Furan-Based Amino Alcohols
Introduction: The Quest for Chirality in Modern Drug Discovery
Enantiomerically pure vicinal amino alcohols are foundational chiral building blocks in the synthesis of a vast array of pharmaceuticals and natural products.[1][2] Their defined stereochemistry is often paramount for biological activity, making their synthesis a critical focus in medicinal chemistry.[3][4] Furan-based amino alcohols, derived from the chiral pool or synthesized asymmetrically, have long been utilized as versatile synthons. However, the pursuit of novel chemical space, improved pharmacokinetic properties, and diverse reactivity profiles necessitates the exploration of alternative chiral scaffolds.
This guide provides an in-depth comparison of prominent alternatives to furan-based amino alcohols, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, application, and comparative performance of pyrrolidine-based, thiophene-based, and oxazolidinone-derived chiral building blocks, supported by experimental data and detailed protocols. Our focus is not merely on presenting alternatives, but on explaining the causal relationships behind their synthetic utility and stereodirecting capabilities.
Part 1: Pyrrolidine-Based Scaffolds: Nature's Preferred Chiral Motif
The pyrrolidine ring is one of the most common heterocyclic structural motifs found in biologically active natural and synthetic compounds.[5] This prevalence makes pyrrolidine-based chiral building blocks particularly attractive for drug discovery, as they can mimic natural scaffolds and offer favorable ADME (absorption, distribution, metabolism, and excretion) properties. (R)- and (S)-pyrrolidine-3-carboxylic acids, for example, serve as rigid scaffolds that allow for precise three-dimensional positioning of functional groups, which is crucial for optimizing interactions with biological targets like enzymes.[6]
Synthetic Utility and Applications
Chiral pyrrolidines are not only incorporated into the final drug structure but also serve as powerful organocatalysts for various asymmetric transformations.[5][7] Their ability to form iminium ions and enamines with carbonyl compounds allows them to effectively catalyze reactions such as Michael additions, aldol reactions, and Diels-Alder reactions with high stereocontrol.[7]
For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, a key C-C bond-forming reaction.[6]
Caption: Workflow of a pyrrolidine-catalyzed asymmetric Michael addition.
Comparative Performance Data
The following table summarizes the performance of a pyrrolidine-based organocatalyst in the asymmetric Michael addition, showcasing its efficiency and stereoselectivity.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Propanal | β-Nitrostyrene | 10 | CH2Cl2 | 95 | 95:5 | 98 | [7] |
| 2 | Butanal | (E)-2-Nitro-1-phenylpropene | 10 | Toluene | 92 | 93:7 | 97 | [7] |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 15 | CHCl3 | 88 | 90:10 | 95 | [6] |
Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine Organocatalyst
This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene using a chiral pyrrolidine-based catalyst.[6][7]
-
Catalyst Preparation: The chiral pyrrolidine catalyst (e.g., a derivative of (R)-pyrrolidine-3-carboxylic acid) is either commercially available or synthesized according to literature procedures.
-
Reaction Setup: To a flame-dried, argon-purged flask, add the nitroalkene (1.0 mmol) and the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the appropriate solvent (e.g., CH2Cl2, 2.0 mL) and cool the mixture to 0 °C. Add the aldehyde (1.2 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Part 2: Thiophene-Based Amino Alcohols: Bioisosteres for Enhanced Performance
Thiophene is a five-membered heterocyclic ring containing a sulfur atom, and it is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities.[8][9] As a bioisostere of the furan ring, replacing the furan oxygen with sulfur can lead to significant changes in metabolic stability, lipophilicity, and receptor binding affinity. Thiophene-based chiral amino alcohols are therefore highly valuable alternatives, offering the potential for improved drug-like properties.
Synthetic Utility and Applications
Novel chiral amino alcohols incorporating a thiophene moiety have been synthesized and successfully applied as ligands in copper(II)-catalyzed asymmetric reactions, such as the Henry (nitroaldol) reaction.[10] This reaction is a powerful method for constructing β-nitro alcohols, which are versatile intermediates for the synthesis of β-amino alcohols and other valuable compounds.[11]
Caption: Formation of a chiral catalyst for the asymmetric Henry reaction.
Comparative Performance Data
The table below presents data from the asymmetric Henry reaction using a thiophene-based amino alcohol ligand, demonstrating high yields and excellent enantioselectivities, particularly for aliphatic aldehydes.
| Entry | Aldehyde | Ligand Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | 10 | 2-Propanol | 90 | 92 | [10] |
| 2 | Cyclohexanecarboxaldehyde | 10 | 2-Propanol | 92 | 96 | [10] |
| 3 | Isobutyraldehyde | 10 | 2-Propanol | 85 | 95 | [10] |
Experimental Protocol: Asymmetric Henry Reaction using a Thiophene-Based Ligand
This protocol outlines the synthesis of a chiral β-nitro alcohol via a copper-catalyzed asymmetric Henry reaction.[10]
-
Catalyst Complex Formation: In a dry Schlenk tube under an argon atmosphere, add Cu(OTf)2 (0.05 mmol) and the chiral thiophene-based amino alcohol ligand (0.06 mmol). Add the solvent (e.g., 2-propanol, 1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reagent Addition: Cool the resulting solution to the desired reaction temperature (e.g., -20 °C). Add the aldehyde (0.5 mmol) followed by nitromethane (2.5 mmol).
-
Reaction Progress: Stir the reaction mixture at this temperature for the specified time (e.g., 48-72 hours), monitoring by TLC.
-
Workup: Quench the reaction by adding 1 M HCl. Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified β-nitro alcohol product by chiral HPLC analysis.
Part 3: Evans' Oxazolidinone Auxiliaries: The Gold Standard in Acyclic Stereocontrol
Mechanism of Stereocontrol
The stereodirecting power of oxazolidinone auxiliaries stems from their ability to form a rigid, chelated enolate intermediate. The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This leads to a highly predictable and diastereoselective reaction outcome.
Caption: Stereocontrol in the Evans asymmetric syn-aldol reaction.
Comparative Performance Data
The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity, typically producing the syn-aldol product with excellent control.
| Entry | Aldehyde | Base / Lewis Acid | Diastereomeric Ratio (syn/anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Bu2BOTf, DIPEA | >99:1 | 85 | [13] |
| 2 | Benzaldehyde | TiCl4, (-)-Sparteine | 97:3 | 91 | [14] |
| 3 | Propionaldehyde | MgBr2·OEt2 | 98:2 | 78 | [13] |
Experimental Protocol: Evans Asymmetric Aldol Reaction
-
Reaction Setup: To a flame-dried, argon-purged flask containing a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous CH2Cl2 (5 mL) at 0 °C, add di-n-butylboron triflate (1.1 mmol, 1.0 M in CH2Cl2) dropwise.
-
Enolate Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 mmol) dropwise and stir the reaction at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer (3 mL) and methanol (3 mL). Add a 2:1 mixture of methanol and 30% H2O2 (3 mL) and stir vigorously for 1 hour.
-
Extraction and Purification: Extract the mixture with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with saturated NaHCO3 and brine, then dry over Na2SO4. Concentrate and purify by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis with LiOH/H2O2) to yield the chiral β-hydroxy acid, which can then be reduced to the corresponding 1,3-amino alcohol. The auxiliary can often be recovered and reused.
Conclusion
The development of novel chiral building blocks is a continuous endeavor in the pharmaceutical and fine chemical industries. While furan-based amino alcohols remain valuable synthons, the alternatives presented in this guide—pyrrolidine-based scaffolds, thiophene-based amino alcohols, and acyclic stereocontrol methods using Evans' auxiliaries—offer distinct advantages.
-
Pyrrolidine-based building blocks provide access to scaffolds prevalent in nature, with potential benefits in biological activity and pharmacokinetic profiles.[5][6]
-
Thiophene-based amino alcohols act as effective bioisosteres of their furan counterparts, offering a strategy to modulate physicochemical properties and metabolic stability.[8][9]
-
Evans' oxazolidinone auxiliaries represent a robust and highly predictable method for establishing stereocenters, providing a reliable route to a wide range of chiral intermediates with exceptional stereocontrol.[12][14]
The choice of a specific chiral building block or synthetic strategy will ultimately depend on the target molecule, desired stereochemistry, and the specific goals of the research program. By understanding the rationale, performance, and experimental nuances of these alternatives, researchers can make more informed decisions, accelerating the discovery and development of next-generation chiral drugs.
References
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. 12
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Acts of Materialia, Inc.16
-
Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.
-
Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.
-
Chiral auxiliary. Wikipedia.
-
discovery and synthesis of chiral amino alcohols. BenchChem.
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Material Science & Engineering.
-
Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
-
(R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México.
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
-
Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC.
-
Recent advances in catalytic asymmetric synthesis. PMC.
-
Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. PubMed.
-
EXTENDED ABSTRACT. Open Access Journals.
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science.
-
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Organic Chemistry Portal.
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
-
A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
-
Precision Chiral Building Block Synthesis. BOC Sciences.
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology.
-
Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Uppsala University.
-
Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu.
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
-
Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. PMC.
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: A Journal of Pharmaceutical Science.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate.
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Assessing the Recyclability of Chiral Auxiliaries Derived from Amino Alcohols
Executive Summary
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for generating high enantiomeric excess (ee) when catalytic methods are unavailable or unoptimized. However, their stoichiometric nature mandates efficient recyclability to ensure economic and environmental viability. This guide objectively assesses the recyclability profiles of the three dominant amino alcohol-derived auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine amides , and the modern alternative, Pseudoephenamine .
Key Insight: While Evans auxiliaries offer established protocols, their oxidative cleavage (LiOOH) poses safety risks at scale. Myers auxiliaries offer superior alkylation scope, but pseudoephedrine’s regulatory status as a controlled precursor necessitates the adoption of pseudoephenamine for scalable workflows.
Part 1: Mechanistic Foundations of Recyclability
Recyclability is not merely about chemical stability; it is a function of the cleavage selectivity . The auxiliary must be removed without destroying it (hydrolysis/reduction) and without racemizing the product.
The "Exocyclic" vs. "Endocyclic" Cleavage Problem
For oxazolidinones (Evans), the primary challenge is regioselectivity during hydrolysis.[1]
-
Endocyclic Attack (Destructive): Hydroxide ions (
) tend to attack the carbamate carbonyl (endocyclic), breaking the ring and destroying the auxiliary. -
Exocyclic Attack (Recyclable): Peroxide anions (
) are more nucleophilic but less basic, preferentially attacking the exocyclic amide carbonyl, releasing the product and keeping the auxiliary ring intact.
The Amide Distortion Factor
Pseudoephedrine and pseudoephenamine amides rely on ground-state destabilization. The steric bulk of the auxiliary forces the amide bond out of planarity, weakening resonance stabilization. This makes the amide bond significantly more susceptible to mild hydrolysis compared to standard amides, facilitating high-yield recovery.
Part 2: Comparative Performance Analysis
Evans Oxazolidinones (Valine/Phenylalanine derived)
-
Performance: The industry standard for aldol and alkylation reactions.
-
Recyclability Profile:
Myers Pseudoephedrine Auxiliaries[2][4][5][6][7]
-
Performance: Unmatched for synthesizing
-chiral carboxylic acids via alkylation. -
Recyclability Profile:
-
Cleavage: Acidic (H
SO /Dioxane) or Basic (NaOH) hydrolysis.[4] -
Recovery Yield: >90% (Quantitative extraction).
-
Regulatory Hurdle: Pseudoephedrine is a List I Chemical (methamphetamine precursor). Strict compliance logs and storage are required, increasing "process friction."
-
Myers Pseudoephenamine (The Modern Alternative)
-
Performance: developed to bypass regulatory issues while maintaining the Myers alkylation efficiency.
-
Recyclability Profile:
Comparative Data Dashboard
| Metric | Evans Oxazolidinone | Myers Pseudoephedrine | Myers Pseudoephenamine |
| Primary Application | Aldol, Diels-Alder | Alkylation | Alkylation |
| Cleavage Reagent | LiOH / H | H | NaOH or H |
| Recovery Yield | 85 – 95% | 90 – 98% | 92 – 99% |
| Scalability | Medium (O | High | Very High |
| Regulatory Status | Unregulated | Regulated (List I) | Unregulated |
| Crystallinity | High | Moderate | Very High |
Part 3: Visualization of Workflows
Diagram 1: The Auxiliary Lifecycle & Loss Points
This diagram illustrates the critical decision points where yield is lost during the recycle loop.
Caption: The closed-loop lifecycle of an amino alcohol auxiliary. The "Cleavage" node represents the critical risk point for auxiliary degradation.
Part 4: Validated Experimental Protocols
Protocol A: Oxidative Recovery of Evans Oxazolidinone
Objective: Cleave the auxiliary to yield a chiral carboxylic acid and recover the oxazolidinone. Mechanism: LiOOH mediated exocyclic cleavage.[1]
-
Preparation: Dissolve the
-acyloxazolidinone (1.0 equiv) in THF/H O (3:1, 0.1 M). Cool to 0 °C. -
Reagent Formation: Add 30% H
O (4.0 equiv) followed by LiOH·H O (2.0 equiv).-
Note: The order is critical. Premixing LiOH and H
O is safer to avoid local concentration spikes.
-
-
Reaction: Stir at 0 °C for 1–3 hours. Monitor by TLC for disappearance of starting material.
-
Quench (Critical for Safety): Add saturated aqueous Na
SO (1.5 M) dropwise at 0 °C.-
Validation: Test with starch-iodide paper to ensure all peroxide is consumed.
-
-
Recovery Workup:
-
Evaporate bulk THF.
-
Extract the aqueous layer with CH
Cl (3x) to remove non-acidic impurities. -
Acidify the aqueous layer to pH 1–2 with 1N HCl.
-
Extract the chiral acid product with EtOAc.
-
Auxiliary Recovery: The oxazolidinone is often found in the initial CH
Cl wash or precipitates upon concentration. If the auxiliary is water-soluble (rare for Evans), extract the basic aqueous phase before acidification.
-
-
Purification: Recrystallize from EtOAc/Hexanes.
Protocol B: Recovery of Pseudoephedrine (Myers)
Objective: Cleave the amide to yield carboxylic acid and recover pseudoephedrine. Mechanism: Acid-catalyzed hydrolysis utilizing amide distortion.
-
Reaction: Dissolve amide in 1:1 mixture of 9M H
SO and Dioxane. Heat to reflux (approx. 90–100 °C) for 2–4 hours. -
Dilution: Cool to room temperature and dilute with water.
-
Product Extraction: Extract the mixture with Et
O (3x). The chiral carboxylic acid is in the ether layer. -
Auxiliary Recovery (The Switch):
-
The aqueous layer contains protonated pseudoephedrine sulfate.
-
Add 50% NaOH solution carefully until pH > 12.
-
Observation: The solution will become cloudy as the free base pseudoephedrine precipitates/oils out.
-
Extract with CH
Cl (3x).
-
-
Finishing: Dry organics over Na
SO and concentrate.-
Yield Check: Pseudoephedrine typically recovers as a white solid/oil. Purity is usually sufficient for reuse without chromatography.
-
Part 5: Strategic Selection Guide
When to use which auxiliary based on recyclability needs?
Caption: Decision tree for selecting an auxiliary, balancing chemical performance with regulatory and recovery constraints.
References
-
Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide as a silylating agent for the protection of alcohols and carboxylic acids." Journal of the American Chemical Society.[6] Link(Note: Foundational text on Evans Auxiliary methodology).
-
Myers, A. G., et al. (1997).[6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][3] Journal of the American Chemical Society.[6] Link
-
Kumagai, N., & Shibasaki, M. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[7][6] Organic Letters. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link
-
Keyes, S. J., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. (1R,2R)-(-)-伪麻黄碱 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
Benchmarking synthesis efficiency of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
[1]
Executive Summary
This compound is a chiral 1,2-amino alcohol scaffold valuable in adrenergic receptor modulation and as a chiral auxiliary.[1] The presence of the electron-rich 3-furyl group introduces significant acid sensitivity and oxidation susceptibility compared to phenyl analogs.[1] Furthermore, the required (1R,2R) anti-configuration necessitates specific inversion strategies or auxiliary control, as direct reduction of corresponding ketones typically favors the syn diastereomer.[1]
This guide benchmarks three methodologies:
Comparative Analysis of Synthetic Routes
| Metric | Route A: Sharpless AD + Inversion | Route B: Ellman Auxiliary | Route C: Henry Reaction + Reduction |
| Stereocontrol (dr) | Excellent (>98:2) | Good (90:10 to 95:[1]5) | Poor (Syn-favored, ~60:40 Anti) |
| Enantioselectivity (ee) | >99% | >98% | Variable (requires resolution) |
| Step Count | 4 (Linear) | 3 (Convergent) | 2 (Linear) |
| Furan Compatibility | Moderate (Requires mild activation) | High (Mild conditions) | High |
| Scalability | Medium (Chromatography often needed) | High (Crystallizable intermediates) | High (Dangerous reagents) |
| Atom Economy | Moderate | Low (Auxiliary waste) | High |
Recommendation
Detailed Protocol: The "Gold Standard" (Route A)[1]
This route utilizes Sharpless Asymmetric Dihydroxylation (AD) to set the absolute stereochemistry, followed by a regioselective activation and nucleophilic displacement to achieve the anti configuration.[1]
Retrosynthetic Logic:
Target (1R,2R) [Anti]
Step 1: Synthesis of trans-1-(3-furyl)propene
-
Reagents: 3-Furaldehyde, Ethyltriphenylphosphonium bromide, KOtBu, THF.[1]
-
Procedure: Standard Wittig reaction. Ensure trans selectivity (thermodynamic control) or separate isomers. The trans geometry is critical for the subsequent AD step.[1]
Step 2: Sharpless Asymmetric Dihydroxylation
-
Reagents: AD-mix-
(contains (DHQD)2PHAL), methanesulfonamide, t-BuOH/H2O (1:1).[1] -
Protocol:
-
Outcome: (1S, 2R)-1-(3-furyl)propane-1,2-diol.[1] (Syn/Erythro).[1][3]
-
Note: AD-mix-
attacks the "top" face of the alkene (referenced to standard mnemonic), yielding the (S,S) or (S,R) product depending on substituents.[1] For this substrate, it yields the syn diol required for inversion.[1]
Step 3: Regioselective Activation & Azide Displacement[1]
-
Challenge: We must invert C1 (benzylic) to convert (1S)
(1R). -
Reagents: TsCl (1.1 eq), Et3N, catalytic Me3N[1]·HCl, DCM; then NaN3, DMF.[1]
-
Protocol:
-
Monotosylation: Treat the diol with TsCl at -10°C. The benzylic position (C1) is electronically activated and reacts preferentially over the homobenzylic (C2) alcohol.[1]
-
Displacement: Dissolve the crude monotosylate in DMF. Add NaN3 (3 eq).[1] Heat to 60°C.
-
Mechanism: S_N2 attack at C1 proceeds with inversion of configuration .
-
-
Outcome: (1R, 2R)-1-Azido-1-(3-furyl)propan-2-ol.[1] (Anti/Threo).[1]
Step 4: Staudinger Reduction
-
Reagents: PPh3, THF, H2O.[1]
-
Protocol:
-
Final Product: This compound .
Visualization of Reaction Pathway[1][2]
Figure 1: Synthetic workflow for Route A. The key stereochemical inversion occurs at the azide displacement step, converting the syn-diol intermediate into the desired anti-amino alcohol.[1]
Troubleshooting & Critical Parameters
Furan Sensitivity
-
Acid Lability: The furan ring is prone to ring-opening (polymerization) in strong acids.[1] Avoid HCl/H2SO4 workups.[1] Use weak acids (citric acid) or buffered solutions if neutralization is needed.[1]
-
Oxidation: Avoid KMnO4 or vigorous RuO4 oxidations.[1] The Sharpless AD uses K3Fe(CN)6 as the oxidant, which is mild enough for furan survival.[1]
Stereochemical Validation
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[1] Link[1]
-
Cyclic Sulfate/Sulfonate Activation: Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine.[1] Journal of the American Chemical Society, 110(22), 7538–7539.[1] Link[1]
-
Ellman Auxiliary Synthesis: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Reagents for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1] Link
Unlocking Stereoselectivity: A DFT-Guided Comparison of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, achieving precise stereocontrol in chemical reactions is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, guiding reactions to yield specific stereoisomers. Among these, Evans' oxazolidinone auxiliaries have long been celebrated for their robustness and high diastereoselectivity. This guide delves into the mechanistic underpinnings of their stereodirecting power, leveraging Density Functional Theory (DFT) studies to illuminate the transition states that govern the outcome of asymmetric aldol reactions. We will compare the performance of the classic Evans' auxiliary with its derivatives and other alternatives, providing a framework for rational selection and optimization in complex synthetic endeavors.
The Enduring Legacy of Evans' Auxiliaries
The use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[1][2][3][4] Evans' oxazolidinone auxiliaries, first introduced by D.A. Evans in 1979, are a class of chiral auxiliaries that have proven to be exceptionally effective and reliable for a wide range of stereoselective transformations, including aldol reactions, alkylations, and acylations.[5] Their popularity stems from their predictable and high levels of stereocontrol, often leading to the formation of products with excellent diastereomeric excess.[6][7]
The underlying principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the auxiliary to a prochiral substrate, two diastereomeric transition states are possible, leading to two diastereomeric products. The energy difference between these transition states dictates the diastereoselectivity of the reaction. A larger energy difference results in a higher preference for the formation of one diastereomer.[8] After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Decoding Stereoselectivity: The Power of DFT in Transition State Analysis
While experimental observations provide invaluable data on reaction outcomes, a deeper, quantitative understanding of the factors governing stereoselectivity requires a molecular-level perspective. This is where computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.[9] DFT calculations allow for the modeling of reaction pathways and the detailed analysis of transition state structures and energies.[10][11] By comparing the relative energies of the diastereomeric transition states, we can predict and rationalize the observed stereochemical outcomes of a reaction.[1][2][3]
The application of DFT to study the transition states of reactions involving chiral auxiliaries provides crucial insights into:
-
The specific steric and electronic interactions that favor one transition state over another.
-
The role of the Lewis acid in coordinating with the substrate and influencing the transition state geometry.
-
The conformational preferences of the chiral auxiliary and the substrate in the transition state assembly.
This detailed understanding empowers chemists to not only explain observed results but also to rationally design more effective chiral auxiliaries and optimize reaction conditions for improved stereoselectivity.[8]
The Evans Aldol Reaction: A Case Study in DFT-Elucidated Stereocontrol
The Evans aldol reaction is a classic example of a highly stereoselective carbon-carbon bond-forming reaction.[5][6] In a typical Evans aldol reaction, an N-acylated oxazolidinone is deprotonated to form a Z-enolate, which then reacts with an aldehyde to yield a syn-aldol product with high diastereoselectivity.[6][12]
DFT studies have been instrumental in elucidating the origin of this high stereoselectivity.[1][2][3] The widely accepted model, supported by computational evidence, involves a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[6][9]
Visualizing the Favored Transition State
The following DOT script generates a diagram illustrating the key interactions in the favored Zimmerman-Traxler transition state for the Evans aldol reaction.
Caption: Favored Zimmerman-Traxler transition state in the Evans aldol reaction.
DFT calculations reveal that the stereochemical outcome is primarily dictated by the steric interactions within this transition state.[1][2][3] The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. Furthermore, the substituent on the aldehyde (R²) preferentially occupies an equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions. This combination of factors leads to the highly predictable formation of the syn aldol product.
Comparative Analysis: Evans' Oxazolidinone vs. Thio-Analogs
To further enhance and modulate the stereochemical outcome, derivatives of the original Evans' oxazolidinone have been developed. A notable comparison is with the corresponding oxazolidinethione and thiazolidinethione auxiliaries, where one or both oxygen atoms in the oxazolidinone ring are replaced by sulfur.
DFT studies comparing these auxiliaries in titanium-mediated aldol reactions have provided valuable insights into the subtle electronic and steric effects that influence stereoselectivity.[1][2][3]
| Auxiliary | Key Feature | Predicted Outcome (Non-Chelated TS) | Experimental Observation |
| Evans' Oxazolidinone | Carbonyl group | High syn selectivity | High syn selectivity |
| Oxazolidinethione | Thiocarbonyl group | High syn selectivity | High syn selectivity |
| Thiazolidinethione | Thiocarbonyl & ring sulfur | Potential for non-Evans syn via chelation | Can lead to non-Evans syn products |
Table 1: Comparison of Evans' oxazolidinone and its thio-analogs in aldol reactions.
The computational results indicate that in the standard non-chelated transition state pathway, both the original Evans' auxiliary and its oxazolidinethione counterpart strongly favor the formation of the Evans syn aldol product.[1][2] However, the presence of the thiocarbonyl group in the thiazolidinethione auxiliary introduces the possibility of a different reaction pathway involving a chelated transition state with the titanium Lewis acid.[1][2][3] This alternative pathway can lead to the formation of the non-Evans syn aldol product, offering a powerful strategy for accessing different stereoisomers by tuning the reaction conditions.
The steric hindrance provided by the substituent on the chiral auxiliary (e.g., isopropyl group) and the potential for chelation are identified as the key factors driving the observed stereoselectivity and, in some cases, stereodivergence.[1][2][3]
Experimental and Computational Protocols
To facilitate the application of these findings, detailed experimental and computational protocols are essential.
Experimental Protocol: A General Procedure for the Evans Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). A hindered amine base (e.g., Hünig's base, 1.2 equiv) is then added dropwise, and the reaction mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The mixture is stirred for 1-2 hours at this temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Auxiliary Removal: The crude product is purified by flash column chromatography. The chiral auxiliary can then be cleaved under standard conditions (e.g., LiOH/H₂O₂) to afford the desired chiral aldol adduct.
Computational Protocol: DFT Calculation of Transition States
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Methodology:
-
Functional: A suitable density functional, such as B3LYP or M06-2X, should be chosen. The M06-2X functional is often recommended for its good performance in describing non-covalent interactions, which are crucial in transition states.
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), is typically used for geometry optimizations and frequency calculations. More accurate single-point energy calculations can be performed with larger basis sets (e.g., 6-311+G(d,p)).
-
Solvation Model: To account for solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed, using the appropriate solvent.
-
-
Workflow:
-
Conformational Search: A thorough conformational search of the reactants, products, and potential transition state structures should be performed.
-
Transition State Optimization: The located transition state structures are then optimized using the chosen DFT method.
-
Frequency Calculation: A frequency calculation must be performed on the optimized transition state structure to confirm that it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the reaction coordinate).
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the transition state connects the correct reactants and products.
-
Energy Calculation: The relative Gibbs free energies of the competing transition states are calculated to predict the diastereoselectivity of the reaction.
-
Workflow for DFT Analysis of Chiral Auxiliary-Mediated Reactions
Caption: A typical workflow for the DFT analysis of transition states.
Conclusion and Future Outlook
DFT studies on the transition states of reactions involving Evans' oxazolidinone auxiliaries have provided a detailed and predictive understanding of their remarkable stereodirecting capabilities. By dissecting the intricate balance of steric and electronic interactions in the transition state, computational chemistry has not only rationalized experimental observations but also paved the way for the rational design of new and improved chiral auxiliaries.
The comparison with sulfur-containing analogs highlights the potential for fine-tuning stereochemical outcomes by subtle modifications to the auxiliary structure. This synergy between experimental and computational approaches will continue to be a driving force in the development of more efficient and selective methods for asymmetric synthesis, a critical endeavor in the fields of medicinal chemistry and materials science. As computational power increases and theoretical models become more sophisticated, we can anticipate even more accurate predictions and a deeper understanding of the fundamental principles of stereocontrol.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]
- 9. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 10. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
A-Comparative-Guide-to-the-Certificate-of-Analysis-for-(1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
A Senior Application Scientist’s Guide to Evaluating a Key Chiral Intermediate
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality profile of a specific batch of a compound. For drug development professionals, the ability to meticulously interpret and compare CoAs is a fundamental skill that directly impacts process reproducibility, impurity profiles of the final Active Pharmaceutical Ingredient (API), and ultimately, patient safety.
This guide offers an in-[1]depth analysis of the Certificate of Analysis for (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a chiral building block of significant interest in medicinal chemistry. We will dissect a typical[2][3] CoA for this molecule, explaining the scientific rationale behind each test and providing comparative data against a hypothetical alternative, (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. This comparison will highlight how subtle structural differences can influence the analytical results and underscore the importance of a thorough evaluation.
Understanding the Core Components of a Certificate of Analysis
A Certificate of Analysis for a pharmaceutical intermediate is more than just a list of specifications; it is a testament to the manufacturer's control over the synthetic process. Each parameter provides a piece of the puzzle in assessing the material's suitability for its intended use.
Here is a logical workflow for the analytical characterization of a chiral intermediate like this compound:
Caption: Analytical workflow for a chiral intermediate.
Comparative Analysis: this compound vs. a Phenyl Analog
To illustrate the practical application of CoA evaluation, we will compare the analytical data for our topic compound with a hypothetical, yet plausible, alternative: (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. The presence of a dimethoxyphenyl ring instead of a furan ring will manifest in different analytical results.
Table 1: Comparison of Identity and Physicochemical Properties
| Test | Specification | This compound | (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol | Rationale & Expert Insights |
| Appearance | White to off-white solid | Conforms | Conforms | A visual inspection is the first simple check for gross contamination or degradation. |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Confirms the chemical structure and the absence of major organic impurities. The chemical shifts for the aromatic protons will differ significantly between the furan and dimethoxyphenyl analogs. |
| Mass Spectrometry ([4][5][6][7][8]MS) | [M+H]⁺ = 142.18 m/z | 142.17 m/z | 226.28 m/z | Provides the molecular weight of the compound, confirming its identity. The difference in molecular weight is a clear distinguishing feature. |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | 0.3% | Excess water can affect reaction stoichiometry and promote degradation. |
| Residue on Ignition (ROI) | ≤ 0.1% | 0.05% | 0.06% | Measures the amount of inorganic impurities. |
Table 2: Compar[9]ison of Purity and Impurity Profiles
| Test | Specification | This compound | (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol | Rationale & Expert Insights |
| Assay (HPLC) | ≥ 98.0% | 99.5% | 99.2% | Quantifies the amount of the desired compound in the batch. |
| Chiral Purity (Chiral HPLC) | ≥ 99.0% ee | 99.8% ee | 99.5% ee | Critical for ensuring the stereochemical integrity of the final drug product. Different enantiomers can have different pharmacological or toxicological profiles. |
| Largest Unidentifie[9][10]d Impurity | ≤ 0.10% | 0.08% | 0.09% | Controlled according to ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities. |
| Total Organic Impur[11][12][13][14][15]ities | ≤ 0.5% | 0.25% | 0.30% | A summation of all organic impurities, indicating the overall cleanliness of the synthetic process. |
| Residual Solvents (GC-HS) | Methanol: ≤ 3000 ppmToluene: ≤ 890 ppm | Methanol: 500 ppmToluene: < 50 ppm | Methanol: 800 ppmToluene: < 50 ppm | Solvents used in the manufacturing process must be controlled to safe levels as defined by ICH Q3C. |
| Elemental Impuritie[16][17][18][19]s (ICP-MS) | Class 1 & 2A Elements | Conforms to ICH Q3D | Conforms to ICH Q3D | Heavy metals and other elemental impurities, often from catalysts or manufacturing equipment, are monitored due to their toxicity. |
Experimenta[21][22][23][24][25]l Protocols: A Deeper Dive into the Methodology
The trustworthiness of a CoA hinges on the validity of the analytical methods used. Below are detailed protocols for key experiments, providing the transparency needed for a thorough scientific evaluation.
Protocol 1: Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
The stereochemical purity of the intermediate is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Caption: Workflow for chiral HPLC analysis.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly effective for resolving amino alcohols. An example would be a Chi[20]ralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-Hexane and Isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Organic solvents used in synthesis must be removed to levels that are considered safe. GC-HS is the standard tec[16]hnique for this analysis.
Methodology:
-
[18][19]Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column with a phase suitable for volatile organics, such as a DB-624 (30 m x 0.32 mm, 1.8 µm), is often used.
-
Carrier Gas: Heli[17]um or Hydrogen.
-
Temperatures:
-
Injector: 140 °C
-
Detector: 250 °C
-
Oven Program: Initial 40 °C for 10 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like N,N-dimethylformamide (DMF).
-
Quantification: The concentration of each residual solvent is determined by comparing the peak area in the sample to that of a certified reference standard.
Protocol 3: Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for detecting trace levels of elemental impurities, which may originate from catalysts or manufacturing equipment. This has largely replaced[21][22] older, less specific colorimetric methods.
Methodology:
-
[23]Sample Preparation: A precise amount of the sample is accurately weighed and digested using a closed-vessel microwave digestion system with concentrated nitric acid and hydrochloric acid. This process breaks down the organic matrix, leaving the elements in a solution suitable for analysis.
-
Instrumentation: An ICP-MS system, such as an Agilent 7700 series, is used for the analysis.
-
Analysis: The dig[21]ested sample solution is introduced into the high-temperature argon plasma of the ICP-MS. The atoms are ionized and then separated by their mass-to-charge ratio in the mass spectrometer.
-
Quantification: The concentration of each element is determined by comparing the signal intensity from the sample to that of calibration standards containing known concentrations of the elements of interest, as specified in USP <232> and ICH Q3D.
Conclusion: T[23][24]he CoA as a Cornerstone of Quality
The Certificate of Analysis is an indispensable tool for researchers and drug development professionals. A thorough understanding of the analytical techniques and the scientific principles behind the specifications is crucial for making informed decisions about the quality and suitability of a chemical intermediate. By comparing CoAs and critically evaluating the data within the context of the intended application, scientists can mitigate risks, ensure process consistency, and uphold the highest standards of quality and safety in pharmaceutical development. This guide provides a framework for such an evaluation, empowering the reader to look beyond the numbers and appreciate the comprehensive quality narrative that a well-structured CoA provides.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICP-MS Detection of Trace Elements and Heavy Metals. Pacific BioLabs. [Link]
-
ICP-MS Is the Key Technique for the Control of Toxic Impurities. (2025, August 18). Netpharmalab. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
-
Impurities in New Drug Substances - ICH Q3. Scribd. [Link]
-
Heavy metal testing by ICP/MS. Eurofins Deutschland. [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2026, February 15). Spectroscopy. [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]
-
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (2022, April 15). LCGC International. [Link]
-
Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
-
An NMR Study of The Reaction of Furan With Maleic Anhydride and Maleic Acid. Scribd. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Residual Solvents Determination by HS-GC with Flame Ionization Detector in Omeprazole Pharmaceutical formulations. [Link]
-
Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. (2025, July 11). [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Canada.ca. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL, ensuring the safety of laboratory personnel and the protection of our environment.
Anticipated Hazard Profile
The chemical structure of this compound suggests a combination of hazards associated with both amino alcohols and furan-containing compounds.
-
Corrosivity: Amino alcohols are known to be corrosive and can cause severe skin burns and eye damage.[4][5][6]
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] Some furan compounds are also suspected carcinogens.[7]
-
Flammability: The presence of the furan ring and the propanol chain suggests that the compound may be a combustible liquid.[1]
-
Peroxide Formation: Furan compounds have the potential to form explosive peroxides when exposed to air and light.[1][8]
| Property | Anticipated Hazard | Primary Functional Group Contributor |
| Physical State | Solid or Liquid | Amino Alcohol |
| pH | Likely Basic | Amino Group |
| Corrosivity | Causes severe skin burns and eye damage | Amino Alcohol |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin | Furan, Amino Alcohol |
| Flammability | Combustible liquid | Furan, Propanol chain |
| Reactivity | Potential for peroxide formation | Furan |
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted within a certified chemical fume hood.[9][10]
-
Eye Protection: Wear chemical safety goggles and a face shield.[4][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A flame-resistant laboratory coat should be worn.[10]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.[11][12]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that ensures the safety of personnel and adherence to regulatory standards. The following workflow provides a logical, step-by-step approach to its disposal.
Caption: Disposal Workflow for this compound
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[1][13] The container should be made of a material compatible with amino alcohols and furan compounds, such as glass or polyethylene.[10][13] Avoid metal containers due to the corrosive nature of amino alcohols.[13]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[14]
-
The label should also include the full chemical name: "this compound."[14]
-
Indicate the known and anticipated hazards, such as "Corrosive," "Toxic," and "Combustible."[15]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[1][13]
-
This area should be well-ventilated and away from heat sources or direct sunlight to minimize the risk of peroxide formation.[16]
4. Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash.[1][3][14] This can lead to environmental contamination and potential reactions in the plumbing system.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent entry.[16] For a small spill, if you are trained and have the appropriate spill kit, you can absorb the material with an inert absorbent such as sand or vermiculite.[16] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1] For larger spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.
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Navigating the Uncharted: A Deep Dive into the Safe Handling of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
In the dynamic landscape of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL, a chiral amino alcohol containing a furan moiety, represents a promising scaffold for medicinal chemistry. However, with novelty comes the responsibility of ensuring the utmost safety in its handling and disposal. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal plans based on a thorough analysis of structurally related compounds, including furan derivatives and amino alcohols.[1][2] This approach allows us to anticipate potential hazards and establish robust safety measures, ensuring the well-being of our researchers and the integrity of our work.
Anticipating the Risks: A Hazard Analysis Based on Structural Analogs
The chemical structure of this compound suggests a combination of hazards associated with its constituent functional groups: the furan ring and the aminopropanol backbone.
-
Furan Derivatives: Furan itself is a flammable liquid and is recognized as a potential carcinogen.[3] It can be absorbed through the skin and may cause irritation to the nose, throat, and lungs.[3] Therefore, it is prudent to handle any furan-containing compound with precautions to minimize inhalation and dermal exposure.
-
Amino Alcohols: Compounds like 1-amino-2-propanol and 3-amino-1-propanol are known to be corrosive, capable of causing severe skin burns and eye damage.[4] They can also be harmful if swallowed or absorbed through the skin.[5]
Based on these characteristics of analogous compounds, we must assume that this compound is potentially corrosive, a skin and respiratory irritant, and may have some level of flammability and toxicity.
Core Directive: A Multi-layered Approach to Personal Protective Equipment
A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following recommendations are designed to provide a multi-layered defense against the anticipated hazards of this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[4] | Protects against splashes of the potentially corrosive material, which could cause severe eye damage.[6][7] |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a chemically resistant lab coat.[4] | Provides a barrier against skin contact with the potentially corrosive and absorbable compound. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5] | Prevents skin absorption and chemical burns. The choice of glove material should be based on the specific solvent being used, if any. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded, if irritation is experienced, or when working outside of a certified chemical fume hood.[4] | Protects against the inhalation of potentially irritating or toxic vapors. |
Experimental Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Operational Blueprint: From Receipt to Reaction
A meticulous and standardized operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound at every stage.
Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Unpack in a designated, well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that the container is properly labeled and matches the order information.
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
-
Keep the container tightly closed to prevent the release of vapors.
-
Store in a designated corrosives cabinet.
-
Incompatible materials to avoid include strong oxidizing agents.[7][8]
Handling and Use
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use only compatible glassware and equipment.
-
Avoid creating aerosols or dust.
-
Ground all equipment when transferring significant quantities to prevent static discharge.[1]
-
Wash hands thoroughly after handling.[4]
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Preparedness: Spill and Exposure Response
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material with an inert absorbent such as sand or vermiculite.[1][9] Do not use combustible materials like paper towels.
-
Collect: Wearing full PPE, including respiratory protection if necessary, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][10]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the incident to the appropriate environmental health and safety (EHS) personnel.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing.[3][11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention.
End-of-Life Cycle: Waste Disposal Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]
-
Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[10] The container should be made of a material compatible with organic solvents.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[10]
Disposal Decision Tree
Caption: A decision tree to guide the proper segregation and disposal of waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
